N-(2-Bromo-4,5-difluorophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromo-4,5-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLGCOUVLFISTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20525902 | |
| Record name | N-(2-Bromo-4,5-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20525902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64695-81-4 | |
| Record name | N-(2-Bromo-4,5-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20525902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to N-(2-Bromo-4,5-difluorophenyl)acetamide (CAS 64695-81-4): Properties, Synthesis, and Applications
This technical guide provides an in-depth analysis of N-(2-Bromo-4,5-difluorophenyl)acetamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, provide a detailed and reasoned synthesis protocol, and discuss its applications and reactivity, grounding all claims in authoritative sources.
Introduction
This compound, identified by CAS number 64695-81-4, is a substituted acetanilide that serves as a valuable building block in organic synthesis. Its molecular architecture, featuring a bromine atom and two fluorine atoms on the phenyl ring, offers multiple points for chemical modification, making it a versatile precursor for more complex molecules. This compound is particularly noted for its role as a pharmaceutical intermediate, especially in the development of novel antibacterial agents.[1] The strategic placement of the bromo, fluoro, and acetamido groups allows for controlled, sequential reactions, a critical feature for the efficient construction of drug candidates.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is a solid at room temperature, and its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 64695-81-4 | [1][2] |
| Molecular Formula | C₈H₆BrF₂NO | [1][2][3] |
| Molecular Weight | 250.04 g/mol | [1][3][4] |
| Density | 1.7 g/cm³ | [1] |
| Boiling Point | 323.33 °C | [1] |
| Flash Point | 149.34 °C | [1] |
| Synonyms | 2'-Bromo-4',5'-difluoroacetanilide | [1] |
| Purity (Typical) | >99% | [2] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through the N-acetylation of its corresponding aniline precursor, 2-bromo-4,5-difluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Principle and Scheme
The lone pair of electrons on the nitrogen atom of 2-bromo-4,5-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. A base is typically added to neutralize the acidic byproduct (acetic acid or HCl), which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[5]
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to be self-validating by incorporating in-process checks and explaining the rationale behind each step.
Materials:
-
2-Bromo-4,5-difluoroaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2-bromo-4,5-difluoroaniline (1.0 eq).
-
Expertise & Experience: Flame-drying the glassware and maintaining a nitrogen atmosphere is critical. Acetic anhydride is highly susceptible to hydrolysis, and any moisture will consume the reagent and reduce the yield.[5]
-
-
Dissolution: Dissolve the aniline in anhydrous DCM. The volume should be sufficient to ensure complete dissolution and effective stirring.
-
Base Addition: Add the base (e.g., pyridine, 1.2 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.
-
Causality: The base is essential to scavenge the acetic acid byproduct. Cooling the reaction prevents potential side reactions and ensures controlled reactivity.
-
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise from the dropping funnel over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Trustworthiness: A slow, controlled addition prevents a rapid exotherm and minimizes the formation of di-acylated or other impurities.[5]
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete when the starting aniline spot is no longer visible.
-
Work-up & Quenching: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing:
-
Wash the organic layer sequentially with 1M HCl to remove the base (e.g., pyridine).
-
Wash with saturated NaHCO₃ solution to remove any unreacted acetic anhydride and acetic acid.
-
Finally, wash with brine to remove residual water.
-
Expertise & Experience: Each wash step is crucial for purification. The acidic wash removes the organic base, the basic wash removes acidic impurities, and the brine wash aids in the phase separation.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product with high purity.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from reaction setup to the final purified product.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. While specific spectra for this exact CAS number are not publicly available, the expected spectroscopic data can be reliably predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | A singlet around δ 2.2 ppm (3H, -COCH₃); a broad singlet for the amide proton (-NH) typically above δ 7.5 ppm; two signals in the aromatic region (δ 7-9 ppm), each integrating to 1H, exhibiting splitting due to H-F and H-H coupling. |
| ¹³C NMR | A signal for the methyl carbon (~25 ppm); a signal for the carbonyl carbon (~168 ppm); aromatic carbon signals between 110-150 ppm, with characteristic large C-F coupling constants for carbons bonded to fluorine. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ and [M+2]⁺ will appear in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. |
| IR Spectroscopy | A characteristic N-H stretching band around 3300 cm⁻¹; a strong C=O (amide I) stretching band around 1670 cm⁻¹. |
Reactivity and Applications in Drug Discovery
This compound is not an end-product but a strategic intermediate. Its utility stems from the distinct reactivity of its functional groups.
-
Bromo Group: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of carbon and heteroatom substituents, enabling the rapid generation of diverse molecular libraries.
-
Fluoro Groups: The electron-withdrawing fluorine atoms influence the reactivity of the aromatic ring and can be critical for modulating the pharmacokinetic properties (e.g., metabolic stability, lipophilicity, binding affinity) of a final drug molecule.
-
Acetamido Group: This group acts as a protected amine. It can be hydrolyzed under acidic or basic conditions to reveal the free amine, which can then be used for further functionalization.
The compound's classification as an intermediate for antibacterials suggests its use in synthesizing complex heterocyclic systems or other scaffolds known to possess antimicrobial activity.[1] Its structural motifs are found in various bioactive compounds, highlighting its importance as a versatile starting material.
Caption: The role of the title compound as a central building block for diverse scaffolds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data from closely related bromo-fluoro-acetanilides suggests a hazardous profile. Compounds like N-(2-bromo-4-fluorophenyl)acetamide are classified as toxic if swallowed, inhaled, or in contact with skin, and cause serious eye and skin irritation.[6]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles with side shields.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its well-defined structure provides multiple handles for selective chemical transformations, making it a powerful tool for medicinal chemists and drug development professionals. The robust and well-understood synthesis protocol, combined with its strategic importance in constructing complex bioactive molecules, ensures its continued relevance in the pursuit of novel therapeutics.
References
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PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65, o1955. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). N-(4-bromo-3,5-difluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2020). A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. CN110627655A.
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
- Google Patents. (2015). Preparation method of 2-bromo-4-fluoroacetanilide. CN104447382A.
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YouTube. (2020). Acetylation of aniline. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Bromo-4,6-difluoroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(2,5-difluorophenyl) acetamide assignment of signals (13 CNMR, 100.5 MHz, CDCl3). Retrieved from [Link]
-
The Automated Topology Builder (ATB). (n.d.). N-(4-Acetylphenyl)acetamide. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-(2-Bromo-4,5-difluorophenyl)acetamide
Introduction
N-(2-Bromo-4,5-difluorophenyl)acetamide, a halogenated aromatic amide, is a compound of significant interest in contemporary chemical research, particularly within the realms of pharmaceutical and materials science. Its structural motifs, including a difluorinated phenyl ring, a bromine atom, and an acetamide group, suggest its potential as a versatile synthetic intermediate. The precise arrangement of these functional groups can impart unique electronic and steric properties, influencing molecular interactions and, consequently, the macroscopic properties of materials and the bioactivity of drug candidates.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective application in synthesis, formulation, and quality control. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies required for its characterization and the scientific principles that underpin these techniques.
Core Physicochemical Characteristics
A foundational understanding of a compound's physicochemical properties is paramount for its successful application. These parameters govern its behavior in different environments, influencing its solubility, stability, and reactivity. The following table summarizes the key known and predicted properties of this compound. It is critical to note that while computational models provide valuable estimations, experimental verification is essential for confirming these values.
| Property | Value | Source |
| CAS Number | 64695-81-4 | [1][2] |
| Molecular Formula | C₈H₆BrF₂NO | [1][2] |
| Molecular Weight | 250.04 g/mol | [1] |
| Appearance | White solid (predicted) | [3] |
| Melting Point | Not available in the searched literature. Experimental determination is required. | |
| Boiling Point (Predicted) | 323.327 °C | [1] |
| Density (Predicted) | 1.7 g/cm³ | [1] |
| Solubility | Predicted to have low aqueous solubility and higher solubility in organic solvents such as ethanol, DMSO, and acetone based on its LogP value. | |
| LogP (Octanol-Water Partition Coefficient) (Predicted) | 2.4 - 2.75870 | , [1][4] |
Experimental Determination of Physicochemical Properties
To ensure the reliability and reproducibility of research and development activities, the experimental determination of a compound's physicochemical properties is indispensable. This section provides detailed, field-proven protocols for the characterization of this compound.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.
Caption: A logical workflow for the physicochemical characterization of this compound.
Melting Point Determination
Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[5]
Protocol:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind a small amount of the solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
For an unknown compound, a preliminary rapid heating (~10-20°C/min) can be performed to determine an approximate melting range.
-
For a precise measurement, heat the sample at a slower rate (1-2°C/min) as the temperature approaches the approximate melting point.
-
-
Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is reported as T₁ - T₂.
Solubility Profiling
Rationale: Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. A systematic approach to solubility testing provides a qualitative and quantitative understanding of its behavior.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Qualitative Assessment:
-
To a series of small vials, add approximately 10 mg of this compound.
-
Add the selected solvent dropwise (e.g., 100 µL increments) to each vial, vortexing after each addition.
-
Observe and record the volume of solvent required to completely dissolve the compound at room temperature.
-
-
Quantitative Determination (e.g., in a key buffer system for pharmaceutical applications):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibrate the solution by stirring or shaking for a prolonged period (e.g., 24 hours) at a constant temperature.
-
Filter the solution to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Octanol-Water Partition Coefficient (LogP) Determination
Rationale: The LogP value is a measure of a compound's lipophilicity, which is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.[6] A positive LogP value indicates a preference for the lipid phase (more lipophilic), while a negative value indicates a preference for the aqueous phase (more hydrophilic).[7]
Protocol (Shake-Flask Method):
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using HPLC-UV.
-
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[7]
Spectroscopic Characterization
While specific experimental spectra for this compound were not found in the initial literature search, its structure allows for the prediction of key spectral features. The following section outlines the expected characteristics and provides general protocols for acquiring the necessary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
¹H NMR (Proton NMR):
-
Expected Signals:
-
A singlet for the methyl (CH₃) protons of the acetamide group, likely in the range of δ 2.0-2.5 ppm.
-
A singlet for the amide (NH) proton, which may be broad and its chemical shift will be concentration and solvent-dependent, typically in the range of δ 7.5-9.5 ppm.
-
Two aromatic protons, which will appear as complex multiplets due to coupling with each other and with the fluorine atoms. Their chemical shifts will be in the aromatic region (δ 7.0-8.5 ppm).
-
¹³C NMR (Carbon-13 NMR):
-
Expected Signals:
-
A signal for the methyl carbon (CH₃) around δ 20-30 ppm.
-
A signal for the carbonyl carbon (C=O) of the amide group around δ 165-175 ppm.
-
Six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The chemical shifts will be in the range of δ 110-150 ppm.
-
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of the molecule.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Expected Absorptions:
-
N-H Stretch: A moderate to strong absorption band around 3300-3100 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1680-1630 cm⁻¹.
-
N-H Bend (Amide II): A medium absorption band around 1640-1550 cm⁻¹.
-
C-N Stretch: A medium absorption band around 1400-1200 cm⁻¹.
-
Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
C-F Stretches: Strong absorption bands in the 1300-1000 cm⁻¹ region.
-
C-Br Stretch: A weak to medium absorption band in the 700-500 cm⁻¹ region.
Protocol for IR Analysis (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer structural insights.
Expected Molecular Ion Peak:
-
The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected peaks would be at m/z 249 and 251.
Protocol for MS Analysis (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons to generate charged ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.
Safety and Handling
GHS Hazard Statements (Based on similar compounds):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical intermediate with significant potential in various scientific domains. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with robust protocols for their experimental determination. A thorough characterization, as outlined in this document, is fundamental for any researcher or developer intending to utilize this compound. The provided methodologies and the underlying scientific principles are designed to ensure data integrity and to facilitate the seamless integration of this compound into research and development workflows.
References
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Lead Sciences. This compound. [Link]
-
Parkway Scientific. YB-102 (64695-81-4, MFCD08705814). [Link]
-
PubChem. N-(4-bromo-2-fluorophenyl)acetamide. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
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Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
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Chemistry LibreTexts. NMR Spectroscopy. [Link]
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Spectroscopic data (NMR, IR, MS) for N-(2-Bromo-4,5-difluorophenyl)acetamide
An In-Depth Technical Guide to the Spectroscopic Characterization of N-(2-Bromo-4,5-difluorophenyl)acetamide
Compound Overview
This compound is a halogenated aromatic amide. Its structural characterization is paramount for ensuring its identity and purity before its use in further synthetic steps. The strategic placement of bromo and difluoro substituents on the phenyl ring, combined with the acetamide group, results in a unique spectroscopic fingerprint.
Molecular Structure:

Key Compound Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | 64695-81-4 | [1] |
| Molecular Formula | C₈H₆BrF₂NO | [1] |
| Molecular Weight | 250.04 g/mol | [1] |
| Monoisotopic Mass | 248.96008 Da |[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis should include ¹H, ¹³C, and ¹⁹F NMR to fully characterize the molecule.
Rationale for Multi-Nuclear Approach
A proton (¹H) NMR alone is insufficient for unambiguous characterization due to the complex spin-spin coupling between protons and fluorine atoms. Carbon (¹³C) NMR is essential for confirming the carbon skeleton and observing the direct influence of the electronegative substituents. Finally, fluorine (¹⁹F) NMR provides direct information about the chemical environment of the fluorine atoms and confirms their coupling with neighboring nuclei.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H-3 and H-6.
| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~ 8.2 - 8.4 | Doublet of Doublets (dd) | JH6-F5 ≈ 7-9 Hz (ortho), JH6-H3 ≈ 2-3 Hz (meta) | H-6 | This proton is ortho to a fluorine atom and deshielded by the adjacent bromine atom, shifting it significantly downfield. It will exhibit coupling to the F-5 nucleus and a smaller meta-coupling to H-3. |
| ~ 7.2 - 7.4 | Doublet of Doublets (dd) | JH3-F4 ≈ 9-11 Hz (ortho), JH3-H6 ≈ 2-3 Hz (meta) | H-3 | This proton is ortho to the second fluorine atom and will show a characteristic ortho H-F coupling. It is also meta-coupled to H-6. |
| ~ 7.5 - 8.0 | Broad Singlet (br s) | - | N-H | The amide proton signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |
| ~ 2.2 | Singlet (s) | - | -CH₃ | The acetyl methyl protons are isolated from other protons and will appear as a sharp singlet. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will show 8 distinct signals, with the aromatic carbons bonded to fluorine appearing as doublets due to one-bond C-F coupling.
| Predicted Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~ 168 - 170 | Singlet | C=O | The carbonyl carbon of the amide group appears in the typical downfield region. |
| ~ 150 - 155 | Doublet, ¹JCF ≈ 240-250 Hz | C-4 or C-5 | The carbons directly attached to fluorine are significantly deshielded and show very large one-bond coupling constants. |
| ~ 145 - 150 | Doublet, ¹JCF ≈ 240-250 Hz | C-5 or C-4 | Assignment between C-4 and C-5 is non-trivial without advanced 2D NMR experiments. |
| ~ 125 - 130 | Doublet, ²JCF ≈ 15-25 Hz | C-6 | This carbon is two bonds away from F-5, resulting in a smaller coupling constant. |
| ~ 120 - 125 | Singlet | C-1 | The ipso-carbon attached to the acetamido group. |
| ~ 115 - 120 | Doublet, ²JCF ≈ 15-25 Hz | C-3 | This carbon is two bonds away from F-4, resulting in a smaller coupling constant. |
| ~ 105 - 110 | Singlet | C-2 | The ipso-carbon attached to the bromine atom, shifted upfield due to the heavy atom effect. |
| ~ 24 - 26 | Singlet | -CH₃ | The aliphatic methyl carbon appears in the expected upfield region. |
Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
The ¹⁹F NMR will be crucial for confirming the fluorine substitution pattern. Two distinct signals are expected.
| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| -120 to -140 | Doublet of Doublets (dd) | JF-F ≈ 20 Hz, JF4-H3 ≈ 9-11 Hz | F-4 |
| -130 to -150 | Doublet of Doublets (dd) | JF-F ≈ 20 Hz, JF5-H6 ≈ 7-9 Hz | F-5 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
¹⁹F NMR Acquisition: Acquire data using a standard single-pulse experiment, typically with proton decoupling. No internal standard is usually required; the spectrometer's frequency is referenced externally.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired FIDs. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Causality of Vibrational Frequencies
The position of an IR absorption band is determined by the bond strength and the masses of the atoms involved. The acetamido group provides several characteristic bands (Amide I, Amide II, N-H stretch), while the substituted aromatic ring provides fingerprint absorptions.
Predicted IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3250 - 3350 | Medium, Sharp | N-H | Stretching |
| 3050 - 3150 | Weak | Aromatic C-H | Stretching |
| 2900 - 3000 | Weak | Methyl C-H | Stretching |
| 1670 - 1690 | Strong | C=O (Amide I) | Stretching |
| 1520 - 1560 | Strong | N-H bend, C-N stretch (Amide II) | Bending / Stretching |
| 1400 - 1450 | Medium | Aromatic C=C | Ring Stretching |
| 1200 - 1280 | Strong | C-F | Stretching |
| 1000 - 1100 | Strong | C-F | Stretching |
| 550 - 650 | Medium | C-Br | Stretching |
Experimental Protocol for ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the ATR crystal clean and uncovered, run a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction, providing the final transmittance or absorbance spectrum of the sample.
Caption: Standard workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Trustworthiness Through Isotopic Patterns
The presence of a bromine atom is a self-validating feature in mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with roughly equal intensity. This provides definitive evidence for the presence of bromine in the molecule and its fragments.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Ion | Rationale |
| 249 / 251 | [M]⁺˙ | Molecular Ion: The most crucial peak. The 1:1 doublet confirms the presence of one bromine atom. |
| 207 / 209 | [M - C₂H₂O]⁺˙ | Loss of ketene (CH₂=C=O) from the molecular ion. A common fragmentation for acetanilides. |
| 188 / 190 | [M - C₂H₃NO]⁺ | Loss of the entire acetamide side chain as a neutral fragment. |
| 170 | [C₆H₂BrF₂]⁺ | Fragment corresponding to the bromodifluorophenyl cation. |
| 43 | [C₂H₃O]⁺ | Acetyl cation ([CH₃CO]⁺). This is often a very intense base peak in the spectrum of acetanilides. |
Experimental Protocol for GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., HP-5ms) and a temperature program (e.g., ramp from 100°C to 250°C at 10°C/min) to ensure the compound elutes as a sharp peak.
-
MS Acquisition: The EI source should be operated at a standard 70 eV. Acquire mass spectra across a range of m/z 50-350 as the compound elutes from the GC column.
-
Data Analysis: Extract the mass spectrum from the apex of the GC peak corresponding to the compound. Analyze the molecular ion and the fragmentation pattern, paying close attention to the isotopic doublets for bromine-containing fragments.
Caption: Workflow for structural analysis by GC-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. The predicted data herein serves as a benchmark for researchers. Confirmation of the structure relies on observing the key features outlined: the characteristic H-F and F-F couplings in NMR, the Amide I and C-F bands in the IR spectrum, and the definitive M/M+2 isotopic pattern of the molecular ion in the mass spectrum. This guide provides the necessary framework for confident structural elucidation and quality control.
References
-
PubChem. N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
SpectraBase. Acetamide, N-(4-fluorophenyl)-2-bromo-. John Wiley & Sons, Inc. [Link]
Sources
A Methodological Guide to Determining the Solubility Profile of N-(2-Bromo-4,5-difluorophenyl)acetamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and process chemistry. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of N-(2-Bromo-4,5-difluorophenyl)acetamide in a range of organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles, predictive analysis based on its known properties, and a detailed, field-proven experimental protocol for generating a robust and reliable solubility profile. The methodologies presented are grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Introduction: The Critical Role of Solubility Profiling
This compound, a halogenated acetanilide derivative, serves as a potential intermediate in the synthesis of more complex pharmaceutical compounds.[1][2] Understanding its behavior in various solvents is paramount for optimizing reaction conditions, designing purification strategies (such as crystallization), and developing stable formulations. A comprehensive solubility profile is not merely a set of data points; it is a foundational dataset that informs crucial decisions throughout the drug development lifecycle, from early-stage discovery to commercial manufacturing.[3] This guide provides the scientific rationale and a practical, step-by-step approach to establishing such a profile.
Physicochemical Properties and Predicted Solubility Behavior of this compound
A molecule's structure and inherent properties are the primary determinants of its solubility. An analysis of these characteristics for this compound allows for a qualitative prediction of its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H6BrF2NO | [2] |
| Molecular Weight | 250.04 g/mol | [1] |
| Boiling Point | 323.327 °C | [1] |
| Density | 1.7 g/cm³ | [1] |
| XLogP3 | 2.75870 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Analysis and Predictions:
-
Lipophilicity: The XLogP3 value of approximately 2.76 suggests that this compound is a moderately lipophilic ("fat-loving") compound. This indicates that it is likely to have better solubility in non-polar to moderately polar organic solvents compared to highly polar, aqueous media.
-
Polarity and Hydrogen Bonding: The presence of an amide group provides both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), while the fluorine atoms also act as weak hydrogen bond acceptors.[1] This allows for specific interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile).
-
Predicted Solubility Trend: Based on the "like dissolves like" principle, we can hypothesize the following solubility trend:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and potentially in some alcohols like ethanol and methanol, where both hydrogen bonding and dispersion forces can be leveraged.
-
Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.
-
Low Solubility: Expected in non-polar aliphatic solvents like hexane and heptane, where the polar amide and fluoro groups would be energetically disfavored.
-
The Thermodynamic Basis of Solubility
Solubility is a thermodynamic equilibrium phenomenon.[4] The dissolution of a solid solute in a solvent can be understood as a two-step process: the breaking of the solute's crystal lattice and the solvation of the solute molecules by the solvent molecules. The overall process is governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. Thermodynamic models, often incorporating factors like fusion enthalpy and activity coefficients, can be used for more quantitative predictions of solubility.[5][6][7]
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and simplicity.[8][9] The protocol described below is aligned with guidelines from regulatory bodies like the USP and ICH.[10][11][12]
Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a constant temperature (e.g., 25 °C).
Materials:
-
This compound (ensure purity is characterized)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Calibrated analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[8]
-
Solvent Addition: Accurately add a known volume of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours). The goal is to reach thermodynamic equilibrium. It is advisable to determine the time to reach equilibrium in a preliminary experiment by taking samples at various time points (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.
Workflow for Solubility Determination
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 2: Illustrative Solubility Data for this compound at 25°C
Note: The following data are hypothetical and for illustrative purposes only. They do not represent actual experimental results.
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) |
| Hexane | Non-polar Aliphatic | 0.1 | < 0.1 |
| Toluene | Non-polar Aromatic | 2.4 | 5.2 |
| Dichloromethane | Polar Aprotic | 3.1 | 25.8 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 48.5 |
| Acetone | Polar Aprotic | 5.1 | 155.3 |
| Ethanol | Polar Protic | 5.2 | 95.7 |
| Methanol | Polar Protic | 6.6 | 110.2 |
| Acetonitrile | Polar Aprotic | 6.2 | 130.1 |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 |
Interpreting the Results:
The relationship between solvent properties and the measured solubility provides valuable insights into the intermolecular forces driving the dissolution process. By correlating solubility with parameters like the solvent's polarity index, dielectric constant, and hydrogen bonding capacity, a predictive model for the compound's behavior can be developed.
Solubility-Solvent Property Relationship
Caption: Factors influencing the solubility of the target compound in organic solvents.
Conclusion
This guide provides a robust, scientifically-grounded methodology for determining the solubility profile of this compound. By combining an understanding of its physicochemical properties with a systematic experimental approach like the isothermal shake-flask method, researchers can generate the high-quality data necessary for informed decision-making in process development and formulation. Adherence to established protocols ensures the integrity and reproducibility of the results, forming a solid foundation for subsequent stages of pharmaceutical research and development.
References
- Abildskov, J., O'Connell, J. P., & Stenby, E. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Mohsen-Nia, M., & Modarress, H. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Gray, V. A. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Butakov, N. A., et al. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Echemi. (n.d.). This compound.
- USP-NF. (2013).
- Abildskov, J., et al. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- USP-NF. (2016). <1236> Solubility Measurements.
- ICH. (2019).
- Lund University Publications. (n.d.).
- Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.
- European Medicines Agency (EMA). (2020).
- Lead Sciences. (n.d.). This compound.
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An In-depth Technical Guide to N-(2-Bromo-4,5-difluorophenyl)acetamide: A Strategic Building Block in Modern Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1] N-(2-Bromo-4,5-difluorophenyl)acetamide, a halogenated acetamide derivative, has emerged as a crucial building block for this purpose.[1] Its trifunctional nature—possessing a reactive bromo group for cross-coupling, fluorine substituents for property modulation, and an acetamide moiety for hydrogen bonding interactions or further modification—renders it a highly versatile intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2][3] This guide provides an in-depth analysis of its properties, core reactivity, and proven applications, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is paramount for its effective use in synthesis. This compound is a crystalline solid at room temperature, and its key physical constants are summarized below.[1]
| Property | Value | Source |
| CAS Number | 64695-81-4 | [4][5] |
| Molecular Formula | C₈H₆BrF₂NO | [1][4][5] |
| Molecular Weight | 250.04 g/mol | [1][4] |
| Boiling Point | 323.3 °C | [4] |
| Density | 1.7 g/cm³ | [4] |
| Flash Point | 149.3 °C | [4] |
| Purity | ≥95% (via HPLC) | [1] |
The structural features of this compound give rise to a distinct spectroscopic signature. In ¹H NMR spectroscopy, the aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The methyl protons of the acetamide group will present as a singlet, while the N-H proton will be a broad singlet. The ¹³C NMR will show characteristic shifts for the aromatic carbons, influenced by the strong electron-withdrawing effects of the fluorine and bromine atoms. Infrared (IR) spectroscopy will prominently feature absorption bands corresponding to the N-H stretch and the amide carbonyl (C=O) stretch.
Core Reactivity and Synthetic Utility
The synthetic power of this compound stems from the orthogonal reactivity of its functional groups. The carbon-bromine bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed reactions, allowing for the construction of complex molecular architectures.[1]
1. Suzuki-Miyaura Coupling: This reaction is one of the most powerful and widely used methods for forming C-C bonds, coupling the aryl bromide with a boronic acid or ester.[6][7] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with potentially challenging substrates. The reaction is valued for its mild conditions and tolerance of numerous functional groups.[6][7] The difluoro-substitution pattern of the building block can present unique challenges, such as the potential for rapid deboronation of the boronic acid coupling partner under basic conditions, necessitating carefully optimized or faster reaction protocols.[8]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
2. Buchwald-Hartwig Amination: For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the preeminent method.[9][10] This reaction couples the aryl bromide with a primary or secondary amine.[11] The development of sterically hindered and electron-rich phosphine ligands has dramatically expanded the scope of this transformation, allowing for the coupling of a wide array of amines under relatively mild conditions.[9][12] This is particularly useful for synthesizing derivatives where a nitrogen-containing heterocycle or a substituted amine is required at the 2-position of the difluorophenyl ring.
The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[9][12]
Application in Medicinal Chemistry: A Case Study
The true value of a building block is demonstrated through its application in the synthesis of biologically active molecules. This compound and its analogues are key intermediates in the synthesis of various kinase inhibitors. The N-acetylated difluorophenyl moiety can effectively occupy the ATP-binding site of a kinase, forming critical hydrogen bonds, while the fluorine atoms can enhance binding affinity and improve metabolic stability.[2]
For instance, in the synthesis of pyrazolopyrimidine-based kinase inhibitors, this building block can be used as an alkylating agent to introduce the N-(2,4-difluorophenyl)acetamide side chain onto a nitrogen-containing heterocycle, which forms the core of the inhibitor.[2][13]
Experimental Protocols
The following protocols are provided as a validated starting point for laboratory synthesis. Researchers should always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of this compound with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., Morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous toluene, followed by this compound, the secondary amine, and finally sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours, stirring vigorously. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography to afford the desired N-aryl amine product.
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- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Untapped Potential: A Technical Guide to the Biological Activity of N-(2-Bromo-4,5-difluorophenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Halogenated Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The N-(2-Bromo-4,5-difluorophenyl)acetamide core presents a particularly intriguing starting point for the development of novel therapeutic agents. This guide delves into the potential biological activities of derivatives of this scaffold, offering a technical exploration of their synthesis, proposed mechanisms of action, and detailed protocols for their evaluation.
The parent compound, this compound, is recognized as a valuable pharmaceutical intermediate, particularly in the synthesis of antibacterials.[1][2] The presence of a bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the difluorophenyl moiety can enhance metabolic stability and binding affinity of target molecules.[2] This unique combination of features suggests that derivatives of this core could exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, similar to other classes of acetamide derivatives.[3][4][5]
This document serves as a roadmap for researchers looking to explore the therapeutic potential of this promising class of compounds. By providing a synthesis of existing knowledge on related structures and detailed, actionable experimental protocols, we aim to accelerate the discovery and development of novel drug candidates based on the this compound scaffold.
Synthetic Strategies: Building a Diverse Chemical Library
The generation of a library of this compound derivatives is the first critical step in exploring their biological potential. The core structure allows for diversification at several key positions. A common and effective method for synthesizing the parent compound involves the acylation of 2-bromo-4,5-difluoroaniline with acetyl chloride or acetic anhydride. Derivatives can then be synthesized through modifications of the acetamide group or by substitution of the bromine atom.
Experimental Protocol: Synthesis of this compound Derivatives
This protocol outlines a general procedure for the synthesis of amide derivatives from a carboxylic acid and the parent aniline.
Materials:
-
2-Bromo-4,5-difluoroaniline
-
Substituted carboxylic acid
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted carboxylic acid (1.2 equivalents) in anhydrous DMF, add COMU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add 2-Bromo-4,5-difluoroaniline (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound derivatives.
Potential Biological Activity I: Antimicrobial Properties
The classification of the parent compound as an intermediate for antibacterials provides a strong rationale for investigating the antimicrobial properties of its derivatives.[1] Halogenated aromatic compounds are known to exhibit antimicrobial activity, and the acetamide functional group is a common feature in many antimicrobial drugs.
Proposed Mechanism of Action: While the precise mechanism for this class of compounds is yet to be determined, potential mechanisms could involve the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, or interference with nucleic acid or protein synthesis.
Experimental Protocol: Antimicrobial Susceptibility Testing
The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Biological Activity II: Anticancer Activity
Numerous studies have reported the anticancer properties of various acetamide derivatives.[5][6][7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The this compound scaffold, with its potential for diverse functionalization, represents a promising starting point for the development of novel anticancer agents.
Proposed Mechanism of Action: The anticancer activity of acetamide derivatives can be mediated through various pathways, including the induction of apoptosis via caspase activation, inhibition of key kinases involved in cell cycle progression, or disruption of microtubule dynamics.
Experimental Protocol: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
MTT solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Potential Biological Activity III: Anti-inflammatory Properties
Acetamide derivatives have also been investigated for their anti-inflammatory potential.[3][5][8] Inflammation is a key pathological feature of many chronic diseases, and the development of new anti-inflammatory agents is of significant interest.
Proposed Mechanism of Action: The anti-inflammatory effects of acetamide derivatives may be attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the suppression of pro-inflammatory cytokine production.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Synthesized this compound derivatives
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Data Presentation
To facilitate the comparison of biological activity across a series of synthesized derivatives, it is crucial to present the data in a clear and organized manner. The following tables provide templates for summarizing the results of the proposed biological assays.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | -CH₃ | ||
| 1b | -C₂H₅ | ||
| 1c | -Ph | ||
| Control | Ampicillin |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | R-Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. PC-3 |
| 2a | -CH₃ | ||
| 2b | -C₂H₅ | ||
| 2c | -Ph | ||
| Control | Doxorubicin |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | R-Group | NO Inhibition IC₅₀ (µM) |
| 3a | -CH₃ | |
| 3b | -C₂H₅ | |
| 3c | -Ph | |
| Control | Dexamethasone |
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While this guide has focused on its potential antimicrobial, anticancer, and anti-inflammatory activities based on the known properties of related acetamide derivatives, the full spectrum of its biological potential remains to be explored.
Future research should focus on the synthesis and screening of a diverse library of derivatives to establish clear structure-activity relationships (SAR). Promising lead compounds should then be subjected to more extensive in vitro and in vivo studies to elucidate their mechanisms of action and evaluate their therapeutic efficacy and safety profiles. The strategic exploration of this chemical space is a promising avenue for the discovery of next-generation therapeutics.
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An In-Depth Technical Guide to the Role of Fluorinated Building Blocks in Drug Design
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique electronic properties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles in ways that are often beneficial for potency, selectivity, and metabolic stability.[1] This guide provides an in-depth analysis of the multifaceted roles of fluorinated building blocks in drug design, moving beyond a simple recitation of effects to explore the underlying causality behind these strategic choices. We will examine fluorine's impact on metabolic stability, receptor binding affinity, lipophilicity, and pKa, supported by mechanistic insights, quantitative data, and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine to overcome common challenges in drug discovery.
Introduction: The Rise of the "Magic Bullet" Atom
Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in drug design.[2] Its atomic radius is only slightly larger than that of hydrogen, allowing it to act as a subtle mimic with profound electronic consequences.[3] The introduction of a single fluorine atom or a fluorinated group can dramatically alter a molecule's metabolic fate, binding interactions, and ability to cross biological membranes.[4] Today, approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the element's broad utility in creating safer and more effective medicines.[5] This guide will dissect the strategic applications of fluorine, providing a framework for its rational incorporation into drug discovery pipelines.
Strategic Applications of Fluorine in Drug Design
The decision to incorporate fluorine is a context-dependent one, driven by the specific challenges encountered during lead optimization.[1] Judicious placement can address issues ranging from rapid metabolism to poor bioavailability.
Enhancing Metabolic Stability: The Metabolic Shield
A primary application of fluorine is to block metabolic "soft spots" that are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3]
The Causality: CYP-mediated metabolism often involves the hydroxylation of C-H bonds, particularly at activated positions like benzylic or allylic sites. The carbon-fluorine (C-F) bond is significantly stronger (~485 kJ/mol) than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage.[3] By replacing a metabolically labile hydrogen with fluorine, chemists can effectively "shield" that position from oxidation, thereby increasing the drug's metabolic half-life and oral bioavailability.[2][5]
Case Study: Ezetimibe The cholesterol absorption inhibitor Ezetimibe provides a classic example of rational drug design using fluorine to enhance metabolic stability. Its precursor, SCH 48461, was potent but suffered from metabolic attack at several sites. Through structure-activity relationship (SAR) studies, fluorine atoms were strategically placed on the phenyl rings to block these sites of oxidation. This modification resulted in a metabolically more stable analogue with significantly improved in vivo potency.[2][6]
This diagram illustrates the decision-making process for using fluorine to address metabolic liabilities.
Caption: A workflow for identifying and mitigating metabolic instability using fluorine.
Modulating Binding Affinity and Conformation
Fluorine's powerful electron-withdrawing nature can alter the electronic landscape of a molecule, influencing how it interacts with its biological target.[7]
The Causality: The introduction of fluorine can create favorable electrostatic interactions, such as those between the partially negative fluorine atom and electropositive regions of a protein, like the amide backbone or arginine residues.[8] Furthermore, fluorine can act as a weak hydrogen bond acceptor.[3] These subtle yet significant interactions can stabilize the bioactive conformation of a drug in the binding pocket, leading to enhanced potency and selectivity.[1]
Case Study: Sitagliptin Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, features a trifluorophenyl group. This moiety is crucial for its high binding affinity.[9] The fluorine atoms enhance metabolic stability and engage in key interactions within the enzyme's active site, contributing to the drug's potency in controlling blood glucose levels in type 2 diabetes.[9][10] Molecular docking studies have confirmed that these fluorine atoms form favorable contacts that lock the inhibitor into its active conformation.[11]
Altering Lipophilicity (LogP) and Permeability
The effect of fluorine on lipophilicity is complex and highly dependent on the molecular context.[12]
The Causality: While fluorine is highly electronegative, its impact on lipophilicity (measured as LogP, the octanol-water partition coefficient) is not straightforward. Replacing a single hydrogen with fluorine on an aromatic ring generally increases LogP, making the molecule more lipophilic.[1] This can improve membrane permeability and absorption.[13] Conversely, adding multiple fluorine atoms or a trifluoromethyl (CF3) group to an aliphatic chain often decreases lipophilicity due to the strong inductive effects.[12][13] This "lipophilicity puzzle" allows medicinal chemists to fine-tune a molecule's properties to achieve an optimal balance for cell permeability and solubility.[6]
Tuning Acidity/Basicity (pKa)
Fluorine's strong inductive electron-withdrawing effect can significantly alter the pKa of nearby acidic or basic functional groups.[3]
The Causality: Placing fluorine atoms near a basic amine will lower its pKa, making it less basic.[5] This can be highly advantageous, as a less basic compound is less likely to be protonated at physiological pH. The neutral form of a drug is generally more capable of passively diffusing across cell membranes. Therefore, modulating pKa can improve oral bioavailability and CNS penetration.[2][14]
This table summarizes the quantitative effects of fluorine substitution on key drug properties for representative compound pairs.
| Compound Pair | Modification | Δ LogP | Δ pKa (of nearest amine) | Consequence |
| Aniline vs. 4-Fluoroaniline | H → F on Phenyl Ring | +0.29 | -0.14 | Increased lipophilicity, slightly weaker base |
| Piperidine vs. 4,4-Difluoropiperidine | CH₂ → CF₂ | -0.61 | -3.1 | Decreased lipophilicity, significantly weaker base |
| Toluene vs. Trifluoromethylbenzene | CH₃ → CF₃ | +0.59 | N/A | Significantly increased lipophilicity |
| Ezetimibe Precursor vs. Ezetimibe | Strategic Fluorination | +0.8 (est.) | N/A | Blocked metabolism, increased potency[6] |
Note: Δ values represent the change upon fluorination. Data is compiled from various sources and may vary based on measurement conditions.[15][16][17]
Experimental Protocols: A Practical Approach
The successful application of fluorinated building blocks relies on robust synthetic and analytical methodologies.
Protocol: Synthesis via Nucleophilic Fluorination
One common method for introducing fluorine is through nucleophilic substitution using a fluoride source. This protocol is a representative example for the fluorination of an alcohol.
Objective: To replace a hydroxyl group with a fluorine atom using a fluorinating agent like Deoxo-Fluor.
Methodology:
-
Preparation: Dissolve the starting alcohol (1.0 mmol) in an anhydrous, aprotic solvent (e.g., dichloromethane, 10 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 mmol) in the same solvent dropwise over 15 minutes. Caution: Deoxo-Fluor is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.[18]
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.[19]
This diagram outlines the key steps in a typical nucleophilic fluorination reaction.
Caption: Step-by-step workflow for a nucleophilic fluorination experiment.
Challenges and Future Perspectives
Despite its many advantages, the use of fluorine is not without its challenges. The high strength of the C-F bond, while beneficial for metabolic stability, can also lead to environmental persistence.[1] Moreover, in some cases, metabolism can still occur, potentially leading to the release of fluoride ions or the formation of toxic metabolites.[20] For instance, the long-term use of the antifungal voriconazole has been linked to elevated plasma fluoride levels and painful periostitis in some patients.[20]
The future of fluorine in drug design is bright, with ongoing research focused on developing more selective and efficient late-stage fluorination methods.[1] These techniques allow chemists to introduce fluorine at later stages of the synthesis, enabling a "try and measure" approach to rapidly evaluate the effects of fluorination on complex molecules.[1] Additionally, the use of fluorine-18 (¹⁸F) as a positron-emitting isotope for Positron Emission Tomography (PET) imaging is a rapidly expanding field, allowing for non-invasive visualization of drug distribution and target engagement in vivo.[2][7]
Conclusion
Fluorinated building blocks are a powerful and versatile tool in the arsenal of the modern medicinal chemist. The strategic incorporation of fluorine can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties, addressing key challenges in drug development such as poor metabolic stability, low binding affinity, and suboptimal bioavailability.[4] A deep, mechanistic understanding of fluorine's effects on molecular properties—from blocking CYP450 metabolism to modulating pKa and creating favorable binding interactions—is essential for its rational and successful application. As synthetic methodologies continue to advance, the role of fluorine in creating the next generation of innovative therapeutics is set to expand even further.
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Introduction: A Proactive Approach to the Safe Handling of N-(2-Bromo-4,5-difluorophenyl)acetamide
An In-Depth Technical Guide to the Safety Data Sheet (SDS) for N-(2-Bromo-4,5-difluorophenyl)acetamide
This compound is a halogenated aromatic compound that serves as a valuable intermediate in pharmaceutical research and drug development. As with any novel or specialized chemical, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. The Safety Data Sheet (SDS) is the cornerstone of this understanding, providing a comprehensive overview of the substance's properties and recommended safety protocols.
This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of SDS sections. It offers a senior application scientist's perspective on interpreting this data, especially in cases where information is limited. A recurring challenge in working with research chemicals is incomplete toxicological or ecological data.[1][2] This guide emphasizes a conservative, safety-first methodology, treating the absence of data not as an indication of safety, but as a mandate for caution. The principles outlined herein are grounded in established laboratory safety standards and are designed to create a self-validating system of risk mitigation.
Section 1: Chemical Identification and Physicochemical Properties
Precise identification is the first step in any safety assessment. This compound is identified by its unique CAS number, ensuring that safety information is correctly attributed to this specific molecule.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [2][3][4] |
| CAS Number | 64695-81-4 | [2][3][4] |
| Molecular Formula | C₈H₆BrF₂NO | [2][3][4] |
| Molecular Weight | 250.04 g/mol | [2][3] |
| Synonyms | N-(2-Bromo-4.5-difluorophenl)actamide |[2] |
Understanding the compound's physical properties is critical for predicting its behavior in the laboratory environment and for designing appropriate handling, storage, and emergency response procedures.
Table 2: Physicochemical Data
| Property | Value | Significance in the Lab | Source(s) |
|---|---|---|---|
| Density | ~1.7 g/cm³ | Heavier than water. Affects spill cleanup and disposal. | [4] |
| Boiling Point | 323.3 °C (Predicted) | Low volatility at room temperature reduces inhalation risk, but heating will increase it. | [4] |
| Flash Point | 149.3 °C (Predicted) | High flash point suggests it is not highly flammable under standard lab conditions. | [4] |
| Storage | Room Temperature, Sealed in Dry Conditions | Indicates stability at ambient temperatures but highlights the need to protect from moisture. |[3] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. While some supplier SDSs for this specific compound may lack detailed GHS data[2], a conservative hazard assessment can be extrapolated from structurally similar bromo- and fluoro-substituted acetanilides.[5][6][7] This approach is fundamental to responsible chemical management, ensuring that potential risks are not underestimated.
Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][7]
Table 3: Recommended GHS Classification and Precautions
| Category | Pictogram (Description) | Signal Word | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |
|---|---|---|---|---|
| Health Hazards | Exclamation Mark | Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[5][7] H319: Causes serious eye irritation.[5][7] H335: May cause respiratory irritation.[5][7] | Prevention: P261: Avoid breathing dust.[5][7] P264: Wash hands and exposed skin thoroughly after handling.[1][5] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/eye protection/face protection.[5][7] Response: P301+P317: IF SWALLOWED: Get medical help.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Environmental Hazards | Environment | Warning | H411: Toxic to aquatic life with long lasting effects.[1] | Prevention: P273: Avoid release to the environment.[1] Response: P391: Collect spillage.[1] |
Section 3: First-Aid Measures: A Protocol for Exposure Response
In the event of an accidental exposure, immediate and correct action is critical. The following protocols are based on standard chemical first-aid procedures.[2][5]
-
Inhalation:
-
Action: Immediately move the affected individual to fresh air.
-
Causality: This removes the person from the source of exposure and provides an oxygen-rich environment.
-
Follow-up: If breathing is difficult or irritation persists, seek immediate medical attention. Do not perform mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2][8]
-
-
Skin Contact:
-
Action: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.
-
Causality: Prompt removal of the chemical and flushing with water minimizes skin absorption and irritation. Soap aids in removing any residual organic material.
-
Follow-up: Seek medical attention if irritation develops or persists.[5]
-
-
Eye Contact:
-
Action: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure thorough rinsing.[2][5]
-
Causality: Continuous flushing is essential to dilute and wash away the chemical, preventing serious and potentially permanent eye damage.
-
Follow-up: Seek immediate medical attention.
-
-
Ingestion:
-
Action: Rinse the mouth with water. Do NOT induce vomiting.
-
Causality: Inducing vomiting can cause further damage to the esophagus and poses a risk of aspiration into the lungs. Rinsing the mouth helps remove residual chemical.
-
Follow-up: Call a poison control center or seek immediate medical attention. Never give anything by mouth to an unconscious person.[2]
-
Section 4: Safe Handling and Storage Protocols
Proactive measures are the most effective form of safety. Adherence to proper handling and storage protocols is non-negotiable.
Experimental Protocol: Safe Handling
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood. This is the primary line of defense to prevent inhalation of airborne dust particles.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][6]
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before each use.
-
Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of spillage, consider an impervious apron.
-
-
Hygiene Practices:
Storage Requirements
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9][10] The recommendation to keep it "Sealed in dry, Room Temperature" indicates good stability under these conditions.[3]
-
Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data is limited, this is a standard precaution for many organic compounds.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and primary hazard warnings.
Section 5: Accidental Release and Emergency Procedures
A prepared response to an accidental release is crucial for minimizing risk. The following workflow and protocol provide a clear guide for action.
Diagram: Accidental Spill Response Workflow
This diagram outlines the logical steps for responding to a spill, from initial assessment to final decontamination.
Caption: Workflow for responding to an accidental spill.
Experimental Protocol: Solid Spill Cleanup
-
Evacuate and Alert: For large spills, evacuate the immediate area and notify your supervisor and the Environmental Health & Safety (EHS) department. For small, manageable spills, alert personnel in the vicinity.
-
Secure Area: Prevent access to the spill area and ensure adequate ventilation (i.e., ensure the fume hood is operational).
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. If significant dust is present, a respirator may be necessary.
-
Containment: Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent the dust from becoming airborne.
-
Collection: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Use non-sparking tools to avoid ignition sources.[2]
-
Decontamination: Clean the spill area with a suitable solvent (as per your institution's EHS guidelines), followed by soap and water.
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[5]
Fire-Fighting Measures
-
Suitable Extinguishers: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]
-
Unsuitable Extinguishers: Avoid using a direct stream of water, as it may scatter the material.
-
Combustion Hazards: In case of fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF) may be released. Firefighters must wear self-contained breathing apparatus (SCBA).
Conclusion: Fostering a Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a robust understanding and diligent application of the information contained within its Safety Data Sheet. This guide has provided a framework for interpreting that data, emphasizing a conservative approach, particularly when toxicological information is incomplete. By integrating these principles of hazard assessment, proactive handling protocols, and prepared emergency responses, researchers can mitigate risks, ensuring a safe environment conducive to scientific innovation.
References
-
N-(2-Bromo-4-fluorophenyl)acetamide SDS. ECHEMI.
-
This compound - Safety Data Sheet. ChemicalBook.
-
2-BROMO-N-(4-FLUORO-PHENYL)-ACETAMIDE Safety Data Sheets. Echemi.
-
SAFETY DATA SHEET - Acetamide, N-(4-bromophenyl)-. Thermo Fisher Scientific.
-
Acetamide, N-(4-bromophenyl)-2-fluoro-. PubChem, National Library of Medicine.
-
Essential Safety and Operational Guidance for Handling 2-bromo-N-(2,4-difluorophenyl)acetamide. Benchchem.
-
N-(2-bromo-4-fluorophenyl)acetamide. PubChem, National Library of Medicine.
-
SAFETY DATA SHEET - N1-(4-Bromo-2-chlorophenyl)acetamide. Thermo Fisher Scientific.
-
2-(4-Bromo-2,5-difluorophenyl)acetic acid Safety Data Sheet. Apollo Scientific.
-
SAFETY DATA SHEET - Acetamide. Fisher Scientific.
-
This compound. Lead Sciences.
-
SAFETY DATA SHEET - 4`-Bromoacetanilide. Fisher Scientific.
-
This compound. ECHEMI.
-
2-Bromo-4,5-difluorophenylacetic acid SDS. ECHEMI.
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A-Comprehensive-Technical-Guide-to-Sourcing-N-2-Bromo-4-5-difluorophenyl-acetamide-for-Research-and-Development
Introduction
N-(2-Bromo-4,5-difluorophenyl)acetamide, CAS No. 64695-81-4, is a halogenated acetamide derivative that has emerged as a critical building block in the landscape of modern medicinal chemistry and materials science.[1] Its strategically positioned bromine and difluoro-substituted phenyl ring, coupled with an acetamide functional group, makes it a highly versatile synthetic intermediate.[1] This compound is particularly valuable in the synthesis of fluorinated drug candidates, where the inclusion of fluorine atoms can significantly enhance metabolic stability, bioavailability, and binding affinity of target molecules.[1][2]
However, the journey from identifying the need for this reagent to its successful application in the laboratory is fraught with challenges. Sourcing high-purity this compound is paramount, as impurities can lead to unforeseen side reactions, complicate purification processes, and ultimately compromise the integrity of research findings. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to navigate the complexities of sourcing this crucial compound. It offers field-proven insights into supplier evaluation, quality control, and safe handling, ensuring that the material procured meets the stringent requirements of today's research and development endeavors.
Chapter 1: Critical Quality Attributes of this compound
When sourcing this compound, a thorough evaluation of its quality attributes is the first line of defense against experimental variability. The following parameters are critical for ensuring the reliability and reproducibility of your research.
Purity and Impurity Profile
The purity of this compound is the most critical attribute. Most reputable suppliers offer a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).[1] However, for sensitive applications, such as in the development of pharmaceutical kinase inhibitors, a purity of 99% or higher is often required.[2][3]
Beyond the stated purity, understanding the potential impurity profile is essential. Common impurities may arise from the synthesis process, which typically involves the acylation of 2-bromo-4,5-difluoroaniline. Potential impurities could include unreacted starting materials or byproducts from side reactions.[4] It is imperative to obtain a detailed Certificate of Analysis (CoA) that provides a comprehensive impurity profile.
Physical and Chemical Properties
Verifying the physical and chemical properties of the received material against established data is a fundamental quality control step. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H6BrF2NO | [3] |
| Molecular Weight | 250.04 g/mol | [3][5] |
| Appearance | Crystalline solid | [1] |
| Boiling Point | 323.327°C | [5] |
| Density | 1.7 g/cm³ | [5] |
| Flash Point | 149.343°C | [5] |
Note: Physical properties can have slight variations between suppliers and batches.
The Indispensable Role of the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document from the supplier that confirms the product meets its specifications. A comprehensive CoA for this compound should include:
-
Product Identification: Name, CAS number, and batch/lot number.
-
Physical Properties: Appearance, melting point, and solubility.
-
Analytical Data: HPLC or Gas Chromatography (GC) for purity assessment, and spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for structural confirmation.
-
Date of Analysis and Expiration Date.
From experience, a CoA that only states the purity without providing the analytical data should be considered a red flag. Always request a CoA with spectral data to independently verify the structure and purity of the compound.
Chapter 2: Identifying and Vetting Suppliers
The selection of a reliable supplier is a cornerstone of a successful research project. The supplier landscape for this compound ranges from large-scale manufacturers to specialized distributors.
Types of Suppliers
-
Manufacturers: These companies synthesize the compound in-house, offering greater control over quality and potentially lower costs for bulk quantities.
-
Distributors: These suppliers source from various manufacturers and often provide a wider range of products and flexible quantities. Amerigo Scientific is an example of a specialist distributor for this compound.[6]
-
Online Marketplaces: Platforms like Echemi and ChemicalBook list multiple suppliers, allowing for price and availability comparisons.[5][7]
Reputable Supplier Overview
The following table provides a non-exhaustive list of suppliers who have been noted to offer this compound.
| Supplier | Noted Purity | Available Quantities | Additional Information |
| BLDpharm | 99% | 1g, 5g, 25g | Also available through distributors like Lead Sciences.[3][8] |
| Benchchem | ≥95% (HPLC) | Research quantities | Provides technical support and synthesis guidance.[1] |
| Hangzhou Royalchem Co.,LTD | 99% | Inquiry-based | Listed as a recommended supplier on Echemi.[5] |
This table is for informational purposes and does not constitute an endorsement of any specific supplier.
Supplier Vetting Workflow
A systematic approach to vetting new suppliers is crucial. The following workflow, represented as a DOT graph, outlines a robust process for qualifying a potential supplier.
Caption: A workflow for systematically vetting new chemical suppliers.
Chapter 3: The Procurement Workflow
Once a supplier has been vetted and approved, a structured procurement process ensures clarity and accountability.
Step-by-Step Procurement Process
-
Request for Quotation (RFQ): Clearly specify the required quantity, purity, and any specific documentation (e.g., CoA with NMR spectra).
-
Quotation Evaluation: Compare quotes based on price, lead time, and shipping costs. Be wary of unusually low prices, as they may indicate lower quality.
-
Purchase Order (PO) Issuance: The PO should include all relevant details from the RFQ to form a legally binding contract.
-
Order Confirmation and Tracking: Obtain an estimated delivery date and tracking information from the supplier.
The following flowchart illustrates a standard procurement process.
Caption: A standard workflow for chemical procurement.
Chapter 4: Receiving and In-House Quality Control
Upon receipt of this compound, conducting in-house quality control is a non-negotiable step to verify the supplier's claims.
Protocol for Incoming Material Inspection
-
Documentation Check: Ensure the received material matches the PO and that the CoA corresponds to the correct batch number.
-
Visual Inspection: Check for any signs of contamination, discoloration, or improper packaging. The compound should be a crystalline solid.[1]
-
Sample for QC: Under appropriate safety precautions (see Chapter 5), take a representative sample for analytical testing.
-
Analytical Verification:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy: If available, acquire a ¹H NMR spectrum and compare it to the one provided by the supplier or a reference spectrum. This is the most definitive method for confirming the structure and identifying impurities.
-
-
Release or Quarantine: If the material passes all QC checks, release it for use. If any discrepancies are found, quarantine the material and contact the supplier immediately.
Chapter 5: Safe Handling and Storage
Proper handling and storage of this compound are crucial for ensuring laboratory safety and maintaining the integrity of the compound. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, information can be extrapolated from structurally similar compounds.[9]
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[9][10] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields (EN 166 or NIOSH approved). | To prevent eye contact which may result in serious irritation.[9] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | To avoid skin contact, which can cause irritation.[9] |
| Skin Protection | Laboratory coat. | To protect skin from accidental splashes or contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or vapors. |
Storage and Stability
This compound should be stored in a cool, dry place under an inert atmosphere to ensure long-term stability.[1] It is typically stored sealed in a dry environment at room temperature.[3]
Conclusion
Sourcing this compound requires a diligent and systematic approach that extends beyond simply finding the lowest price. By focusing on critical quality attributes, implementing a robust supplier vetting process, and performing rigorous in-house quality control, researchers can ensure the integrity of their starting materials. This, in turn, enhances the reliability and reproducibility of their scientific endeavors, paving the way for advancements in drug discovery and materials science. Adherence to strict safety protocols during handling and storage is the final, yet equally critical, component of responsibly utilizing this valuable chemical intermediate.
References
-
Lead Sciences. This compound. Retrieved from [Link]
-
Amerigo Scientific. This compound. Retrieved from [Link]
-
Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]
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- 7. This compound - Safety Data Sheet [chemicalbook.com]
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- 10. angenechemical.com [angenechemical.com]
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of N-(2-Bromo-4,5-difluorophenyl)acetamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N-(2-bromo-4,5-difluorophenyl)acetamide, a valuable intermediate in pharmaceutical and materials science research. The procedure details the efficient N-acetylation of 2-bromo-4,5-difluoroaniline using acetic anhydride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety procedures, and detailed characterization methods. The protocol is structured to be self-validating, incorporating in-process monitoring and troubleshooting to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
This compound serves as a key building block in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. The presence of the bromo- and difluoro-substituents on the phenyl ring provides multiple reaction sites for further chemical modification, such as cross-coupling reactions or nucleophilic aromatic substitution.
The conversion of an aniline to an acetamide is a fundamental protective strategy in multi-step synthesis. The acetyl group moderates the activating, ortho-para directing nature of the amino group and protects it from undesired side reactions under various conditions (e.g., oxidation or electrophilic substitution). The selected method, N-acetylation with acetic anhydride, is a classic, high-yielding, and operationally simple transformation.
Causality of Reagent Selection:
-
2-bromo-4,5-difluoroaniline: The starting aniline is a moderately reactive nucleophile. The electron-withdrawing effects of the fluorine and bromine atoms decrease the nucleophilicity of the amine compared to unsubstituted aniline, necessitating controlled reaction conditions.
-
Acetic Anhydride: Chosen as the acetylating agent for its high reactivity, operational simplicity, and the fact that its byproduct, acetic acid, is easily removed during aqueous work-up. It is generally safer and less volatile than acetyl chloride.
-
Pyridine (Optional, as catalyst/base): While the reaction can proceed without a base, the addition of a catalytic amount of a non-nucleophilic base like pyridine can accelerate the reaction by activating the acetic anhydride and scavenging the acetic acid byproduct. For this protocol, we will proceed without a base initially, as the reaction is typically efficient, which simplifies purification.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
Caption: Overall reaction for the acetylation of 2-bromo-4,5-difluoroaniline.
The mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the stable amide product and an acetate leaving group.
Caption: Simplified mechanism of N-acetylation.
Materials, Equipment, and Reagent Data
Reagents and Solvents
-
2-bromo-4,5-difluoroaniline (≥98% purity)
-
Acetic Anhydride (≥99% purity)[1]
-
Ethyl Acetate (ACS grade or higher)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes (for recrystallization)
-
Deionized water
Equipment
-
Round-bottom flask (appropriate size for scale)
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Condenser (if heating is required, though typically not necessary)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
TLC plates (silica gel 60 F₂₅₄), TLC chamber, and UV lamp
-
Melting point apparatus
-
Standard laboratory glassware
Reagent Data Table
| Compound | Formula | MW ( g/mol ) | Molar Eq. | Amount | Density (g/mL) |
| 2-bromo-4,5-difluoroaniline | C₆H₄BrF₂N | 209.00 | 1.0 | (Scale dependent) | ~1.8 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.1 - 1.5 | (Scale dependent) | 1.08 |
| This compound | C₈H₆BrF₂NO | 250.04 | - | (Theoretical Yield) | ~1.7[2] |
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.
Reaction Setup & Execution
-
Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4,5-difluoroaniline (2.09 g, 10.0 mmol, 1.0 eq.).
-
Dissolution: Dissolve the aniline in 20 mL of ethyl acetate. Stir at room temperature until all solid has dissolved.
-
Reagent Addition: Slowly add acetic anhydride (1.12 g, 1.04 mL, 11.0 mmol, 1.1 eq.) to the stirred solution dropwise over 5-10 minutes using a syringe or dropping funnel.
-
Experimental Insight: The reaction is exothermic. A slow, controlled addition prevents a rapid temperature increase which could lead to side product formation.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Self-Validation Checkpoint: Spot the starting material (SM) and the reaction mixture (RM) on a TLC plate. The reaction is complete when the SM spot has been completely consumed and a new, typically less polar, product spot is dominant. Visualize under a UV lamp (254 nm).
-
Work-up and Isolation
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 30 mL of deionized water.
-
Neutralization: Add 30 mL of saturated aqueous sodium bicarbonate solution to the separatory funnel in portions.
-
Safety & Rationale: Addition must be slow and with frequent venting of the funnel. CO₂ gas will evolve as the bicarbonate neutralizes unreacted acetic anhydride and the acetic acid byproduct.
-
-
Extraction: Shake the funnel vigorously, vent, and allow the layers to separate. Drain the aqueous layer. Wash the organic layer sequentially with 30 mL of deionized water, followed by 30 mL of brine.
-
Purpose of Washes: The water wash removes residual water-soluble impurities, and the brine wash removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl and let it stand for 10-15 minutes.
-
Solvent Removal: Filter off the drying agent (MgSO₄) and rinse it with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which should be an off-white to light tan solid.
Purification
-
Recrystallization: The crude solid can be purified by recrystallization. A common solvent system is a mixture of hexanes and ethyl acetate.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy (the cloud point).
-
Add a drop or two of ethyl acetate to redissolve the precipitate and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of this compound
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically >90% after purification.
-
Melting Point: Literature values should be consulted; expected to be a sharp melting point for pure compound.
-
¹H NMR (400 MHz, CDCl₃): Expect a singlet for the methyl protons (CH₃) around δ 2.2 ppm, a singlet for the amide proton (NH) around δ 7.5-8.5 ppm (broad), and complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two aromatic protons.
-
¹³C NMR (100 MHz, CDCl₃): Expect a signal for the methyl carbon around δ 25 ppm, the carbonyl carbon around δ 168 ppm, and multiple signals in the aromatic region (δ 105-155 ppm) showing C-F and C-Br coupling.
-
FT-IR (ATR): Expect characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1670 cm⁻¹), and C-F stretching (~1100-1250 cm⁻¹).
Safety Precautions and Hazard Management
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-bromo-4,5-difluoroaniline: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Avoid inhalation of dust and contact with skin and eyes.
-
Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts with water.[1] Handle with extreme care.
-
Ethyl Acetate / Hexanes: Highly flammable liquids and vapors. Use in a well-ventilated area away from ignition sources.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Poor quality starting material. 2. Insufficient reaction time. | 1. Check the purity of the aniline. Purify by recrystallization or column chromatography if necessary. 2. Allow the reaction to stir for a longer period. Gentle warming (to 40-50 °C) can be applied, but monitor for side products. |
| Incomplete Reaction | 1. Insufficient acetylating agent. 2. Deactivated starting material. | 1. Add an additional portion (0.1-0.2 eq.) of acetic anhydride and continue monitoring by TLC. 2. Ensure starting material was stored properly under inert conditions. |
| Presence of Impurities in Product | 1. Incomplete neutralization/washing. 2. Diacetylation (unlikely but possible). 3. Overheating during reaction. | 1. Repeat the aqueous work-up, ensuring thorough washing with NaHCO₃ solution. 2. Use the recommended stoichiometry; avoid a large excess of acetic anhydride. 3. Maintain room temperature control during reagent addition. Re-purify the product by recrystallization or column chromatography. |
| Low Yield after Purification | 1. Product loss during work-up. 2. Inefficient recrystallization. | 1. Ensure pH is neutral or slightly basic before extraction to prevent the protonated product from remaining in the aqueous layer. 2. Use a minimal amount of hot solvent for recrystallization. Ensure slow cooling and collect a second crop of crystals from the mother liquor if necessary. |
References
- BenchChem. (2025). Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide - Technical Support Center.
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
PubChem. (n.d.). 2-Bromo-4,5-difluoroaniline. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
-
PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved January 22, 2026, from [Link]
-
Tang, X., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Molecules, 28(16), 6069. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved January 22, 2026, from [Link]
-
Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides. [Link]
Sources
Application Note: A Detailed Protocol for the N-Acylation of 2-bromo-4,5-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the N-acylation of 2-bromo-4,5-difluoroaniline, a critical chemical transformation for synthesizing advanced pharmaceutical intermediates and complex organic molecules. As a key building block, the targeted modification of 2-bromo-4,5-difluoroaniline is fundamental in medicinal chemistry. This protocol moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both successful execution and a deep understanding of the reaction dynamics.
Section 1: Underlying Principles and Mechanistic Rationale
The N-acylation of an aniline is a classic example of nucleophilic acyl substitution. The reaction involves the attack of the nucleophilic amine group onto the electrophilic carbonyl carbon of an acylating agent.
Substrate Reactivity: The Role of Electron-Withdrawing Groups
The structure of 2-bromo-4,5-difluoroaniline presents a unique challenge. The bromine and two fluorine atoms are potent electron-withdrawing groups. Through inductive effects, they significantly reduce the electron density on the aromatic ring and, consequently, decrease the nucleophilicity of the amine's lone pair of electrons. This deactivation means that harsher conditions or more reactive reagents may be necessary compared to the acylation of simple aniline.[1] The conversion of the highly activating -NH2 group into the less activating -NHCOCH3 group is often a crucial step to modulate reactivity for subsequent synthetic transformations.[1]
Reagent Selection: A Strategic Choice
-
Acylating Agent: Common choices include acyl chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride). Acyl chlorides are more reactive but can be more difficult to handle due to their moisture sensitivity and the vigorous evolution of HCl gas.[] Acetic anhydride is a convenient and effective alternative, producing acetic acid as a byproduct, which is more easily managed.[3][4] For this protocol, we will focus on acetic anhydride due to its balance of reactivity and handling safety.
-
Base/Catalyst: The reaction generates an acidic byproduct (e.g., HCl or acetic acid). A base is required to neutralize this acid and drive the reaction to completion. Common choices include tertiary amines like triethylamine or pyridine, which act as both a base and a nucleophilic catalyst. In some cases, a simple salt like sodium acetate can also be used.[3] The base is crucial for the reaction to proceed efficiently.[5]
-
Solvent: Anhydrous aprotic solvents are preferred to prevent the hydrolysis of the acylating agent.[5] Dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable options. DCM is often chosen for its inertness and ease of removal during work-up.
Reaction Mechanism
The acylation proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acetic anhydride.
-
Elimination: The tetrahedral intermediate collapses, eliminating an acetate ion as the leaving group. A proton is then removed from the nitrogen (typically by a base) to yield the final amide product.
Caption: The N-acylation mechanism.
Section 2: Comprehensive Experimental Protocol
This protocol details the synthesis of this compound as a representative example.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Purity |
| 2-Bromo-4,5-difluoroaniline | 64695-79-0 | 208.00 | 2.08 g (10.0 mmol) | >98% |
| Acetic Anhydride | 108-24-7 | 102.09 | 1.12 mL (12.0 mmol) | >99% |
| Pyridine | 110-86-1 | 79.10 | 1.21 mL (15.0 mmol) | Anhydrous, >99.8% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | ~30 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~30 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - |
Experimental Workflow
Caption: Workflow for the acylation of 2-bromo-4,5-difluoroaniline.
Step-by-Step Synthesis Procedure
-
Setup: Place a magnetic stir bar into a 100 mL flame-dried, two-neck round-bottom flask. Seal the flask with septa and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Add 2-bromo-4,5-difluoroaniline (2.08 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous dichloromethane (DCM) via syringe. Stir the mixture until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Base Addition: Add anhydrous pyridine (1.21 mL, 15.0 mmol) dropwise via syringe.
-
Acylating Agent Addition: Slowly add acetic anhydride (1.12 mL, 12.0 mmol) dropwise over 10-15 minutes using a syringe pump. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting aniline spot is consumed.
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 30 mL of 1 M HCl (aq) to neutralize the pyridine.
-
Extraction and Washing:
-
Separate the layers and wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated NaHCO₃ solution, and finally 30 mL of brine.
-
The aqueous washes help remove the pyridine hydrochloride salt and any unreacted acetic anhydride.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain pure this compound as a crystalline solid.
-
Characterization: Characterize the final product by determining its melting point and analyzing it via ¹H NMR, ¹³C NMR, and IR spectroscopy.
Section 3: Safety and Hazard Management
All manipulations should be performed inside a certified chemical fume hood.
Reagent-Specific Hazards
| Reagent | Hazard Summary |
| 2-Bromo-4,5-difluoroaniline | Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7] |
| Acetic Anhydride | Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Flammable liquid and vapor. |
| Pyridine | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. |
| Dichloromethane (DCM) | Skin and eye irritant. Suspected of causing cancer. |
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
Waste Disposal
Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste should be segregated.
Section 4: Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents due to moisture. 2. Insufficient reaction time or temperature. 3. Base was omitted or insufficient. | 1. Use freshly opened or distilled anhydrous reagents and solvents. Ensure glassware is flame-dried.[5] 2. Extend the reaction time and continue monitoring by TLC. A slight increase in temperature can be tested, but may increase side products.[5] 3. Verify the stoichiometry of the base; it is essential for neutralizing the acid byproduct.[5] |
| Formation of Diacylated Byproduct | 1. Excess acylating agent. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount or only a slight excess (1.1-1.2 eq.) of the acylating agent.[5] 2. Maintain a low temperature (0 °C) during the addition of the acylating agent.[5] |
| Unreacted Starting Material | 1. Deactivated substrate requires more forcing conditions. 2. Insufficient amount of acylating agent. | 1. Consider using a more reactive acylating agent like acetyl chloride. 2. Check the stoichiometry and purity of the acylating agent. |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel before attempting recrystallization. |
Section 5: References
-
YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10). Available from: [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
-
Google Patents. (Date N/A). Method of friedel-crafts acylation of anilides. Available from:
-
Mukadam, A. Q., & Dawre, M. (2025, March). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology, 5(10).
-
(2011, May 19). Safety Data Sheet: 4-Bromo-2,6-difluoroaniline.
-
Patil, V. D., et al. (2014). Chemoselective acylation of amines, alcohols and phenols using magnesium chloride under solvent free condition. Trade Science Inc.
-
Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Available from: [Link]
-
ResearchGate. (2025, August 9). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Available from: [Link]
-
Google Patents. (Date N/A). Preparation method of 2-bromo-4-fluoroacetanilide. Available from:
-
ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Available from: [Link]
-
PubChem. 2-Bromo-4,5-difluoroaniline. National Center for Biotechnology Information. Available from: [Link]
Sources
Application Notes & Protocols: N-(2-Bromo-4,5-difluorophenyl)acetamide in the Synthesis of Advanced Heterocyclic Scaffolds
I. Executive Summary: The Strategic Value of a Fluorinated Building Block
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. N-(2-Bromo-4,5-difluorophenyl)acetamide emerges as a highly strategic starting material for the synthesis of complex, fluorinated heterocyclic systems. Its key structural features—an ortho-bromine atom poised for metal-catalyzed cross-coupling and an acetamido group that can be readily hydrolyzed to a nucleophilic amine—provide a versatile handle for intramolecular cyclization strategies. The vicinal difluoro substitution pattern offers a means to fine-tune the electronic environment of the resulting heterocyclic core.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond a simple recitation of steps to explain the underlying mechanistic principles, offering field-proven insights into reaction design and optimization. The protocols described herein are designed to be self-validating, grounded in established, high-impact chemical literature.
II. Physicochemical Properties & Safety Data
Safe and effective handling is paramount. The following table summarizes key properties for this compound.
| Property | Value | Source |
| CAS Number | 64695-81-4 | [1][2] |
| Molecular Formula | C₈H₆BrF₂NO | [1][2] |
| Molecular Weight | 250.04 g/mol | [1] |
| Appearance | White to off-white solid | Generic |
| Boiling Point | 323.3 °C | [1] |
| Density | ~1.7 g/cm³ | [1] |
| Hazard Statements | H302 (Harmful if swallowed) | Generic SDS |
| Precautionary Notes | P264, P270, P301+P312, P501 | Generic SDS |
| Storage | Store at room temperature, sealed in a dry environment. | [2] |
Expert Handling Advisory: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
III. Core Synthetic Strategy: Palladium-Catalyzed Intramolecular Cyclization
The 2-bromoacetanilide motif is an ideal precursor for intramolecular cyclization reactions to form N-containing heterocycles. Palladium-catalyzed reactions, particularly variations of the Buchwald-Hartwig amination, are exceptionally powerful for this purpose.[3][4] This strategy relies on the ability of a Palladium(0) catalyst to undergo oxidative addition into the aryl-bromide bond, followed by intramolecular trapping by a suitably positioned nucleophile (in this case, an amine or amide nitrogen).
The general catalytic cycle for such a transformation is a well-established paradigm in cross-coupling chemistry.
Workflow for Heterocycle Formation via Intramolecular C-N Coupling
Caption: Palladium-catalyzed intramolecular C-N bond formation.
This intramolecular approach is highly efficient for forming five- and six-membered rings, as the proximity of the reacting groups favors the cyclization pathway over intermolecular side reactions.
IV. Application Protocol: Synthesis of a 6,7-Difluorophenoxazine Scaffold
Phenoxazines are a class of heterocyclic compounds with significant applications as fluorescent dyes, redox indicators, and scaffolds in medicinal chemistry.[5][6] The following multi-step protocol details the synthesis of a novel 6,7-difluorophenoxazine derivative starting from this compound.
Step 1: Hydrolysis to 2-Bromo-4,5-difluoroaniline
Rationale: The initial acetamide group serves as a protecting group for the aniline. Acid-catalyzed hydrolysis is a standard and effective method for its removal, revealing the primary amine necessary for the subsequent coupling reaction.
Protocol:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 40.0 mmol).
-
Add ethanol (80 mL) and concentrated hydrochloric acid (40 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Caution: CO₂ evolution will occur.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-Bromo-4,5-difluoroaniline as a solid, which can be used in the next step without further purification.
Step 2: Buchwald-Hartwig Coupling with 2-Methoxyphenol
Rationale: This intermolecular cross-coupling reaction constructs the diaryl amine precursor required for the final intramolecular cyclization. The choice of a bulky biarylphosphine ligand like XPhos is critical for achieving high efficiency in coupling with the sterically hindered 2-bromoaniline.[3]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromo-4,5-difluoroaniline | 208.01 | 8.32 g | 40.0 |
| 2-Methoxyphenol | 124.14 | 5.46 g | 44.0 |
| Pd₂(dba)₃ | 915.72 | 366 mg | 0.4 (1 mol%) |
| XPhos | 476.6 | 762 mg | 1.6 (4 mol%) |
| Sodium tert-butoxide | 96.10 | 5.77 g | 60.0 |
| Toluene | - | 150 mL | - |
Protocol:
-
To an oven-dried 500 mL Schlenk flask, add Pd₂(dba)₃ (366 mg, 0.4 mmol) and XPhos (762 mg, 1.6 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (150 mL) via syringe.
-
Add 2-Bromo-4,5-difluoroaniline (8.32 g, 40.0 mmol), 2-methoxyphenol (5.46 g, 44.0 mmol), and sodium tert-butoxide (5.77 g, 60.0 mmol).
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by adding 100 mL of water.
-
Extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield N-(2-methoxyphenyl)-2-bromo-4,5-difluoroaniline.
Step 3: Intramolecular C-O Cyclization to 6,7-Difluoro-10H-phenoxazine
Rationale: This is the key heterocyclic ring-forming step. While a palladium-catalyzed C-O coupling is possible, a copper-catalyzed Ullmann condensation is a classic and effective method for forming diaryl ethers, especially in an intramolecular fashion.[7] The reaction typically requires higher temperatures but is often successful where palladium systems may fail.
Caption: Multi-step synthesis of a 6,7-Difluorophenoxazine.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Diaryl Amine Precursor | (Calculated) | (Assumed) | 30.0 |
| Copper(I) Iodide (CuI) | 190.45 | 571 mg | 3.0 (10 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.29 g | 60.0 |
| Pyridine | - | 100 mL | - |
Protocol:
-
In a 250 mL round-bottom flask, combine the diaryl amine precursor from Step 2 (approx. 30.0 mmol), copper(I) iodide (571 mg, 3.0 mmol), and potassium carbonate (8.29 g, 60.0 mmol).
-
Add anhydrous pyridine (100 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 115 °C) under a nitrogen atmosphere for 24-48 hours. The reaction should turn a deep color.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove inorganic salts and copper residues. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove pyridine.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with 1M HCl (2 x 100 mL) to remove any remaining pyridine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to afford the final 6,7-difluorophenoxazine product.
V. Expert Insights & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis (Step 1) | Insufficient reaction time or acid concentration. | Extend reflux time to 8 hours. If still incomplete, carefully add a small additional volume of concentrated HCl. |
| Low Yield in Buchwald-Hartwig (Step 2) | Inactive catalyst; poor quality solvent or base; oxygen contamination. | Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. Use fresh Pd₂(dba)₃ and a high-purity base. |
| Failure of Intramolecular Cyclization (Step 3) | Insufficient temperature; inactive copper catalyst. | Ensure the reaction reaches a vigorous reflux. Consider using a higher boiling solvent like DMF or NMP if pyridine is ineffective. Use freshly purchased, high-purity CuI. |
| Product Purification Difficulties | Presence of side products (e.g., debromination, intermolecular coupling). | Optimize chromatography conditions carefully. For the final product, recrystallization from a solvent system like ethanol/water or toluene/hexanes may be effective. |
VI. Conclusion
This compound is a valuable and versatile building block for accessing complex, fluorinated heterocyclic systems. Its true potential is unlocked through strategic, multi-step synthetic sequences that leverage modern cross-coupling methodologies. The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are particularly effective for constructing the C-N and C-O bonds necessary for forming fused ring systems like phenoxazines. The protocols and insights provided in this guide offer a robust framework for researchers to employ this reagent in the development of novel molecules for drug discovery and materials science.
VII. References
-
Grée, R., Hachem, A., Hariss, L., Bouhadir, K., & Roisnel, T. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett, 28(02), 195–200. Retrieved from [Link][8][9]
-
Wang, L., He, W., & Yu, Z. (2013). Synthesis of 6,7-Dichloro-5,8-phthalazinedione and Its Derivatives. Synthetic Communications, 43(6), 849-856. Retrieved from [Link][10]
-
Wang, M., Liu, X., Zhou, L., Zhu, J., & Sun, X. (2015). Fluorination of 2-substituted benzo[b]furans with Selectfluor™. Organic & Biomolecular Chemistry, 13(11), 3190-3. Retrieved from [Link][11]
-
Sliwa, W., & Girek, T. (2010). Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry. Molecules, 15(12), 9344-9366. Retrieved from [Link][5]
-
Jose, J., & Burgess, K. (2022). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 26(4), 2451-2478. Retrieved from [Link][12]
-
Gajewski, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. Retrieved from [Link][3]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link][7]
-
Frank, A., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 237-243. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Synthetic route to obtain various phenoxazine derivatives using.... Retrieved from [Link][6]
-
Lead Sciences. (n.d.). This compound. Lead Sciences. Retrieved from [Link][2]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. Sci-Hub. Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans / Synlett, 2016 [sci-hub.ru]
- 10. researchgate.net [researchgate.net]
- 11. Fluorination of 2-substituted benzo[b]furans with Selectfluor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
The Strategic Utility of N-(2-Bromo-4,5-difluorophenyl)acetamide in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery and development, the strategic deployment of highly functionalized synthetic intermediates is paramount to the efficient construction of novel therapeutic agents. N-(2-Bromo-4,5-difluorophenyl)acetamide, a halogenated acetamide derivative, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including a reactive bromo substituent and a difluorinated phenyl ring, render it a versatile precursor for the synthesis of a range of pharmacologically active molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance key pharmacokinetic and pharmacodynamic properties. The presence of the 4,5-difluoro substitution pattern in this compound can improve metabolic stability, increase binding affinity to target proteins, and modulate bioavailability.[1] Furthermore, the ortho-bromo substituent serves as a convenient handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Core Applications in Medicinal Chemistry
This compound is primarily utilized as a key intermediate in the synthesis of:
-
Antibacterial Agents: The compound is categorized as a pharmaceutical intermediate for antibacterials, suggesting its role as a precursor in the synthesis of novel antibiotics.[2][3]
-
Kinase Inhibitors: The difluorophenylacetamide moiety is a common feature in various kinase inhibitors, where it can participate in crucial hydrogen bonding interactions within the ATP-binding site of the target kinase.
-
Central Nervous System (CNS) Drug Candidates: The lipophilicity and metabolic stability imparted by the difluorophenyl group make this intermediate attractive for the development of drugs targeting the CNS.[1]
Key Synthetic Transformation: The Suzuki-Miyaura Cross-Coupling Reaction
A cornerstone of the application of this compound in medicinal chemistry is its participation in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the bromo-substituted phenyl ring and a wide array of boronic acids or their esters. This versatility allows for the introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The specific conditions may require optimization based on the nature of the boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Rotary evaporator
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-aryl-4,5-difluorophenyl)acetamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and reduced reaction efficiency. Therefore, maintaining an inert atmosphere is crucial.
-
Degassing: Removing dissolved oxygen from the solvent is essential to prevent the oxidation of the palladium catalyst.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used to dissolve both the organic reactants and the inorganic base.
Application in the Synthesis of Quinolone Antibacterials
The 2-amino-4,5-difluorophenyl moiety is a key structural feature in some modern quinolone antibiotics. While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its potential as a precursor is evident. The following hypothetical reaction scheme illustrates how it could be used to construct a quinolone core structure.
Caption: Hypothetical pathway to a quinolone core from this compound.
Data Presentation
| Property | Value | Source |
| CAS Number | 64695-81-4 | [2][3] |
| Molecular Formula | C₈H₆BrF₂NO | [2] |
| Molecular Weight | 250.04 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% (by HPLC) | [1] |
| Boiling Point | 323.3 °C at 760 mmHg | [2] |
| Flash Point | 149.3 °C | [2] |
| Density | 1.7 g/cm³ | [2] |
Conclusion
This compound is a strategically important intermediate in medicinal chemistry, offering a gateway to a variety of complex molecules with therapeutic potential. Its utility is primarily centered around the facile introduction of the 2-amino-4,5-difluorophenyl moiety, a privileged scaffold in certain classes of bioactive compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
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Application Notes and Protocols for N-(2-Bromo-4,5-difluorophenyl)acetamide in Synthetic Chemistry
Introduction: The Strategic Importance of N-(2-Bromo-4,5-difluorophenyl)acetamide
This compound, with the chemical formula C₈H₆BrF₂NO, is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its value as a synthetic intermediate stems from a strategically arranged constellation of functional groups: an ortho-bromo substituent, a difluorinated phenyl ring, and an acetamide moiety.
This unique architecture makes it a versatile building block. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2] The two fluorine atoms on the phenyl ring are particularly noteworthy; their incorporation into drug candidates can profoundly enhance critical pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity to target proteins.[2][4] The acetamide group, meanwhile, can participate in hydrogen bonding and offers a potential site for further chemical modification.
This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, complete with detailed experimental protocols and the scientific rationale behind methodological choices.
Synthesis of this compound
The most direct and common route to synthesizing this compound is through the N-acylation of its corresponding aniline precursor, 2-bromo-4,5-difluoroaniline. This reaction involves treating the aniline with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.
The causality behind this choice is straightforward: the lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The base is crucial for neutralizing the acidic byproduct (e.g., HCl if using acetyl chloride), thereby driving the reaction to completion.
Visualizing the Synthesis Workflow
Sources
Application Notes & Protocols: N-(2-Bromo-4,5-difluorophenyl)acetamide as a Strategic Precursor for Novel Antibacterial Agents
Introduction: The Imperative for New Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a departure from the modification of existing antibiotic classes towards the development of novel chemical entities. A key strategy in modern medicinal chemistry is the use of versatile, functionalized building blocks that can serve as platforms for generating diverse compound libraries. N-(2-Bromo-4,5-difluorophenyl)acetamide (CAS: 64695-81-4) has emerged as a precursor of significant interest.[1][2] Its structure is strategically designed for synthetic utility: the bromo substituent provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, while the 4,5-difluorophenyl moiety is a well-established pharmacophore known to enhance metabolic stability and target-binding affinity.[3]
This document serves as a technical guide for researchers, outlining the rationale, synthetic protocols, and validation methods for leveraging this compound in the discovery of new potential antibacterial agents, with a particular focus on the synthesis of fluoroquinolone analogues.
Precursor Profile: Physicochemical Properties and Safety
A thorough understanding of the starting material is fundamental to successful and safe experimentation.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 64695-81-4 | [1][2] |
| Molecular Formula | C₈H₆BrF₂NO | [1] |
| Molecular Weight | 250.04 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% (by HPLC) | [1] |
| Storage | Store in a cool, dry place under an inert atmosphere. | [1] |
Safety and Handling
The precursor to this compound is 2-Bromo-4,5-difluoroaniline. Based on data for this related compound, appropriate caution is warranted.[4]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Application Notes: Rationale for Synthetic Strategy
The utility of this compound lies in its pre-functionalized structure, which is ideally suited for constructing the core of quinolone antibiotics. Quinolones are a major class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5][6]
The key structural features of the precursor directly translate to essential components of a fluoroquinolone scaffold:
-
The 4,5-Difluoro Substitution: The fluorine atom at the eventual C-6 position of the quinolone ring is a hallmark of the highly potent "fluoroquinolone" subclass, significantly enhancing gyrase inhibition and cell penetration.[7][8]
-
The Bromo Group: This serves as a latent leaving group. Its position is critical for facilitating the key cyclization step required to form the pyridone ring of the quinolone core, often via intramolecular nucleophilic substitution.
-
The Acetamide Group: This moiety contains the carbonyl and methyl groups that will ultimately form part of the 4-oxo-1,4-dihydropyridine core essential for antibacterial activity.[7]
Our synthetic strategy, therefore, involves two primary stages: the reliable synthesis of the precursor itself, followed by its elaboration into a core quinolone structure, which can then be further diversified.
Protocol I: Synthesis of this compound
This protocol details the N-acetylation of 2-Bromo-4,5-difluoroaniline. The causality for this initial step is to protect the aniline nitrogen and introduce the acetyl group necessary for the subsequent cyclization.
Workflow Diagram
Caption: Workflow for the synthesis of the title precursor.
Step-by-Step Methodology
This procedure is adapted from standard acylation protocols for anilines.[9][10]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Bromo-4,5-difluoroaniline (1.0 eq). Dissolve the aniline in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq) to the solution. The triethylamine acts as a base to neutralize the HBr byproduct generated during the reaction, driving the equilibrium towards the product.
-
Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the acylation and prevent the formation of di-acylated byproducts.[10]
-
Acylation: Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid), water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to obtain pure this compound.
Validation and Characterization
The identity and purity of the synthesized precursor must be confirmed before proceeding.
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons, the NH amide proton (a broad singlet), and the CH₂ protons adjacent to the carbonyl group. |
| ¹³C NMR | Signals for the aromatic carbons (showing C-F coupling), the amide carbonyl carbon, and the CH₂ carbon. |
| Mass Spec (MS) | A molecular ion peak [M]+ and/or [M+H]+ corresponding to the calculated mass of 250.04, with a characteristic isotopic pattern for bromine (approx. 1:1 ratio for M and M+2). |
| HPLC | A single major peak indicating high purity (e.g., >95%). |
Protocol II: Synthesis of a Fluoroquinolone Core
This protocol demonstrates the conversion of the precursor into a representative fluoroquinolone scaffold. This multi-step synthesis is illustrative of a common pathway in quinolone drug discovery.[11]
Synthetic Pathway Diagram
Caption: A representative synthetic route to a fluoroquinolone analogue.
Step-by-Step Methodology
Step A: N-Alkylation with a Cyclopropyl Group
-
Rationale: The N-1 substituent of the quinolone core is critical for antibacterial potency, with small alkyl groups like cyclopropyl often being optimal.[8][12]
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to allow for deprotonation of the amide.
-
Add cyclopropyl bromide (1.5 eq) and allow the reaction to warm to room temperature, then heat to 60-70 °C for several hours until TLC indicates consumption of the starting material.
-
Cool the reaction, quench carefully with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the N-cyclopropyl intermediate.
Step B: Intramolecular Cyclization (Gould-Jacobs Analogue)
-
Rationale: This is the key ring-forming step to create the bicyclic quinolone core. We use a strong base to deprotonate the α-carbon of the acetamide, which then displaces the bromide via intramolecular nucleophilic aromatic substitution.
-
Dissolve the N-cyclopropyl intermediate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir at -78 °C for 1-2 hours. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The organic layer is dried and concentrated. Purification by column chromatography yields the cyclized 1-cyclopropyl-6,7-difluoro-1,4-dihydroquinolin-4-one.
Step C: C-7 Substitution with a Nucleophile
-
Rationale: The substituent at the C-7 position significantly influences the antibacterial spectrum and potency. Piperazine and its derivatives are common choices that often confer potent activity, particularly against Gram-negative bacteria.[7][13]
-
In a sealed vessel, dissolve the fluoroquinolone core (1.0 eq) and piperazine (2-3 eq) in a solvent such as DMSO or pyridine.
-
Heat the mixture to 100-140 °C for several hours. The excess piperazine acts as both the nucleophile and a base to neutralize the HF byproduct.
-
Monitor the reaction by HPLC or TLC. Upon completion, cool the mixture, dilute with water, and extract the product with a suitable solvent like chloroform or DCM.
-
Purify the crude product by column chromatography or recrystallization to obtain the final fluoroquinolone analogue.
Mechanism of Action: Targeting Bacterial DNA Replication
The synthesized fluoroquinolone analogues are expected to exert their antibacterial effect by targeting bacterial type II topoisomerases.[]
Caption: Fluoroquinolones trap the enzyme-DNA complex, leading to lethal double-strand breaks.
In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is often topoisomerase IV.[15] By binding to and stabilizing the enzyme-DNA complex, the drug inhibits the re-ligation of the DNA strands after cleavage, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.[5][15]
Example Application: In Vitro Antibacterial Activity
Following synthesis and purification, novel compounds must be evaluated for biological activity. The minimum inhibitory concentration (MIC) is a standard metric. The hypothetical data below for a final compound, "Compound X," is representative of what might be expected for a novel fluoroquinolone analogue.
| Bacterial Strain | Type | MIC (µg/mL) of Compound X |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 1.0 |
| Escherichia coli (ATCC 25922) | Gram-negative | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 2.0 |
Data is hypothetical and for illustrative purposes only. Actual results will vary. The evaluation of synthesized compounds against a panel of clinically relevant bacterial strains is crucial.
Conclusion
This compound is a high-value, strategically designed precursor for the synthesis of potential antibacterial agents, particularly those based on the proven fluoroquinolone scaffold. The protocols and rationale provided herein offer a comprehensive guide for its utilization, from initial synthesis to elaboration into complex, biologically active molecules. The inherent functionality of this building block allows for rapid access to diverse chemical structures, making it an essential tool for researchers and drug development professionals in the urgent search for next-generation antibiotics.
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Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]
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Patel, N. B., Shaikh, F. M., & Patel, H. R. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][3][9] thiadiazine derivatives. Journal of advanced pharmaceutical technology & research, 3(1), 43–49. [Link]
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ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
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Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., Jr, & Pernet, A. G. (1985). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of medicinal chemistry, 28(11), 1558–1564. [Link]
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National Institutes of Health. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
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Khan, T., & D'Souza, P. (2011). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules (Basel, Switzerland), 16(3), 2613–2637. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of action of and resistance to quinolones. Biochemistry, 53(10), 1565–1574. [Link]
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ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). [Link]
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Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]
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Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135. [Link]
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Adesh University Journal of Medical Sciences & Research. Fluoroquinolone antibiotics: An overview. [Link]
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Korten, V. (1995). Quinolones: structure-activity relationships and future predictions. Journal of antimicrobial chemotherapy, 36 Suppl B, 1–13. [Link]
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Al-Mustaqbal University College of Pharmacy. Synthetic antibacterial agents quinolones. [Link]
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Heeb, S., Fletcher, M. P., Chhabra, S. R., Diggle, S. P., Williams, P., & Cámara, M. (2011). Quinolones: from antibiotics to autoinducers. FEMS microbiology reviews, 35(2), 247–274. [Link]
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Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685–706. [Link]
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Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". Journal of medicinal chemistry, 58(10), 4199–4209. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Novel Acetamide Derivatives for Antioxidant Studies
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. This has spurred significant interest in the discovery and development of novel antioxidant compounds. The acetamide scaffold represents a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and bioactive molecules.[1] Its synthetic tractability and ability to be functionalized make it an ideal backbone for creating new chemical entities with potent antioxidant properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel acetamide derivatives as antioxidants. We will explore versatile synthetic routes, provide detailed, field-proven protocols, and discuss the critical structure-activity relationships (SAR) that govern their efficacy.
The Mechanistic Underpinning of Phenolic Antioxidants
Many potent antioxidant acetamide derivatives incorporate a phenolic moiety. The efficacy of these compounds is rooted in their ability to neutralize free radicals through several key mechanisms. Understanding these pathways is crucial for the rational design of new derivatives. The primary mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom to a free radical, thereby quenching the radical and forming a more stable phenoxyl radical.[2][3][4] This phenoxyl radical is stabilized by resonance, making it less reactive than the initial free radical.
-
Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium.[2][3]
The choice of substituents on the phenolic ring can significantly influence the antioxidant capacity by affecting the stability of the resulting phenoxyl radical and the ease of hydrogen or electron donation.[4]
Caption: Key mechanisms of free radical scavenging by phenolic antioxidants.
Synthetic Routes to Novel Acetamide Derivatives
The synthesis of acetamide derivatives can be achieved through several reliable methods. The choice of route often depends on the starting materials' availability, substrate sensitivity, and desired scale. Below are protocols for three robust and versatile synthetic strategies.
Route 1: Classical Amide Synthesis via Acyl Chlorides
Application Note: This is a powerful and high-yielding two-step method. It begins with the conversion of a carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the amide bond. This method is particularly suitable for less sensitive substrates where the use of a harsh reagent like SOCl₂ is permissible.
Caption: General workflow for acyl chloride-mediated N-acetylation.
Experimental Protocol: Synthesis of N-Aryl-4-biphenyl Acetamide [5]
-
Preparation of 4-Biphenyl Acetyl Chloride:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-biphenyl acetic acid (1.0 eq, e.g., 500 mg) in dry benzene (10 mL).
-
Carefully add thionyl chloride (SOCl₂) (2.0 eq, e.g., ~1 mL) to the solution.
-
Reflux the reaction mixture on a water bath at 80°C for 2.5 hours. The progress can be monitored by the cessation of HCl gas evolution.
-
After completion, remove the excess thionyl chloride and benzene under reduced pressure to yield the crude 4-biphenyl acetyl chloride, which can be used in the next step without further purification.
-
-
Amide Formation:
-
In a separate flask, dissolve the desired amine (e.g., a substituted aniline, 1.0 eq) in pyridine (acting as a base and solvent).
-
Slowly add the crude 4-biphenyl acetyl chloride (dissolved in a minimal amount of dry benzene) dropwise to the amine solution under constant stirring at room temperature.
-
Continue stirring for 3-20 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Route 2: Amide Coupling Using Carbodiimide Activators
Application Note: This method provides a milder alternative to the acyl chloride route, making it ideal for sensitive substrates with functional groups that are incompatible with SOCl₂. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine. The addition of catalysts like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6]
Experimental Protocol: Synthesis via CDI/DMAP Coupling [6]
-
Carboxylic Acid Activation:
-
Dissolve the substituted 2-phenylacetic acid (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add N,N'-carbonyldiimidazole (CDI) (2.0 eq) and 4-dimethylaminopyridine (DMAP) (2.0 eq) to the solution.[6]
-
Stir the mixture for 20 minutes at room temperature to form the activated acyl-imidazole intermediate.
-
-
Amine Coupling:
-
Add the desired primary or secondary amine (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 5 hours or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude acetamide derivative by column chromatography on silica gel.
-
Route 3: Two-Step Synthesis via N-Chloroacetyl Intermediates
Application Note: This versatile two-step strategy is excellent for synthesizing derivatives where a spacer is desired between a heterocyclic moiety and the N-aryl acetamide core. First, an aromatic amine is acylated with chloroacetyl chloride. The resulting N-chloroacetyl intermediate is a potent electrophile that can then be alkylated by a nucleophile, such as an azole, to yield the final product.[7]
Experimental Protocol: Synthesis of 2-(1H-azol-1-yl)-N-(substituted phenyl) Acetamides [7]
-
Synthesis of N-chloroacetyl Aryl Amine Intermediate:
-
In a flask containing dry toluene (30 mL), add chloroacetyl chloride (1.25 eq) and triethylamine (TEA) (0.6 eq).
-
Stir the clear solution for 15 minutes.
-
Add a solution of the substituted aromatic primary amine (1.0 eq) in dry toluene dropwise.
-
Reflux the mixture on a water bath for 2 hours.
-
Cool the reaction mixture, filter the precipitate (triethylamine hydrochloride), and recrystallize the crude product from ethanol to obtain the pure N-chloroacetyl aryl amine.
-
-
Alkylation with Azole:
-
In a flask, dissolve the N-chloroacetyl aryl amine intermediate (1.0 eq) and activated potassium carbonate (K₂CO₃) (0.3 eq) in acetone (30 mL).
-
Slowly add a solution of the desired azole (e.g., imidazole, benzimidazole) (1.1 eq) in acetone.
-
Reflux the reaction mixture for 10-14 hours.
-
After cooling, filter off the inorganic salts. Evaporate the acetone under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent.
-
Characterization and Purity Assessment
Confirming the identity and purity of newly synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic and chromatographic techniques is essential.
| Technique | Purpose | Representative Data Example (for a hypothetical acetamide)[7][8][9] |
| TLC | Monitor reaction progress and assess purity. | Rf = 0.5 (Ethyl Acetate/Hexane 1:1) |
| ¹H NMR | Elucidate the proton framework of the molecule. | δ 10.78 (s, 1H, -NH), 7.65-7.00 (m, 9H, Ar-H), 5.10 (s, 2H, -CH₂-) |
| ¹³C NMR | Determine the carbon skeleton of the molecule. | δ 165.0 (C=O), 139-117 (Ar-C), 40.2 (-CH₂-) |
| Mass Spec (EIMS) | Confirm the molecular weight of the compound. | m/z [M]⁺ corresponding to the calculated molecular weight. |
| FT-IR | Identify key functional groups. | νmax 3236 cm⁻¹ (N-H stretch), 1647 cm⁻¹ (Amide C=O stretch) |
Protocols for In Vitro Antioxidant Activity Evaluation
Once synthesized and characterized, the novel acetamide derivatives must be evaluated for their antioxidant potential. Standardized in vitro assays provide a reliable and high-throughput means of assessment.
DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically to determine the scavenging activity.[8][10]
Protocol: [8]
-
Preparation of Solutions:
-
Prepare stock solutions of the synthesized acetamide derivatives and a standard antioxidant (e.g., Ascorbic Acid, Quercetin) in a suitable solvent like DMSO or methanol.
-
Prepare a fresh 50 µM DPPH radical solution in methanol. Keep this solution in the dark to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add 100 µL of various concentrations of the test compound solution.
-
Add 3.0 mL of the methanolic DPPH solution to each well/cuvette and mix well.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm using a spectrophotometer.
-
A control is prepared using the solvent instead of the test compound.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
-
ABTS Radical Cation Scavenging Assay
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•⁺ back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[11][12]
Protocol:
-
Preparation of ABTS•⁺ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
-
Preparation of Working Solution:
-
Dilute the stock ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of various concentrations of the test compound to a larger volume (e.g., 1 mL) of the ABTS•⁺ working solution.
-
Mix and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
| Compound Series | IC₅₀ (µM) - DPPH Assay[8] | IC₅₀ (µM) - ABTS Assay |
| Standard (Ascorbic Acid) | 25.5 | 15.2 |
| Derivative A (4-OH phenyl) | 31.5 | 22.8 |
| Derivative B (3,4-diOH phenyl) | 18.2 | 11.5 |
| Derivative C (4-OCH₃ phenyl) | 95.7 | 78.4 |
| Derivative D (4-Cl phenyl) | 152.1 | 120.9 |
Note: Data is hypothetical and for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
The analysis of antioxidant data from a library of synthesized acetamide derivatives allows for the elucidation of key structure-activity relationships, guiding future design efforts.
Caption: Key structure-activity relationship points for antioxidant acetamides.
-
Importance of Phenolic Hydroxyls: The presence, number, and position of hydroxyl groups on an aromatic ring are paramount. Compounds with catechol (3,4-dihydroxy) moieties often exhibit superior activity to those with a single phenol group due to increased H-atom donating capacity and the ability to form stable ortho-quinones.[8][13]
-
Electronic Effects of Substituents: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups can enhance antioxidant activity by stabilizing the phenoxyl radical formed after H-donation. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halides (-F, -Cl) tend to decrease activity.[14]
-
Role of Heterocycles: Incorporating heterocyclic rings like thiazole, oxadiazole, or benzothiazole can significantly impact antioxidant and other biological activities.[1][10] These moieties can influence the electronic properties of the molecule and provide additional sites for interaction with biological systems.
Conclusion
This guide outlines a comprehensive framework for the synthesis and evaluation of novel acetamide derivatives as potential antioxidants. By leveraging robust synthetic methodologies, from classical acyl chloride preparations to milder modern coupling techniques, researchers can efficiently generate diverse chemical libraries. The subsequent evaluation using standardized antioxidant assays like DPPH and ABTS, combined with a systematic analysis of structure-activity relationships, provides the crucial feedback loop for rational drug design. The insights gained from these studies will undoubtedly accelerate the discovery of new, potent antioxidant agents to combat oxidative stress-related diseases.
References
-
Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules. Available at: [Link]
-
Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed. J Food Biochem. Available at: [Link]
- Mechanisms of action by which phenolic compounds present antioxidant activity. Source not available.
- [Phenolic chain-breaking antioxidants--their activity and mechanisms of action] - PubMed. Source not available.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity [metaphactory] - SemOpenAlex. Source not available.
-
Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - MDPI. MDPI. Available at: [Link]
-
(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - ResearchGate. ResearchGate. Available at: [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. National Institutes of Health. Available at: [Link]
- Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds - PubMed. Source not available.
-
Phenolic acids: Natural versatile molecules with promising therapeutic applications - NIH. National Institutes of Health. Available at: [Link]
- Antimicrobial and antioxidant activities of a new acetamide compound. Source not available.
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publisher. JScholar Publisher. Available at: [Link]
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
-
Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]
-
(PDF) Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity - ResearchGate. ResearchGate. Available at: [Link]
-
(PDF) Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors - ResearchGate. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Phenolic chain-breaking antioxidants--their activity and mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wisdomlib.org [wisdomlib.org]
Application Note & Protocol: Leveraging N-(2-Bromo-4,5-difluorophenyl)acetamide in the Strategic Synthesis of Selective COX-II Inhibitors
Introduction: The Strategic Imperative for Selective COX-II Inhibition
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade and pain signaling. Unlike the constitutively expressed COX-1 isoform which is crucial for gastrointestinal protection, COX-2 is upregulated at sites of inflammation. This distinction forms the basis for modern anti-inflammatory drug design, where the primary objective is to selectively inhibit COX-2, thereby mitigating pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]
Diaryl heterocyclic compounds, such as Celecoxib, represent a premier class of selective COX-2 inhibitors.[1][3][4] The synthesis of these complex molecules relies on the strategic assembly of specifically functionalized aromatic building blocks. N-(2-Bromo-4,5-difluorophenyl)acetamide emerges as a critical starting material in this context. Its unique structural features—a reactive bromo group for cross-coupling, an acetamido group for directing or further modification, and difluoro substituents for modulating pharmacokinetic properties—make it an exceptionally valuable precursor for creating novel COX-2 inhibitor candidates.[1][5] This guide provides a detailed examination of its application, underscored by a robust synthetic protocol.
The Role and Significance of this compound
The efficacy of this compound as a synthetic intermediate is rooted in its distinct chemical functionalities:
-
The Bromine Atom: This halogen serves as a highly reliable synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for its efficiency in forming carbon-carbon bonds, enabling the linkage of the phenyl ring to another aromatic or heteroaromatic system, a key structural motif in many COX-2 inhibitors.[6]
-
The Difluoro Substituents: The presence of fluorine atoms on the phenyl ring is a deliberate design choice. Fluorine, being highly electronegative, can profoundly influence the molecule's properties.[7][8] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to the target enzyme, and improve membrane permeability, thereby favorably modulating the drug's overall pharmacokinetic profile (ADME).[7][9]
-
The Acetamido Group: This group not only protects the aniline nitrogen but can also participate in hydrogen bonding interactions within the active site of the COX-2 enzyme. Furthermore, it can be hydrolyzed in later synthetic steps to reveal a primary amine, providing another point for diversification or for constructing pharmacophores like the sulfonamide group common in many "coxib" drugs.[10]
Overview of the Synthetic Pathway
The general strategy for utilizing this compound involves a palladium-catalyzed cross-coupling reaction to construct the core diaryl structure, followed by cyclization and functional group manipulation to yield the final inhibitor. A typical workflow is illustrated below.
Caption: Synthetic workflow from starting material to a COX-II inhibitor.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the key step of coupling this compound with a suitable arylboronic acid to form the biphenyl core structure. This procedure is a foundational method that can be adapted for various analogs.
Objective: To synthesize N-(4',5-difluoro-4-(4-(methylsulfonyl)phenyl)-[1,1'-biphenyl]-2-yl)acetamide, a key intermediate for a potent COX-II inhibitor.
Reaction Scheme: (Image of the chemical reaction showing this compound reacting with (4-(methylsulfonyl)phenyl)boronic acid in the presence of a palladium catalyst and base to yield the biphenyl product).
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Stoichiometry |
| This compound | 876487-10-8 | 266.06 | 10.0 | 1.0 eq |
| (4-(Methylsulfonyl)phenyl)boronic acid | 149104-88-1 | 200.02 | 12.0 | 1.2 eq |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.3 | 0.03 eq (3 mol%) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 30.0 | 3.0 eq |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | 100 mL | - |
| Water (Degassed) | 7732-18-5 | 18.02 | 25 mL | - |
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Causality Explanation: Palladium(0) catalysts are highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. An inert atmosphere is critical to preserve the catalyst's activity and ensure a high reaction yield.
-
-
Reagent Addition: To the flask, add this compound (2.66 g, 10.0 mmol), (4-(methylsulfonyl)phenyl)boronic acid (2.40 g, 12.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).
-
Causality Explanation: An excess of the boronic acid (1.2 eq) is used to drive the reaction to completion, compensating for any potential homocoupling or degradation. Sodium carbonate acts as the base required to activate the boronic acid for transmetalation to the palladium center.
-
-
Catalyst Addition and Degassing: Add the palladium catalyst, Pd(PPh₃)₄ (347 mg, 0.3 mmol). Evacuate the flask and backfill with nitrogen three times to ensure all oxygen is removed. Add the anhydrous 1,4-dioxane (100 mL) and degassed water (25 mL) via syringe.
-
Causality Explanation: The solvent system (dioxane/water) is chosen for its ability to dissolve both the organic substrates and the inorganic base. Degassing the solvents by sparging with nitrogen removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-6 hours.
-
Causality Explanation: Heating provides the necessary activation energy for the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) to proceed at an efficient rate.
-
-
Work-up and Isolation: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Causality Explanation: The work-up procedure is designed to remove the inorganic salts (Na₂CO₃, borates) and the water-soluble components from the desired organic product.
-
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Causality Explanation: Purification is essential to remove unreacted starting materials, catalyst residues, and reaction byproducts, ensuring the high purity required for subsequent synthetic steps and eventual pharmaceutical application.
-
Characterization and Quality Control
The identity and purity of the synthesized intermediate must be rigorously confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure and the successful formation of the new C-C bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >98% for use in further drug development stages.
Conclusion
This compound stands as a strategically vital and versatile building block in the synthesis of selective COX-II inhibitors. Its well-defined reactivity, particularly in robust and scalable palladium-catalyzed cross-coupling reactions, allows for the efficient construction of the diaryl core structure essential for this class of anti-inflammatory agents. The fluorinated phenyl ring offers inherent advantages for optimizing the pharmacokinetic properties of the final drug candidate. The detailed protocol provided herein serves as a validated starting point for researchers and drug development professionals aiming to explore novel chemical space in the pursuit of safer and more effective anti-inflammatory therapies.
References
- Vertex AI Search, Grounding API Redirect. (2025). Celecoxib Intermediates: Key Steps In Synthesis.
- Vertex AI Search, Grounding API Redirect. (2025). Celecoxib Derivative Intermediates And Their Synthetic Pathways.
- ResearchGate. (2025). Design and Synthesis of Novel Diaryl Heterocyclic Derivatives as Selective Cyclooxygenase-2.
- PubMed Central. (n.d.). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation.
- PubMed. (2017). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis.
- Galaxy Publication. (n.d.). An Overview of New Acetamide Derivatives in COX-II Inhibitors.
- Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
- ResearchGate. (n.d.). Selective COX-2 Inhibition by Diaryl Bicycloheterocycles.
- Semantic Scholar. (n.d.). RECENT DEVELOPMENT IN COX-2 INHIBITORS SYNTHESIS AND THEIR PHARMACOLOGICAL EVALUATION: A REWIEV.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline.
- PubMed. (2007). The role of fluorine in medicinal chemistry.
- MDPI. (2022). Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay.
- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. nbinno.com [nbinno.com]
- 10. galaxypub.co [galaxypub.co]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(2-Bromo-4,5-difluorophenyl)acetamide by Recrystallization
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and frequently asked questions for the purification of N-(2-Bromo-4,5-difluorophenyl)acetamide via recrystallization. As a Senior Application Scientist, my aim is to provide not just procedural steps, but the underlying scientific principles to empower you to resolve challenges in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying this compound with recrystallization?
A1: Recrystallization is a powerful purification technique that leverages the differences in solubility between the target compound and its impurities within a specific solvent. The core principle is based on the general observation that the solubility of most solids increases with temperature. For this compound, the process involves dissolving the crude material in the minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[1]
Q2: How do I select the optimal solvent for recrystallizing this specific halogenated amide?
A2: Solvent selection is the most critical variable for a successful recrystallization. An ideal solvent for this compound should meet the following criteria:
-
High solubility at elevated temperatures and low solubility at room or cold temperatures . This differential is essential for maximizing the recovery of the purified product.[2]
-
Inertness: The solvent must not react with the amide functionality or the halogen substituents on the aromatic ring.
-
Appropriate boiling point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out". A relatively low boiling point also facilitates easy removal from the final crystals during drying.[2]
-
Impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
For aromatic amides, polar solvents are often a good starting point.[3] Small-scale solubility tests are strongly recommended before committing to a bulk procedure.
Table 1: Recommended Solvents for Initial Screening
| Solvent System | Rationale & Use Case |
| Ethanol or Isopropanol | These polar protic solvents are often effective for amides. They provide a good balance of polarity to dissolve the compound when hot while allowing for crystallization upon cooling. |
| Acetonitrile | A polar aprotic solvent that can yield excellent results for amide recrystallization, often producing high-purity crystals.[3] |
| Ethyl Acetate/Hexane | A mixed-solvent system. The compound is dissolved in a minimum of hot ethyl acetate (the "good" solvent). Hexane (the "poor" or "anti-solvent") is then added dropwise to the hot solution until turbidity appears, inducing crystallization upon cooling. This is useful if no single solvent provides the ideal solubility profile.[1] |
| Toluene | A non-polar aromatic solvent. This may be effective if the primary impurities are significantly more polar than the target compound. |
Q3: What are common impurities in the synthesis of this compound and how does recrystallization address them?
A3: Common impurities can include unreacted starting materials like 2-bromo-4,5-difluoroaniline, byproducts from the acylation reaction such as diacylated species, or hydrolysis products like bromoacetic acid.[4] Recrystallization is effective because these impurities often have different solubility profiles than the desired product. For instance, the starting aniline and acidic byproducts are typically more polar and may remain in a moderately polar mother liquor, while non-polar byproducts might be removed with a different solvent system.
Troubleshooting Guide
Problem 1: The compound "oils out," forming a liquid layer instead of crystals.
-
Causality: "Oiling out" occurs when the hot, saturated solution cools to a temperature where the solute is no longer soluble, but this temperature is still above the melting point of the solute. Essentially, the compound melts instead of crystallizing. This is more common with impure compounds or when using mixed solvent systems.[5]
-
Solutions:
-
Reheat and Add More Solvent: Warm the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[5]
-
Promote Slower Cooling: Allow the flask to cool at a much slower rate. Insulating the flask can encourage crystal nucleation at a temperature below the compound's melting point.[5]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Problem 2: No crystals form, even after the solution has cooled completely.
-
Causality: This is often due to the formation of a supersaturated solution, where the concentration of the dissolved compound exceeds its normal solubility limit.[5] This can happen if the solution is too clean (lacks nucleation sites) or if too much solvent was initially used.[6]
-
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic imperfections in the glass provide a surface for crystals to begin forming.[6][7]
-
Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This acts as a template for crystal growth.[2]
-
-
Reduce Solvent Volume: If too much solvent was the cause, gently heat the solution to boil off some of the solvent and re-cool.[6]
-
Drastic Cooling: If other methods fail, placing the flask in an ice-salt bath may provide the thermodynamic push needed for crystallization, although this can sometimes lead to smaller, less pure crystals.[8]
-
Problem 3: The final yield of purified product is very low.
-
Causality: A poor yield can result from several procedural errors:
-
Excessive Solvent: Using too much solvent during the initial dissolution step is the most common cause, as a significant amount of the product will remain in the mother liquor.[2][5]
-
Premature Crystallization: The compound crystallizing in the funnel during a hot filtration step.[8]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled.[2]
-
-
Solutions:
-
Optimize Solvent Volume: Always use the minimum amount of boiling solvent required to fully dissolve the crude solid.[1][2]
-
Prevent Premature Crystallization: During hot filtration, use a stemless funnel and preheat the funnel and receiving flask with hot solvent vapor to keep them warm.[8]
-
Minimize Wash Loss: Wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away the mother liquor without dissolving the product.[2]
-
Experimental Protocol & Workflow
Step-by-Step Methodology
-
Solvent Selection: Based on prior small-scale tests, choose a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask.[8]
-
Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold solvent to remove any residual impurities from the mother liquor.[2][8]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a modest temperature. The product is not considered dry until it reaches a constant weight.[2]
Visual Workflow for Recrystallization
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing the Synthesis of N-(2-Bromo-4,5-difluorophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(2-Bromo-4,5-difluorophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yield and purity, and troubleshoot any issues you may encounter.
Introduction: The Importance of this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of the bromo and difluoro substituents on the phenyl ring makes it a versatile intermediate for introducing this moiety into larger, more complex molecules, often enhancing their therapeutic properties. The N-acetyl group serves to modulate the reactivity of the aniline precursor, allowing for more controlled and selective subsequent reactions.[1]
The synthesis typically involves the N-acetylation of 2-bromo-4,5-difluoroaniline. While seemingly straightforward, this reaction can present several challenges that affect the final yield and purity of the desired product. This guide provides practical, experience-based advice to navigate these potential hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution(s) |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting aniline has been consumed.[2] - Increase Temperature: Gradually and cautiously increase the reaction temperature. Be aware that higher temperatures can sometimes lead to the formation of byproducts.[2] - Ensure Efficient Mixing: Vigorous stirring is crucial for proper mixing of the reactants, especially in heterogeneous mixtures.[2] |
| Degradation of Acetylating Agent | - Use Fresh Reagent: Acetylating agents like acetyl chloride and acetic anhydride are sensitive to moisture. Use a freshly opened bottle or a recently purified reagent. - Anhydrous Conditions: Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acetylating agent.[2] |
| Poor Quality of Starting Aniline | - Verify Purity: Impurities in the 2-bromo-4,5-difluoroaniline can interfere with the reaction.[2] Use a high-purity starting material. - Purify if Necessary: If the purity of the aniline is questionable, consider purifying it by recrystallization or distillation before use.[2] |
| Incorrect Stoichiometry | - Careful Molar Ratio Calculation: Double-check the molar ratios of your reactants. A slight excess of the acetylating agent is often beneficial, but a large excess can lead to the formation of diacylated byproducts.[2] |
| Inadequate Base | - Crucial for Neutralization: A base, such as triethylamine or pyridine, is essential to neutralize the acid (e.g., HCl or acetic acid) formed as a byproduct.[2] Without a base, the starting aniline can become protonated and unreactive. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Recommended Solution(s) |
| Formation of Diacylated Byproduct | - Controlled Addition: Add the acetylating agent dropwise to the solution of the aniline at a low temperature (e.g., 0 °C) to manage the reaction rate and minimize over-acetylation.[2] |
| Unreacted Starting Materials | - Optimize Reaction Conditions: If the reaction has not gone to completion, unreacted starting materials will contaminate the product. Refer to the solutions for "Incomplete Reaction." - Purification: Utilize column chromatography or recrystallization to separate the product from the starting materials.[2] |
| Hydrolysis of Acetylating Agent | - Strict Anhydrous Conditions: The byproduct of hydrolysis (e.g., acetic acid) can complicate purification. As mentioned, maintaining anhydrous conditions is critical.[2] |
| Formation of Colored Impurities | - Avoid Excessive Heat: Decomposition of reactants or the product can occur at high temperatures. - Inert Atmosphere: The presence of air can sometimes lead to oxidation and colored impurities. Running the reaction under an inert atmosphere can mitigate this.[2] - Thorough Washing: Ensure the product is washed thoroughly with a mild base solution (e.g., saturated sodium bicarbonate) to remove any residual acidic impurities.[2] - Decolorization: If color persists after initial work-up, treatment with activated carbon during recrystallization can be effective.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most direct and widely used method is the N-acetylation of 2-bromo-4,5-difluoroaniline using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base.[3]
Q2: Which acetylating agent should I choose: acetyl chloride or acetic anhydride?
Both are effective acetylating agents.[4]
-
Acetyl chloride is generally more reactive but produces hydrochloric acid as a byproduct, which must be neutralized.
-
Acetic anhydride is less reactive but often easier to handle and produces acetic acid as a byproduct, which is less corrosive.[1] The choice may depend on the reactivity of your specific substrate and the desired reaction conditions.
Q3: Why is a base necessary in this reaction?
A base, such as triethylamine or pyridine, is crucial to neutralize the acidic byproduct (HCl or acetic acid) generated during the acetylation.[2] This prevents the protonation of the starting aniline, which would render it nucleophilically inactive and halt the reaction.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting aniline, you can observe the disappearance of the starting material spot and the appearance of a new product spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[2]
Q5: What is the best approach for purifying the final product?
Recrystallization is often the most effective method for purifying the solid this compound.[2] The choice of solvent is critical and should be determined through small-scale solubility tests. A good recrystallization solvent will dissolve the compound when hot but not when cold. If recrystallization does not provide sufficient purity, column chromatography on silica gel is a reliable alternative.[2][5]
Experimental Protocol: Optimized Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials:
-
2-Bromo-4,5-difluoroaniline
-
Acetic anhydride or Acetyl chloride
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4,5-difluoroaniline (1.0 eq).
-
Dissolve the aniline in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.05 eq) or acetyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., an ethanol/water or hexanes/ethyl acetate mixture).[2]
Visualizing the Process
Reaction Workflow:
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree:
Caption: A decision tree to guide troubleshooting during the synthesis.
References
- Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide - Benchchem. (n.d.).
- A Comparative Guide to the Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide: Reproducibility and Alternative Approaches - Benchchem. (n.d.).
- CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents. (n.d.).
- N-acetylation of aniline to activation effect. (n.d.).
- Protocol for N-acetylation of 2,4-Difluoroaniline Derivatives - Benchchem. (n.d.).
- Technical Support Center: Crystallization of 2-bromo-N-(2,4-difluorophenyl)acetamide - Benchchem. (n.d.).
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. (n.d.).
Sources
Technical Support Center: Synthesis of N-(2-Bromo-4,5-difluorophenyl)acetamide
Welcome to the technical support guide for the synthesis of N-(2-Bromo-4,5-difluorophenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific N-acetylation reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your synthesis for purity and yield.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions based on established chemical principles.
Question 1: My reaction is complete by TLC, but after workup, my NMR spectrum is complex, showing multiple acetyl signals and messy aromatic regions. What are the likely impurities?
Answer:
This is a classic purity issue stemming from side reactions or incomplete purification. The most common culprits in this acetylation are unreacted starting material and a diacetylated byproduct.
-
Causality: The N-H proton of the newly formed amide is weakly acidic. Under forcing conditions—such as high temperatures or a significant excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride)—the amide can be acetylated a second time to form an imide (N,N-diacetylated product).[1][2] This is especially true if the base used is not sufficiently strong or is sterically hindered.
-
Actionable Solutions:
-
Control Stoichiometry: Use a modest excess (e.g., 1.05-1.1 equivalents) of the acetylating agent. A large excess dramatically increases the likelihood of diacetylation.[1]
-
Temperature Management: Perform the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[1] Avoid excessive heating, as it promotes both diacetylation and potential decomposition.[1]
-
Purification: The diacetylated product often has different solubility and polarity profiles. It can typically be removed by careful recrystallization or column chromatography.
-
The table below summarizes the key species to look for in your analytical data.
| Compound | Common Name | Molecular Weight ( g/mol ) | Key Analytical Signature (LC-MS or ¹H NMR) |
| Product | This compound | 250.04 | Target mass peak. Aromatic signals corresponding to the trisubstituted ring and a single acetyl methyl singlet.[3][4] |
| Impurity 1 | 2-Bromo-4,5-difluoroaniline | 208.00 | Starting material mass peak. Presence of -NH₂ protons in NMR and distinct aromatic shifts.[5] |
| Impurity 2 | N-Acetyl-N-(2-bromo-4,5-difluorophenyl)acetamide | 292.05 | M+42 mass peak relative to the product. Two distinct acetyl signals in NMR (or one broad singlet at higher temp). |
Question 2: My reaction appears sluggish or stalls, with significant starting aniline remaining even after several hours. What's causing the low conversion?
Answer:
Low conversion is typically due to issues with reagent quality, reaction conditions, or improper neutralization of the acid byproduct.
-
Causality & Experience:
-
Hydrolysis of Acetylating Agent: Acetic anhydride and acetyl chloride are highly moisture-sensitive.[1] Any water in the solvent, glassware, or reagents will rapidly hydrolyze them to acetic acid, which is unreactive for N-acetylation.[6][7][8] This reduces the effective concentration of your acylating agent.
-
Protonation of Aniline: The acetylation reaction produces one equivalent of acid (acetic acid or HCl). Aniline is basic and will be protonated by this acid, forming an ammonium salt. This salt is deactivated and no longer nucleophilic, effectively stopping the reaction.[1] This is why a base like pyridine or triethylamine is crucial.
-
Poor Reagent Quality: The starting aniline may contain non-reactive impurities.[1]
-
-
Actionable Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., dichloromethane, THF) and flame-dried glassware. Handle the acetylating agent under an inert atmosphere (Nitrogen or Argon).[1]
-
Use an Appropriate Base: Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to the aniline solution before adding the acetylating agent.[1] This will scavenge the acid byproduct as it forms.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aniline. If the reaction stalls, a small additional charge of the acetylating agent might be necessary, but be mindful of promoting diacetylation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this synthesis?
The three most critical parameters are moisture control , temperature , and stoichiometry . Strict anhydrous conditions prevent reagent loss.[1] Low-temperature addition of the acetylating agent minimizes side reactions.[1] Precise control over the molar ratios of reactants prevents the formation of diacetylated byproducts and ensures high conversion.[1]
Q2: My crude product is off-color (yellow or brown). What is the cause and how can I fix it?
Colored impurities often arise from the decomposition of the reactants or the product, especially if the reaction is overheated or exposed to air for extended periods.[1] The starting aniline itself can be prone to air oxidation. Purification via recrystallization, sometimes with the addition of activated carbon, can often remove these colored impurities.[1]
Q3: What is the best method for purifying the final product?
For most lab-scale syntheses, recrystallization is the most effective and economical method.[1] A common solvent system is an ethanol/water or ethyl acetate/hexanes mixture.[1] If recrystallization fails to remove closely related impurities like the diacetylated product, column chromatography on silica gel is the next best option.[1]
Visualizing Side Product Formation
The following diagram illustrates the desired reaction pathway versus the common side reaction pathways of diacetylation and acetylating agent hydrolysis.
Caption: Reaction pathways in the synthesis of this compound.
Optimized Experimental Protocol
This protocol is designed to minimize the formation of common side products.
Materials:
-
2-Bromo-4,5-difluoroaniline (1.0 eq)[5]
-
Acetic Anhydride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Bromo-4,5-difluoroaniline (1.0 eq).
-
Dissolve the aniline in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting aniline spot is consumed.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. Available at: [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-4,5-difluoroaniline. National Center for Biotechnology Information. Available at: [Link]
-
Koskikallio, J. (1959). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Canadian Journal of Chemistry, 37(8), 1359-1366. Available at: [Link]
-
Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Available at: [Link]
- Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. Available at: [Link]
-
Industrial & Engineering Chemistry. (1957). Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. 49(2), 197-199. Available at: [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Available at: [Link]
-
Digital Commons@ETSU. (n.d.). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Available at: [Link]
-
Gold, V., & Hilton, J. (1954). The Hydrolysis of Acetic Anhydride. Part IV. Catalysis by Hydrochloric Acid and the Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, 838-842. Available at: [Link]
- International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. 8(11), 4635-4645.
-
YouTube. (2020). Acetylation of aniline. Available at: [Link]
-
PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-3,4-difluoroaniline. National Center for Biotechnology Information. Available at: [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. 22(10), 420-425. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. 64695-81-4|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. 2-Bromo-4,5-difluoroaniline | C6H4BrF2N | CID 11206558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. dc.etsu.edu [dc.etsu.edu]
- 8. The hydrolysis of acetic anhydride. Part IV. Catalysis by hydrochloric acid and the hydrolysis of acetyl chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of N-(2-Bromo-4,5-difluorophenyl)acetamide
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of N-(2-Bromo-4,5-difluorophenyl)acetamide and wish to improve their reaction yields and product purity. As a key intermediate in various pharmaceutical development pathways, achieving an efficient and reproducible synthesis is paramount.[1][2]
The primary challenge in this synthesis stems from the starting material, 2-Bromo-4,5-difluoroaniline. The presence of three electron-withdrawing halogen substituents significantly reduces the nucleophilicity of the amino group, making it less reactive towards standard acetylation conditions compared to simpler anilines.[3] This guide provides a structured approach to troubleshoot common issues and optimize your reaction protocol based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I've recovered only unreacted starting material. What are the most likely causes?
A: A low or negligible yield is the most common issue and can typically be traced back to one of four areas: reagent quality, reaction conditions, insufficient activation, or improper work-up.
| Possible Cause | Scientific Explanation & Solution |
| Degraded Acetylating Agent | Acetylating agents like acetyl chloride and acetic anhydride are highly susceptible to hydrolysis from atmospheric moisture.[4][5] This reduces their effective concentration. Solution: Use a freshly opened bottle or distill the acetylating agent immediately before use. Handle all reagents under an inert atmosphere (e.g., Nitrogen or Argon) and use flame-dried glassware.[6] |
| Insufficiently Reactive Acetylating Agent | Due to the deactivated nature of the aniline, acetic anhydride may not be electrophilic enough to drive the reaction to completion under mild conditions. Solution: Switch to the more reactive acetyl chloride .[4] Its heightened reactivity can often overcome the low nucleophilicity of the amine. Remember that this reaction will produce HCl, which must be neutralized. |
| Lack of a Base (especially with Acetyl Chloride) | When using acetyl chloride, one equivalent of HCl is produced. This strong acid will protonate the unreacted aniline, rendering it non-nucleophilic and effectively halting the reaction.[7] Solution: Add at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine to the aniline solution before adding the acetyl chloride.[6] For weaker bases like potassium carbonate (K₂CO₃), a phase-transfer catalyst may be beneficial.[7][8] |
| Low Reaction Temperature | While starting the reaction at 0 °C is crucial to control the initial exothermic addition, maintaining this low temperature for the entire duration may not provide enough energy to overcome the activation barrier for this deactivated system. Solution: After the dropwise addition of the acetylating agent at 0 °C, allow the reaction to warm to room temperature and stir for several hours. If the reaction is still sluggish (monitored by TLC), gentle heating (e.g., 40-50 °C) can be applied, but this may increase byproduct formation.[6] |
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My TLC or NMR of the crude product shows multiple spots/peaks besides the desired product. What are these impurities and how can I prevent them?
A: Impurity formation is often a result of side reactions competing with the desired N-acetylation. Controlling stoichiometry and reaction conditions is key.
| Possible Impurity | Formation Mechanism & Prevention Strategy |
| Diacylated Byproduct | The N-H proton of the initially formed acetamide is weakly acidic and can be deprotonated and acetylated a second time, especially if a large excess of the acetylating agent or a strong base is used at elevated temperatures. Solution: Use a slight excess (approx. 1.05-1.1 equivalents) of the acetylating agent. Add it slowly and dropwise at 0 °C to maintain a low instantaneous concentration, which minimizes the chance of a second acetylation.[6] |
| Unreacted Starting Material | As discussed in Problem 1, this indicates an incomplete reaction. Solution: Ensure you are using a sufficiently reactive acetylating agent (acetyl chloride) and an appropriate base.[6][7] Consider extending the reaction time or employing a catalyst to drive the reaction to completion. |
| Hydrolysis Products | If moisture is present, acetyl chloride will hydrolyze to acetic acid and HCl, while acetic anhydride will form acetic acid.[4] These acidic impurities can complicate the work-up and purification. Solution: Adhere strictly to anhydrous reaction conditions. During work-up, a thorough wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution is essential to remove any acidic byproducts. |
| Polymeric Tars | Aggressive reaction conditions, such as adding the acetylating agent too quickly at room temperature or overheating, can sometimes lead to the formation of dark, tarry substances that are difficult to characterize and remove.[9] Solution: Maintain strict temperature control throughout the reaction. Slow, controlled addition of reagents is critical. |
Frequently Asked Questions (FAQs)
Q1: Which acetylating agent is superior for this synthesis: acetic anhydride or acetyl chloride?
A1: The choice involves a trade-off between reactivity and handling. For a deactivated substrate like 2-Bromo-4,5-difluoroaniline, acetyl chloride is generally the superior choice for achieving higher yields in a reasonable timeframe .[4] However, it requires more careful handling.
| Feature | Acetyl Chloride | Acetic Anhydride |
| Reactivity | Higher . More electrophilic, reacts faster with weak nucleophiles.[5] | Lower . Less reactive, may require catalyst or heat for deactivated anilines.[4][10] |
| Byproduct | Hydrogen Chloride (HCl). Corrosive gas, must be neutralized with a base.[4] | Acetic Acid. Less corrosive and easier to remove during work-up.[10] |
| Handling | Fuming liquid, highly moisture-sensitive. Requires inert atmosphere and careful handling. | Less volatile and less sensitive to moisture, but still requires care. |
| Verdict | Recommended for this synthesis due to the deactivated substrate, provided a base is used. | A viable alternative, but may result in lower yields or require more forcing conditions. |
Q2: What is the role of a catalyst, and is one necessary?
A2: A catalyst can significantly accelerate the rate of N-acetylation, especially when using a less reactive agent like acetic anhydride. For instance, mild Lewis acids like MgSO₄ have been shown to catalyze N-acetylation of anilines using acetic acid, driven by sunlight as a green energy source.[11][12] While not strictly necessary when using the highly reactive acetyl chloride, a catalyst can help drive the reaction to completion at lower temperatures, potentially reducing side products.
Q3: What is the optimal purification strategy for this compound?
A3: Recrystallization is the most effective and common method for purifying the solid product.[13] The ideal solvent system should dissolve the compound when hot but have low solubility when cold. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points for solvent screening. If the product is persistently discolored, a small amount of activated carbon can be added to the hot solution before filtration to remove colored impurities. For very difficult-to-separate impurities, column chromatography on silica gel is a reliable alternative.[6]
Visualizing the Process
General Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent.
Caption: General mechanism for N-acetylation of an aniline.
Troubleshooting Workflow
If you encounter a low yield, this workflow can help diagnose the issue systematically.
Caption: A diagnostic workflow for troubleshooting low reaction yields.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of this compound by using a highly reactive acetylating agent under controlled conditions.
Materials:
-
2-Bromo-4,5-difluoroaniline (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4,5-difluoroaniline (1.0 eq). Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Add anhydrous DCM (approx. 10 mL per 1 g of aniline) to dissolve the starting material completely.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath.
-
Acetylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Use a syringe for precise control. It is critical to maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (to remove excess TEA)
-
Saturated aqueous NaHCO₃ solution (to remove any remaining acid)
-
Brine
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
References
- Benchchem. (n.d.). A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride.
- Brainly. (2023). Why is acetic anhydride preferred over acetyl chloride in acetylation reaction?.
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
- Gupta, A., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry. Published by the Royal Society of Chemistry.
- Pearson. (n.d.). Acylation of Aniline Explained.
- Journal of Chemical and Pharmaceutical Research. (n.d.). A Novel Clay catalyst: N-Acetylation of anilines.
- Pediaa.Com. (2023). What is the Difference Between Acetyl Chloride and Acetic Anhydride.
- Royal Society of Chemistry. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach.
- ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
- ResearchGate. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF.
- Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?.
- ResearchGate. (2024). Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?.
- Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question....
- Sci-Hub. (2017). An Improved and Efficient N-acetylation of Amines Using Choline Chloride Based Deep Eutectic Solvents.
- YouTube. (2021). acetylation aniline.
- Lead Sciences. (n.d.). This compound.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide: Reproducibility and Alternative Approaches.
- MySkinRecipes. (n.d.). This compound.
- Echemi. (n.d.). This compound.
- ResearchGate. (n.d.). ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. | Request PDF.
- Benchchem. (n.d.). Protocol for N-acetylation of 2,4-Difluoroaniline Derivatives.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
- YouTube. (2020). Acetylation of aniline.
- ResearchGate. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts.
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- PubMed. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions.
- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-bromo-N-(2,4-difluorophenyl)acetamide.
- PubChem. (n.d.). 2-Bromo-4,5-difluoroaniline.
- Organic Syntheses. (n.d.). Acetamide, N-bromo-.
- ResearchGate. (2013). 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide.
- DrugPatentWatch. (n.d.). Patent 9,980,944 drug patent claims, expiration, and freedom to operate.
- Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
- Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
- Chemistry Stack Exchange. (2015). Acetylation reaction.
- BLDpharm. (n.d.). 64695-81-4|this compound.
- Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?.
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Troubleshooting guide for reactions involving N-(2-Bromo-4,5-difluorophenyl)acetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-(2-Bromo-4,5-difluorophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile chemical intermediate.
SECTION 1: Compound Profile, Handling, and Safety
This section covers the fundamental properties and essential safety protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a halogenated aromatic amide. Its key features include an ortho-bromo substituent, which is sterically accessible for cross-coupling reactions, and two fluorine atoms on the phenyl ring, which can modulate the electronic properties and metabolic stability of derivative compounds.[1][2]
| Property | Value | Source |
| CAS Number | 64695-81-4 | [3] |
| Molecular Formula | C₈H₆BrF₂NO | [3] |
| Molecular Weight | 250.04 g/mol | [1] |
| Appearance | Typically an off-white to light-colored solid | [4] |
| Purity | >98% (typical for commercial grades) | [4] |
| Storage | Store in a cool, dry place, sealed from moisture. Room temperature storage is generally acceptable.[3][4] |
Q2: What are the primary safety precautions I should take when handling this compound?
A2: While specific toxicity data for this exact compound is limited, it should be handled with the standard precautions for laboratory chemicals. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.[6][8] Wash hands thoroughly after handling.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[8]
SECTION 2: Synthesis and Purification Troubleshooting
The quality of your starting material is paramount. Issues in downstream reactions often originate from impurities or incomplete conversion during the synthesis of the title compound. The most common synthesis involves the acylation of 2-bromo-4,5-difluoroaniline.
Q3: My synthesis of this compound is resulting in a low yield. What are the common causes?
A3: Low yields in this acylation reaction are typically traced back to three main factors: reagent quality, reaction conditions, or incomplete reaction.
-
Degradation of Bromoacetyl Bromide: This reagent is highly reactive and extremely sensitive to moisture.[9] Hydrolysis forms bromoacetic acid and HBr, which consumes the reagent and introduces acidic impurities.
-
Solution: Use a fresh bottle of bromoacetyl bromide or purify it before use. Handle it under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is flame- or oven-dried.[9]
-
-
Poor Quality Starting Aniline: Impurities in the 2-bromo-4,5-difluoroaniline can interfere with the reaction.
-
Solution: Verify the purity of the aniline. If questionable, consider purification by recrystallization or distillation.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting aniline is still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature in small increments.[9]
-
Q4: The crude product is a dark oil or discolored solid. How can I fix this?
A4: Discoloration often points to decomposition or residual acidic impurities.
-
Cause - Decomposition: Excessive heat during the reaction or workup can cause the product or reactants to decompose.
-
Solution: Maintain strict temperature control, especially during the dropwise addition of the acylating agent (keep at 0-5 °C). Avoid overheating during solvent removal.[9]
-
-
Cause - Residual Acid: HBr is a byproduct of the reaction. If not properly neutralized, it can lead to discoloration and potential degradation.
-
Solution: During the aqueous workup, ensure a thorough wash with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove all residual acid.[9]
-
-
Purification: If the color persists, further purification is necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective.[10] For stubborn impurities, column chromatography on silica gel is a reliable alternative.[9]
Standard Protocol: Synthesis of this compound
This protocol is based on standard procedures for the N-acetylation of anilines.[11][12]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromo-4,5-difluoroaniline (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add bromoacetyl bromide (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 20-30 minutes. Critically, maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the aniline by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).[9]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography as needed.
SECTION 3: Troubleshooting Palladium Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. However, challenges can arise.
3.1 Suzuki-Miyaura Coupling
Q5: My Suzuki coupling reaction has failed or given a very low yield. What are the first things I should check?
A5: When a Suzuki coupling fails, a systematic check of the core components is the most effective troubleshooting strategy.[13]
-
Inert Atmosphere & Degassing: Oxygen can poison the Pd(0) catalyst and lead to homocoupling of the boronic acid.[13] Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that your solvents are thoroughly degassed before use.[14]
-
Catalyst and Ligand Activity: Palladium precatalysts and phosphine ligands can degrade with improper storage. Use a fresh, active catalyst system. For this substrate, which has some steric bulk near the reaction site, standard catalysts like Pd(PPh₃)₄ may be inefficient.[14] Consider using more robust, air-stable precatalysts (e.g., XPhos Pd G3) with bulky, electron-rich ligands (e.g., XPhos, SPhos).[14][15]
-
Base and Solvent Choice: The base is critical for activating the boronic acid for transmetalation. Ensure the base (e.g., K₃PO₄, K₂CO₃) is finely powdered and anhydrous for non-aqueous reactions. The solvent must be appropriate for the chosen base and temperature.[13]
-
Reagent Purity: Impurities in the boronic acid or your aryl bromide can inhibit the catalyst. Boronic acids are particularly prone to degradation (protodeboronation).[16]
Q6: I am observing a significant amount of a byproduct that corresponds to the debrominated starting material. What is causing this?
A6: This side reaction is called hydrodehalogenation. It occurs when a hydride source in the reaction mixture intercepts a palladium intermediate in the catalytic cycle before the desired cross-coupling can occur.[14]
-
Potential Hydride Sources: Common sources include solvents (like alcohols), amine bases (like triethylamine), or water in combination with certain bases.
-
Solutions:
-
Avoid using amine bases or alcohol solvents if dehalogenation is a major issue.
-
Switch to a non-protic solvent system (e.g., dioxane, toluene, DMF).[16]
-
Ensure your base is not generating a significant amount of hydride species under the reaction conditions.
-
3.2 Buchwald-Hartwig Amination
Q7: What are the key parameters to consider for a successful Buchwald-Hartwig amination with this substrate?
A7: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success hinges on the careful selection of the catalyst, ligand, and base.[17][18]
-
Catalyst/Ligand System: This is the most critical choice. The reaction involves the oxidative addition of the aryl bromide to a Pd(0) center, followed by amine coordination, deprotonation, and reductive elimination.[19] For aryl bromides, especially those with potential steric hindrance, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the key oxidative addition and reductive elimination steps.[19][20]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are typically used.[21]
Q8: My Buchwald-Hartwig reaction is slow or stalls. How can I improve it?
A8: Sluggish reactions are often due to an insufficiently active catalyst or catalyst inhibition.
-
Increase Catalyst Activity: Switch to a more electron-rich and sterically hindered ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[19] Increasing the reaction temperature can also significantly increase the rate, but should be done cautiously to avoid decomposition.
-
Check for Catalyst Inhibition: Certain functional groups can coordinate to the palladium center and inhibit catalysis. Additionally, using aryl iodides can sometimes lead to the formation of unreactive palladium-iodide bridged dimers.[19] While our substrate is a bromide, ensuring the absence of iodide impurities is good practice.
-
Ensure Anhydrous Conditions: Water can interfere with the base and the catalytic species. Ensure all reagents, solvents, and glassware are scrupulously dry.
Sources
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- 5. N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: N-(2-Bromo-4,5-difluorophenyl)acetamide - Stability and Degradation Pathways
Welcome to the technical support center for N-(2-Bromo-4,5-difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this compound. As a key building block in pharmaceutical and agrochemical research, understanding its stability profile is critical for developing robust analytical methods, ensuring accurate experimental outcomes, and defining appropriate storage and handling procedures.[1][2]
This document moves beyond a simple recitation of facts to explain the chemical principles governing the stability of this compound. While specific experimental degradation studies on this molecule are not extensively published, this guide is built upon established principles of forced degradation studies and the known reactivity of its functional groups.[3][4][5]
Troubleshooting Guide: Investigating Unexpected Results
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: I've observed a new, more polar impurity in my sample after it was exposed to acidic or basic conditions. What is the likely identity of this degradant?
Answer: The most probable cause is the hydrolysis of the amide bond. The amide functional group in this compound is susceptible to cleavage under both acidic and basic conditions, yielding 2-bromo-4,5-difluoroaniline and acetic acid.
-
Causality: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon. Both mechanisms lead to the breaking of the amide C-N bond.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to analyze the degraded sample. Look for a mass peak corresponding to 2-bromo-4,5-difluoroaniline.
-
pH Control: Ensure that your experimental conditions, including sample preparation and storage, are maintained at a neutral pH if the amide integrity is critical. Use buffered solutions where appropriate.
-
Method Development: If you are developing an analytical method, ensure it can separate the parent compound from this potential degradant.
-
Question 2: My sample has developed a slight yellow color after being stored on the benchtop for an extended period. What could be the cause?
Answer: Discoloration upon exposure to light and air is often indicative of photo-oxidative degradation. Aromatic halides and amide compounds can be sensitive to photolytic and oxidative stress.
-
Causality: The aromatic ring, activated by the fluorine and bromine substituents, may be susceptible to oxidative processes, potentially leading to the formation of colored phenolic or quinone-like structures. Additionally, light can provide the energy to initiate radical reactions.
-
Troubleshooting Steps:
-
Storage: Always store this compound in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere if possible.[6] A cool, dry place is recommended.[7]
-
Inert Atmosphere: For long-term storage or when handling sensitive reactions, consider working in a glovebox or under a nitrogen or argon atmosphere to minimize exposure to oxygen.[8]
-
Purity Check: Analyze the discolored sample by HPLC with a photodiode array (PDA) detector to check for new peaks and changes in the UV-Vis spectrum.
-
Question 3: I am performing a reaction at an elevated temperature and notice a loss of my starting material with the formation of several minor, unidentified impurities. What is happening?
Answer: Thermal degradation is the likely cause. While this compound is a solid at room temperature, elevated temperatures can provide sufficient energy to break weaker bonds in the molecule.
-
Causality: Thermally induced degradation can be complex. Potential pathways include cleavage of the C-Br bond or the amide bond. At very high temperatures, decomposition can lead to the release of gases like hydrogen bromide or nitrogen oxides.[9]
-
Troubleshooting Steps:
-
Temperature Control: If possible, conduct your reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance between reaction rate and degradation.
-
Forced Degradation Study: To understand the thermal liability of the compound, perform a controlled thermal stress study (e.g., heating the solid or a solution at a specific temperature for a set time) and analyze the resulting mixture to identify the degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are predicted to be hydrolysis, oxidation, and photolysis, based on the functional groups present in the molecule.
-
Hydrolysis: Cleavage of the amide bond to form 2-bromo-4,5-difluoroaniline and acetic acid. This is expected to be the most significant pathway in aqueous environments under acidic or basic conditions.
-
Oxidation: The aromatic ring and the amide group can be susceptible to oxidation, potentially leading to hydroxylated byproducts or N-oxides.
-
Photolysis: Exposure to UV light can induce degradation, possibly through radical mechanisms or cleavage of the carbon-bromine bond.
-
Thermal Degradation: High temperatures can cause decomposition, likely initiated by the cleavage of the weakest bonds in the molecule.
The following diagram illustrates these potential degradation pathways.
Caption: Predicted degradation pathways for this compound.
Q2: How can I perform a forced degradation study to assess the stability of this compound?
A2: A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[3][4] A typical workflow involves subjecting the compound to various stress conditions and analyzing the resulting samples.
The following diagram outlines a general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Q3: What are the recommended storage conditions for this compound?
A3: Based on the chemical structure and supplier recommendations, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[6][7] The rationale is to minimize exposure to moisture (to prevent hydrolysis), light (to prevent photolytic degradation), and air (to prevent oxidation). For long-term stability, storage at room temperature is generally acceptable.[6]
Experimental Protocols & Data
Protocol: Forced Degradation Study
This protocol provides a starting point for investigating the stability of this compound. The goal is to achieve 5-20% degradation to allow for the detection and characterization of impurities.[4]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA and MS detectors
Procedure:
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature and take samples at various time points (e.g., 30 mins, 1, 2, 4 hours). Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, and take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Heat a sample of the stock solution at 60°C, protected from light. Take samples at various time points (e.g., 1, 3, 7 days).
-
Photolytic Degradation: Expose a sample of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions). Also, expose a control sample wrapped in foil to the same conditions. Analyze at a suitable time point (e.g., after 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Use a mass spectrometer to obtain mass information for the parent compound and any new peaks that appear.
Data Presentation: Typical Forced Degradation Conditions
The following table summarizes typical stress conditions used in forced degradation studies, which should be optimized for this compound.[10]
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 70°C | Monitor for significant degradation; neutralize before injection. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 70°C | Amides can be very sensitive; start at room temperature. |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Protect from light to avoid photo-oxidation. |
| Thermal | 60°C to 80°C (in solution or solid state) | 1 to 7 days | Use a sealed container to prevent evaporation. |
| Photolytic | ICH Q1B compliant light source | As per guidelines | Include a dark control to differentiate between light and thermal degradation. |
References
- Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide - Benchchem. (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- 14 - SAFETY D
- N-(2-Bromo-4-fluorophenyl)
- SAFETY D
- 2-bromo-N-(2,4-difluorophenyl)acetamide physical and chemical properties - Benchchem. (URL: )
- This compound - Echemi. (URL: )
- This compound - Lead Sciences. (URL: )
- Stability Indicating Forced Degrad
- Methods of analysis by the U.S.
- Safety D
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (URL: [Link])
- A Comparative Guide to the Synthesis of 2-bromo-N-(2,4-difluorophenyl)
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (URL: [Link])
-
N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem. (URL: [Link])
-
N-(2-bromo-4-fluorophenyl)acetamide | C8H7BrFNO | CID 688184 - PubChem. (URL: [Link])
-
2-Bromo-N-(4-bromophenyl)acetamide - PMC - NIH. (URL: [Link])
-
N-(4-bromo-3,5-difluorophenyl)acetamide | C8H6BrF2NO | CID 2773280 - PubChem. (URL: [Link])
-
n-(2-Bromo-4-fluorophenyl)acetamide Properties vs Temperature | Cp, Density, Viscosity. (URL: [Link])
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (URL: [Link])
-
Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PubMed Central. (URL: [Link])
-
The mechanisms and process of acephate degradation by hydroxyl radical and hydrated electron - PMC - NIH. (URL: [Link])
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. (URL: [Link])
-
Products of thermal decomposition of brominated polymer flame retardants - ciop.pl. (URL: [Link])
-
Sulfate Radical-Based Oxidation Processes for Emerging Contaminants: Advances and Perspectives on Degradation of Hormones - MDPI. (URL: [Link])
-
This compound - MySkinRecipes. (URL: [Link])
- Spectroscopic and Synthetic Profile of 2-bromo-N-(2,4-difluorophenyl)acetamide: A Technical Overview - Benchchem. (URL: )
-
(PDF) 2-Bromo-N-(4-bromophenyl)acetamide - ResearchGate. (URL: [Link])
-
Acetamide, N-(4-bromophenyl)- - the NIST WebBook. (URL: [Link])
-
(PDF) Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions - ResearchGate. (URL: [Link])
-
(PDF) N-(4-Bromophenyl)acetamide: a new polymorph - ResearchGate. (URL: [Link])
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Safe handling and storage procedures for N-(2-Bromo-4,5-difluorophenyl)acetamide.
Welcome to the comprehensive technical support guide for N-(2-Bromo-4,5-difluorophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Section 1: Safety First - Hazard Identification and Handling
Proper handling of this compound is paramount to ensure laboratory safety. This section outlines the potential hazards and the necessary precautions.
Frequently Asked Questions (FAQs) - Safety and Handling
Q1: What are the primary hazards associated with this compound?
A1: Based on data for structurally similar compounds, this compound should be handled with care as it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: Always wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Nitrile gloves are recommended.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[3]
Q3: What are the immediate first-aid measures in case of accidental exposure?
A3: In the event of exposure, take the following steps immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Ingestion: If swallowed, seek medical help immediately.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.
Q4: How should I properly store this compound?
A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep it away from strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for similar organic compounds.
Q5: What is the correct procedure for disposing of waste containing this compound?
A5: Dispose of contents and container to an approved waste disposal plant. As a halogenated organic compound, it should be disposed of in a designated "Halogenated Organic Waste" container. Never dispose of this chemical down the drain.
Section 2: Experimental Workflow - A Detailed Protocol
This section provides a detailed, step-by-step protocol for a common application of this compound: its synthesis. This protocol is adapted from established procedures for similar compounds and is designed to be a self-validating system.[3]
Synthesis of this compound
Materials:
-
2-Bromo-4,5-difluoroaniline
-
Acetyl chloride or Acetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4,5-difluoroaniline (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0°C using an ice bath.
-
Acetylation: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Section 3: Troubleshooting Common Experimental Issues
Even with a robust protocol, challenges can arise. This section provides a troubleshooting guide for common problems encountered during the synthesis and handling of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. A slight increase in temperature may be necessary, but proceed with caution to avoid side reactions.[3] |
| Inactive reagents | Use freshly opened or purified starting materials. Acetyl chloride is particularly sensitive to moisture.[3] | |
| Incorrect stoichiometry | Double-check the molar ratios of your reactants. | |
| Presence of Impurities in the Final Product | Unreacted starting materials | Optimize reaction time and temperature to ensure full conversion. Purify the crude product using column chromatography or recrystallization.[3] |
| Formation of diacetylated byproduct | Add the acetylating agent dropwise at a low temperature to control the reaction rate.[3] | |
| Hydrolysis of acetyl chloride | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.[3] | |
| Product Discoloration (e.g., yellow or brown tint) | Decomposition of the product | Avoid excessive heating during the reaction and work-up.[3] |
| Presence of acidic impurities | Thoroughly wash the product with a mild base like saturated sodium bicarbonate solution to remove any residual acid.[3] | |
| Colored impurities from starting materials | If the color persists after initial purification, consider treatment with activated carbon during recrystallization or perform column chromatography.[3] |
Section 4: Visualizing the Workflow
To further clarify the experimental process and decision-making, the following diagrams illustrate key workflows.
Diagrams
Caption: A high-level overview of the synthesis workflow for this compound.
Caption: A decision tree for troubleshooting low product yield.
Section 5: Chemical Data Summary
For your convenience, here is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 64695-81-4 | [4] |
| Molecular Formula | C₈H₆BrF₂NO | [4] |
| Molecular Weight | 250.04 g/mol | [4] |
| Boiling Point | 323.3 °C at 760 mmHg | |
| Density | 1.7 g/cm³ | [4] |
References
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]
-
Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(4), o461. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67593, N-(4-bromo-2-fluorophenyl)acetamide. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 688184, N-(2-bromo-4-fluorophenyl)acetamide. Retrieved from [Link].
Sources
Technical Support Center: Purification of Crude N-(2-Bromo-4,5-difluorophenyl)acetamide
Welcome to the technical support center for the synthesis and purification of N-(2-Bromo-4,5-difluorophenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this intermediate in high purity. We will address common issues through a series of troubleshooting questions and detailed protocols, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Initial Assessment & Common Issues
Q1: My crude product is a discolored oil or a gummy semi-solid. How do I proceed?
A1: This is a common issue often caused by residual solvent (like DMF or acetic acid) or low-melting impurities. Before attempting more advanced purification, an initial workup is crucial.
-
Causality: The amide product, this compound, is a solid at room temperature.[1] The presence of unreacted starting materials, particularly the 2-bromo-4,5-difluoroaniline, or acidic byproducts like acetic acid can depress the melting point and inhibit crystallization.
-
Solution:
-
Dissolve the crude material in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Perform aqueous washes to remove common impurities. A typical sequence would be:
-
A wash with a dilute acid (e.g., 1M HCl) to remove any unreacted basic aniline starting material.
-
A wash with a dilute base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acidic byproducts.[2]
-
A final wash with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.
-
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure. This process should yield a solid product, which can then be further purified.
-
Q2: I have a solid crude product. How do I get a quick assessment of its purity and identify the likely impurities?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It provides a rapid, qualitative assessment of the number of components in your sample.
-
Expertise & Experience: For N-arylacetamides, a good starting eluent system for TLC is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A 7:3 or 1:1 mixture of Hexanes:Ethyl Acetate is often a good starting point.
-
Impurity Identification by TLC:
-
Unreacted Aniline: The starting aniline (2-bromo-4,5-difluoroaniline) is more polar than the product due to the free amine group and will typically have a lower Rf value (travel less far up the plate).
-
Product: this compound will be the major spot.
-
Diacylated Byproduct: If formed, this impurity is less polar than the desired product and will have a higher Rf value. This can occur if reaction temperatures are too high or excess acylating agent is used.[2]
-
Baseline Spot: A spot that does not move from the baseline may indicate highly polar impurities like salts or hydrolyzed reagents.
-
Purification Strategy Workflow
The following workflow provides a logical path from crude material to a highly pure final product.
Caption: Decision workflow for purifying crude this compound.
Method 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds on a large scale when impurities have different solubility profiles from the product.[3]
Q3: How do I select the best solvent for recrystallizing my product?
A3: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Trustworthiness: This principle ensures that the compound will dissolve when heated and then precipitate out in a pure crystalline form upon cooling, leaving the impurities behind in the solution.
-
Screening Protocol:
-
Place a small amount of your crude solid (20-30 mg) into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent.
-
If the solid is insoluble at room temperature, heat the mixture gently. A good solvent will dissolve the solid completely near its boiling point.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The formation of a significant amount of crystalline precipitate indicates a suitable solvent.
-
| Solvent System | Boiling Point (°C) | Rationale & Expected Outcome |
| Ethanol | 78 | A common choice for aromatic amides. Often provides good crystals upon cooling.[4][5] |
| Isopropanol | 82 | Similar to ethanol, may offer slightly different solubility characteristics. |
| Ethyl Acetate / Hexanes | ~77 / ~69 | Use hot ethyl acetate to dissolve the compound, then add hexanes as an anti-solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Ethanol / Water | ~78-100 | Dissolve the compound in a minimum of hot ethanol. Add hot water dropwise until persistent cloudiness is observed. Add a drop or two of hot ethanol to redissolve, then allow to cool. |
Q4: Can you provide a step-by-step protocol for recrystallization?
A4: Certainly. The following is a standard, self-validating protocol.
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the mixture to a gentle boil with stirring (e.g., on a hot plate with a magnetic stir bar). Continue adding just enough hot solvent until the solid completely dissolves.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product recovery.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can then be checked by TLC and melting point analysis.
Method 2: Column Chromatography
This technique should be used when recrystallization fails to provide adequate purity, especially when impurities have similar solubility profiles to the product.[2]
Q5: How do I choose the right mobile phase (eluent) for column chromatography?
A5: The goal is to find a solvent system that provides good separation between your product and impurities on a TLC plate. The ideal Rf value for the desired compound should be between 0.2 and 0.5 for effective column separation.[6]
-
Expertise & Experience: Start with a low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate until the desired Rf is achieved. The separation you see on the TLC plate will be reproduced on the column.
Q6: What is a reliable protocol for purifying my compound on a silica gel column?
A6: This protocol outlines a standard flash chromatography procedure.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column, allowing the silica to pack under gravity or gentle pressure. Ensure the packed bed is level and free of cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent completely to get a dry powder, and carefully add this powder to the top of the packed column. This "dry loading" method often results in better separation.
-
Elution: Carefully add the eluent to the top of the column and begin elution. Start with the low-polarity eluent system determined from your TLC analysis. Collect fractions in test tubes.
-
Gradient Elution (Optional): If impurities are close to your product, you can gradually increase the polarity of the eluent (e.g., from 10% ethyl acetate in hexanes to 20%, then 30%) to selectively elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Purification Logic
Caption: Troubleshooting common issues encountered during recrystallization.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. BenchChem.
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65(8), o1955. ResearchGate. [Link]
-
Praveen, A. S., Yathirajan, H. S., Jasinski, J. P., Keeley, A. C., Narayana, B., & Sarojini, B. K. (2013). 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(6), o898. ResearchGate. [Link]
-
Lead Sciences. This compound. Lead Sciences. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Chiang, K. H., et al. (2016). Effective Synthesis of N-Arylformamide from α-Halo-N-arylacetamides. Heteroatom Chemistry, 27(4). ResearchGate. [Link]
-
Su, Y. Y. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? ResearchGate. [Link]
-
Sabila, P., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 13(17), 4442–4445. PMC. [Link]
- Google Patents. (2004).
-
Docsity. (2021). Preparation of p-bromo Acetanilide Lab. [Link]
-
PubChem. N-(4-bromo-2-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Scribd. (n.d.). Exp.06 Preparation of P-Bromo Acetanilide. [Link]
Sources
Column chromatography conditions for N-(2-Bromo-4,5-difluorophenyl)acetamide purification
Technical Support Center: Column Chromatography Purification
Topic: Column Chromatography Conditions for N-(2-Bromo-4,5-difluorophenyl)acetamide Purification
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice for the successful purification of this compound using column chromatography. Drawing from established chromatographic principles and extensive field experience, this document addresses common challenges and frequently asked questions to streamline your workflow and enhance purification outcomes.
Introduction: The Molecule in Focus
This compound is a moderately polar compound. Its key structural features influencing chromatographic behavior are:
-
Amide Group (-NHC(O)CH₃): A polar functional group capable of hydrogen bonding, which leads to strong interactions with polar stationary phases like silica gel.
-
Aromatic Ring: Provides a non-polar character.
-
Halogen Atoms (Br, 2x F): These increase the molecular weight and introduce polarity, influencing the overall dipole moment and interaction with the stationary phase.
Understanding these features is crucial for developing an effective purification strategy. The primary stationary phase for this type of molecule is silica gel, leveraging the principles of normal-phase chromatography where polar compounds are retained more strongly.[1][2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process. Each solution is grounded in the causal mechanisms of chromatography.
Q1: My compound is stuck at the top of the column and won't elute (Rf ≈ 0). What's happening and how do I fix it?
A1: This is a classic sign that your mobile phase (eluent) is not polar enough to compete with the stationary phase for your compound.[3] The polar amide group in your molecule is strongly adsorbed to the acidic silanol groups (Si-OH) on the silica gel surface.
Causality & Solution:
-
Increase Mobile Phase Polarity: The most direct solution is to increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. For example, if 10% ethyl acetate in hexane failed, try 20%, then 30%, monitoring the elution with Thin Layer Chromatography (TLC) until you achieve an Rf value between 0.2-0.35 for your target compound.[4] This Rf range typically ensures good separation without excessively long elution times.
-
Consider a Stronger Polar Solvent: If even high concentrations of ethyl acetate are ineffective, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[5] Start with a low percentage of methanol (e.g., 1-2%) and increase as needed. Caution: Using more than 10% methanol in dichloromethane can risk dissolving the silica gel stationary phase.[5]
-
Check Compound Stability: In rare cases, the compound might be decomposing on the acidic silica gel.[6] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots (decomposition products) have appeared. If so, consider deactivating the silica gel (see Q3).
Q2: My product is co-eluting with an impurity. How can I improve the separation?
A2: Co-elution occurs when two or more compounds travel through the column at the same rate.[7] To resolve this, you need to alter the chromatographic conditions to exploit differences in the polarity or solubility of the compounds.
Causality & Solution:
-
Fine-Tune the Mobile Phase: The initial step is to decrease the polarity of the mobile phase. A less polar eluent will slow down the movement of all compounds, exaggerating the small differences in their affinity for the stationary phase and improving separation. This is the most common and effective solution.
-
Change Solvent Selectivity: If fine-tuning the polarity of a two-solvent system (like hexane/ethyl acetate) doesn't work, the compounds may have very similar polarities in that specific system. Try replacing one of the solvents to alter the selectivity. For example, substitute ethyl acetate with diethyl ether or dichloromethane. A good rule of thumb is that a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane, providing a starting point for your new system.[5]
-
Optimize Column Parameters:
-
Use More Silica: For difficult separations, increase the ratio of silica gel to crude compound from the standard ~30:1 to as high as 100:1 (w/w).[8] A longer, narrower column generally provides better resolution than a short, wide one.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. The initial band of the sample should be as narrow as possible. Ensure your sample is concentrated and loaded cleanly.
-
Q3: My compound is streaking or "tailing" on the TLC plate and eluting from the column over many fractions.
A3: Tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase, or by overloading. The slightly acidic nature of silica gel can interact strongly with basic sites in a molecule, although this compound is not strongly basic.[9] More likely, the amide group is causing the issue.
Causality & Solution:
-
Check for Overloading: Run a TLC with a much more dilute spot of your compound. If the tailing disappears, you are likely overloading your column. Use a larger column or load less material.
-
Deactivate the Silica Gel: The acidic silanol groups on the silica surface can sometimes lead to tailing with amides.[10] You can deactivate the silica by preparing your eluent with a small amount of a modifier. For a neutral compound like an amide, adding 0.5-1% triethylamine (Et₃N) to the mobile phase can cap the most acidic sites on the silica, leading to sharper peaks.[11] Always run a test TLC with the modified solvent system first.
-
Use a Different Loading Technique: If you are "wet loading" (dissolving the sample in a solvent and pipetting it onto the column), the solvent you use can affect the separation.[12] If this loading solvent is too polar, it can disrupt the initial equilibrium and cause band broadening. In this case, "dry loading" is a superior technique.[13][14]
Experimental Protocol: Dry Loading
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.[8]
-
Thoroughly mix the slurry and then remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully layer this powder on top of your packed column. This ensures the sample is introduced in a very narrow, uniform band, significantly improving resolution.[8]
Q4: My yield is very low after column chromatography, even though the reaction appeared to be high-yielding.
A4: Product loss during chromatography can happen for several reasons.
Causality & Solution:
-
Irreversible Adsorption: Your compound may be binding so strongly to the silica that it cannot be eluted with your chosen solvent system.[6] After your column is complete, try flushing the column with a very polar solvent, like 10% methanol in ethyl acetate, and check the collected solvent by TLC to see if any product elutes.
-
Compound is Too Dilute: It's possible the compound did elute, but over a very large volume of solvent, making it difficult to detect in individual fractions by TLC.[6] Try combining and concentrating fractions that you expected to contain your product.
-
Crystallization on the Column: If your compound is highly crystalline and not very soluble in the mobile phase, it can crystallize within the silica matrix, blocking solvent flow and trapping the product.[6] If this happens, recovering the material may involve extruding the silica from the column and extracting it with a strong solvent. Pre-purification by recrystallization to remove major impurities might be a better approach in such cases.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound on silica gel?
A1: A mixture of a non-polar solvent and a polar solvent is standard. For a moderately polar compound like this, a hexane/ethyl acetate system is the ideal starting point.[5][15] Begin by running TLC plates with varying ratios:
-
10% Ethyl Acetate / 90% Hexane
-
20% Ethyl Acetate / 80% Hexane
-
30% Ethyl Acetate / 70% Hexane
The goal is to find a system where the Rf of your product is approximately 0.25-0.35, ensuring it separates well from any impurities.[8]
| Mobile Phase System | Polarity Index | Typical Use Case |
| Hexane / Ethyl Acetate | Low to Medium | The standard choice for compounds of intermediate polarity like N-arylacetamides.[15] |
| Hexane / Diethyl Ether | Low to Medium | An alternative to ethyl acetate; can offer different selectivity. |
| Dichloromethane / Methanol | Medium to High | Used for more polar compounds that do not move in less polar systems.[5] |
Q2: How much silica gel should I use and what size column is appropriate?
A2: The amount of silica depends on the difficulty of the separation.
-
Easy Separation (Large ΔRf): Use a silica-to-compound weight ratio of 30:1 to 50:1.
-
Difficult Separation (Small ΔRf): Use a ratio of 100:1 or even higher.[8][9]
The volume of dry silica gel is approximately 1.5-2.0 mL per gram. Once you know the weight of silica needed, you can select a column that will be filled to about one-third to one-half of its main cylindrical body with the packed silica.
Q3: How do I properly pack a silica gel column?
A3: A well-packed column is essential for good separation. Air bubbles and cracks in the stationary phase will ruin the purification. The "slurry packing" method is most common:
-
Place a small plug of cotton or glass wool at the bottom of the column, and add a thin layer of sand.
-
In a separate beaker, mix your calculated amount of silica gel with your initial, least polar eluent to form a smooth, pourable slurry.
-
Pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Gently tap the side of the column to help the silica settle evenly and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, which helps compact the bed. Continue adding slurry until all silica is in the column.
-
Add a final protective layer of sand on top of the silica bed to prevent it from being disturbed when you add more solvent or your sample.[12] Never let the solvent level drop below the top of the silica bed.
Q4: How can I monitor the column's progress?
A4: Thin Layer Chromatography (TLC) is the primary method for monitoring your column.[1] Collect fractions of a consistent volume (e.g., 10-20 mL). Spot every few fractions onto a TLC plate, elute it with the solvent system you identified for optimal separation, and visualize the spots (typically under a UV lamp for aromatic compounds). This allows you to identify which fractions contain your pure product, which are mixed, and which contain impurities.[12]
Optimization Workflow
The process of developing a column chromatography method is systematic. The following diagram illustrates the decision-making process.
Caption: Workflow for optimizing column chromatography conditions.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of California, Los Angeles. Column Chromatography. [Link]
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
Biotage. (2023). Dry loading vs. liquid loading, which provides better flash column chromatography results?. [Link]
-
Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Bajpai, V. K., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC - NIH. [Link]
-
MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
Massachusetts Institute of Technology. Flash Column Chromatography Guide. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Organic Chemistry Help. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]
-
Chemistry For Everyone. (2024). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. How to set up and run a flash chromatography column. [reachdevices.com]
- 10. youtube.com [youtube.com]
- 11. Purification [chem.rochester.edu]
- 12. chemistryviews.org [chemistryviews.org]
- 13. biotage.com [biotage.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Preventing N,N-dibromoacetamide formation during synthesis
Technical Support Center: Synthesis of N-Bromoacetamide
A-TS-CHEM-2601
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of N,N-dibromoacetamide, a common and problematic impurity, during the synthesis of N-bromoacetamide (NBA).
Overview of the Challenge: The N,N-dibromoacetamide (NDBA) Impurity
N-bromoacetamide (NBA) is a crucial reagent for various transformations, including the Hofmann rearrangement, and as a versatile brominating agent.[1] However, its synthesis is often plagued by the formation of the N,N-dibromoacetamide (NDBA) impurity. The presence of NDBA can lead to unpredictable reactivity, lower yields of the desired product, and purification difficulties. For instance, a depressed melting point of synthesized NBA (standard: 102-105°C) often indicates the presence of NDBA.[2] This guide provides a systematic approach to understanding and controlling the reaction selectivity to favor the desired mono-brominated product.
The core issue lies in the stepwise bromination of acetamide. While the goal is to stop the reaction after the first bromination, the N-H proton of NBA is still acidic and can be removed by a base, leading to a second bromination.
Caption: Reaction pathway for the formation of NBA and the NDBA impurity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during NBA synthesis in a question-and-answer format, providing both the solution and the underlying chemical principles.
Q1: I'm observing a low melting point and poor yield in my N-bromoacetamide synthesis. What is the most likely cause?
A1: A depressed melting point is a strong indicator of impurities, with N,N-dibromoacetamide (NDBA) being the most common culprit.[2] This over-bromination occurs when the reaction conditions are not sufficiently controlled. The N-H proton on the desired N-bromoacetamide (NBA) is still acidic and can be deprotonated by the base, leading to a second electrophilic attack by bromine.[3] This side reaction consumes both your starting material and bromine, reducing the overall yield of NBA.
Q2: How does reagent stoichiometry affect the formation of N,N-dibromoacetamide?
A2: Stoichiometry is critical. Using a slight excess of acetamide relative to the brominating agent can help minimize the formation of NDBA. Once the more reactive brominating agent is consumed, the reaction stops, leaving a small amount of unreacted acetamide, which is typically easier to separate from NBA than NDBA is. A 1:1 molar ratio of acetamide to bromine is the theoretical starting point, but fine-tuning may be necessary based on other reaction parameters.[4]
Q3: What is the role of temperature and addition rate in controlling selectivity?
A3: Temperature and the rate of addition of reagents are arguably the most critical parameters for ensuring selectivity.
-
Temperature: The reaction should be conducted at low temperatures, typically between 0–5 °C, using an ice bath.[4] Low temperatures decrease the rate of all reactions, but they particularly disfavor the second bromination step, which has a higher activation energy.
-
Rate of Addition: The base (e.g., potassium hydroxide solution) should be added slowly and in small portions.[4] This prevents localized areas of high base concentration, which would rapidly deprotonate the newly formed NBA and promote the formation of the dibromo- impurity. A slow, controlled addition maintains a low steady-state concentration of the highly reactive N-bromoamide anion.
Q4: I followed a standard protocol, but my product is still impure. Could the choice or concentration of the base be the issue?
A4: Absolutely. The strength and concentration of the base are pivotal.
-
Base Strength: A very strong base can aggressively deprotonate the N-bromoacetamide, accelerating the formation of NDBA. While a strong base like KOH is common, its concentration and addition rate must be managed carefully.[4]
-
Alternative Bases: Some protocols have explored the use of milder bases like zinc oxide or calcium carbonate to improve selectivity for mono-bromination, although this may require longer reaction times.[4]
-
Concentration: Using an ice-cold 50% potassium hydroxide solution is a standard procedure.[4] The low temperature of the solution itself helps to manage the exotherm of the neutralization reaction.
Q5: How can I monitor the reaction to prevent over-bromination?
A5: Real-time reaction monitoring is key to achieving high purity.
-
Visual Cue: During the addition of the base, the deep red-brown color of the bromine will fade. The reaction is typically stopped when the solution becomes a light yellow, indicating that most of the free bromine has been consumed.[4]
-
Thin-Layer Chromatography (TLC): For more precise monitoring, aliquots of the reaction mixture can be quenched and analyzed by TLC. Develop a solvent system that clearly separates acetamide, NBA, and NDBA to track the consumption of the starting material and the appearance of the product and impurity.
-
Purity Analysis: After synthesis, the purity of NBA can be quantitatively determined by iodometric titration, which measures the active bromine content.[2]
Recommended Protocols & Methodologies
Protocol 1: Controlled Synthesis of N-Bromoacetamide
This protocol is adapted from a reliable procedure and emphasizes control over reaction parameters to minimize NDBA formation.[4]
Materials:
-
Acetamide (0.34 mol)
-
Bromine (0.34 mol)
-
Potassium Hydroxide (50% aqueous solution, ice-cold)
-
Chloroform
-
Hexane
-
Sodium Sulfate (anhydrous)
Procedure:
-
In a 500-mL Erlenmeyer flask, dissolve 20 g (0.34 mol) of acetamide in 54 g (0.34 mol) of bromine.
-
Cool the resulting solution to 0–5 °C in an ice bath.
-
Crucial Step: Add ice-cold 50% potassium hydroxide solution dropwise with vigorous swirling, ensuring the temperature of the reaction mixture does not rise above 5 °C.
-
Continue the slow addition until the deep color of the bromine fades to a persistent light yellow. This will require approximately 33–34 mL of the KOH solution.
-
Allow the reaction mixture, which may become nearly solid, to stand at 0–5 °C for an additional 2–3 hours to ensure complete reaction.
-
Proceed with chloroform extraction and recrystallization from a chloroform/hexane mixture to isolate the pure N-bromoacetamide.[2][4]
Protocol 2: Purity Assessment by Iodometric Titration
This method determines the percentage purity of the synthesized NBA by measuring its active bromine content.[4]
Procedure:
-
Accurately weigh approximately 200 mg of the synthesized N-bromoacetamide and dissolve it in water.
-
Add a solution of approximately 1 g of potassium iodide (KI) in 10 mL of water. The active bromine in NBA will oxidize the iodide to iodine.
-
Acidify the solution with 10 mL of 10% sulfuric acid.
-
Titrate the liberated iodine with a standardized 0.1N sodium thiosulfate solution using a starch indicator until the blue color disappears.
-
Calculate the purity using the appropriate stoichiometric relationship.[4]
Data Summary: Controlling Reaction Parameters
The following table summarizes the key experimental choices and their impact on the formation of the desired N-bromoacetamide versus the N,N-dibromoacetamide impurity.
| Parameter | Condition Favoring N-Bromoacetamide (NBA) | Rationale & Consequence of Deviation |
| Temperature | 0–5 °C | Higher temperatures increase reaction rates indiscriminately, reducing selectivity and favoring the formation of NDBA. |
| Stoichiometry | 1:1 or slight excess of Acetamide | An excess of bromine will drive the reaction towards the undesired NDBA once the primary amide is consumed. |
| Base Addition | Slow, dropwise addition of cold base | Rapid or localized addition of base creates high concentrations of the N-bromoamide anion, which quickly reacts further to form NDBA. |
| Monitoring | Stop reaction at light yellow color | Proceeding beyond this point indicates an excess of the brominating agent relative to the amide species, leading to over-bromination. |
Mechanistic Troubleshooting Workflow
If you detect a significant amount of NDBA impurity, use the following decision tree to troubleshoot your synthesis.
Caption: A logical workflow for troubleshooting NDBA impurity formation.
References
- Benchchem. (2025).
-
Oliveto, E. P., & Gerold, C. (1963). N-Bromoacetamide. Organic Syntheses, Coll. Vol. 4, p. 104. [Link]
- Benchchem. (2025). Common impurities in N-Bromoacetamide and how to remove them.
-
Jevtić, I. I., Došen-Mićović, L., Ivanović, E. R., & Ivanović, M. D. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560. [Link]
-
Wikipedia. (2023). Hofmann rearrangement. [Link]
-
Chem-Impex. (n.d.). N-Bromoacetamide. [Link]
-
PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT. [Link]
Sources
Validation & Comparative
1H and 13C NMR spectral analysis of N-(2-Bromo-4,5-difluorophenyl)acetamide.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-(2-Bromo-4,5-difluorophenyl)acetamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthetic organic molecules. For drug development professionals and researchers, obtaining unambiguous spectral confirmation is a critical step in the validation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a halogenated aromatic compound whose spectral features are significantly influenced by its complex substitution pattern. We will dissect the expected chemical shifts and spin-spin coupling constants, compare its spectral characteristics to simpler analogs, and provide a robust experimental protocol for acquiring high-quality data. This document serves as a practical, field-proven guide for scientists requiring detailed structural verification of similarly complex molecules.
Introduction: The Challenge of Multi-Halogenated Systems
This compound is a substituted acetanilide featuring three halogen atoms on the phenyl ring. While the NMR spectrum of a simple acetanilide is relatively straightforward, the introduction of bromine and fluorine substituents creates a significantly more complex and informative spectral landscape. The strong electronegativity and nuclear spin properties of fluorine (¹⁹F, I = ½, 100% natural abundance) introduce heteronuclear couplings (H-F and C-F) that are critical for definitive structural assignment.[1] Understanding these interactions is paramount for any researcher working with fluorinated pharmaceutical intermediates.
This guide will deconstruct the ¹H and ¹³C NMR spectra of the title compound by:
-
Predicting the chemical shifts (δ) based on the electronic effects of the substituents.
-
Analyzing the complex spin-spin coupling (J) patterns arising from proton-proton (H-H), proton-fluorine (H-F), and carbon-fluorine (C-F) interactions.
-
Providing a comparative analysis with the parent compound, acetanilide, to highlight the spectral impact of the substituents.
-
Outlining a detailed experimental workflow for reliable data acquisition.
Molecular Structure and Key NMR Interactions
The structure of this compound contains several distinct chemical environments that give rise to unique NMR signals. The numbering scheme used throughout this guide is presented below.
Caption: Key spin-spin coupling relationships in the aromatic region.
¹H NMR Spectral Analysis
The ¹H NMR spectrum can be divided into three distinct regions: the aliphatic methyl protons, the aromatic protons, and the amide proton. The solvent choice significantly impacts the chemical shift and appearance of the amide N-H proton; in a non-hydrogen bonding solvent like CDCl₃, it is typically a sharp signal, while in DMSO-d₆, it appears as a broader singlet at a higher chemical shift due to hydrogen bonding with the solvent. [2]
| Signal Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| CH₃ (Methyl) | ~2.2 | s | N/A | Typical chemical shift for an acetamido methyl group. [3] |
| Ar-H6 (Aromatic) | ~8.2 - 8.5 | dd | ³JHF(ortho) ≈ 6-10 Hz, ⁴JHF(meta) ≈ 2-4 Hz | Deshielded due to the ortho-bromo substituent and through-space interaction with the amide carbonyl. [4]Coupled to both F5 (ortho) and F4 (meta). |
| Ar-H3 (Aromatic) | ~7.4 - 7.7 | dd | ³JHF(ortho) ≈ 6-10 Hz, ⁴JHF(meta) ≈ 2-4 Hz | Located between two fluorine atoms, its chemical shift is influenced by both. It exhibits ortho coupling to F4 and meta coupling to F5. |
| N-H (Amide) | ~8.0 (CDCl₃) to ~10.0 (DMSO-d₆) | s (broad) | N/A | Chemical shift is highly solvent and concentration-dependent. [2][5]Often broadened by quadrupolar relaxation from the adjacent ¹⁴N nucleus. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides critical information, especially regarding the fluorinated carbons. The key feature is the large one-bond carbon-fluorine coupling (¹JCF), which can range from 240-260 Hz, and smaller two- and three-bond couplings (²JCF, ³JCF). [6][7]
| Signal Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| CH₃ (Methyl) | ~24 | q | N/A (in decoupled) | Standard chemical shift for an acetamido methyl carbon. [3] |
| C=O (Carbonyl) | ~168-170 | s | N/A | Typical range for an amide carbonyl carbon. |
| C2-Br (Aromatic) | ~110-115 | d | ³JCF ≈ 3-5 Hz | Carbon bearing the bromine. Downfield shift due to Br, but experiences minor long-range coupling to F4. |
| C1-N (Aromatic) | ~135-140 | dd | ²JCF ≈ 15-25 Hz, ³JCF ≈ 3-5 Hz | Ipso-carbon attached to the amide group. Coupled to both F5 (two bonds) and F4 (three bonds). |
| C6 (Aromatic) | ~118-122 | d | ²JCF ≈ 15-25 Hz | Coupled to the ortho-F5. |
| C3 (Aromatic) | ~115-120 | d | ²JCF ≈ 15-25 Hz | Coupled to the ortho-F4. |
| C4-F (Aromatic) | ~148-152 | dd | ¹JCF ≈ 240-250 Hz, ²JCF ≈ 12-18 Hz | Directly attached to fluorine, resulting in a large one-bond coupling. Also coupled to the adjacent F5. |
| C5-F (Aromatic) | ~150-155 | dd | ¹JCF ≈ 245-255 Hz, ²JCF ≈ 12-18 Hz | Directly attached to fluorine, resulting in a large one-bond coupling. Also coupled to the adjacent F4. |
Comparative Analysis: The Impact of Halogenation
To appreciate the complexity introduced by the bromo- and difluoro-substituents, it is instructive to compare the predicted spectrum with that of unsubstituted acetanilide.
-
Acetanilide ¹H NMR: The aromatic region of acetanilide shows three signals for the ortho, meta, and para protons, typically appearing between 7.0 and 7.5 ppm. [8][9]The signals are multiplets due to H-H coupling.
-
This compound ¹H NMR: The two aromatic protons are shifted significantly downfield (7.4-8.5 ppm) due to the combined electron-withdrawing effects of the halogens. Furthermore, the simple H-H coupling pattern is replaced by complex doublet of doublets arising from H-F couplings.
-
Acetanilide ¹³C NMR: The aromatic carbons of acetanilide appear between ~120 and 138 ppm as singlets in a proton-decoupled spectrum. [3]* This compound ¹³C NMR: The spectrum is far more complex. The two carbons directly bonded to fluorine (C4, C5) are dramatically split into large doublets (¹JCF) and are shifted downfield to ~150 ppm. The other aromatic carbons are also split into doublets or doublet of doublets due to smaller long-range C-F couplings. This "fluorine footprint" is an unambiguous confirmation of the substitution pattern.
Experimental Protocol for NMR Data Acquisition
This protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR data suitable for structural confirmation.
Caption: Standard workflow for NMR spectral acquisition and analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Transfer the solid to a clean, dry vial.
-
Causality: Accurate weighing ensures an appropriate concentration for good signal-to-noise without causing solubility issues or line broadening.
-
-
Dissolution:
-
Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice. If solubility is an issue or if the amide proton is of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
The solvent must contain a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Vortex the vial until the sample is fully dissolved.
-
Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. TMS provides a universal reference point for the chemical shift scale.
-
-
Data Acquisition (on a 400 MHz or higher spectrometer):
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the spectrometer and lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set a spectral width of at least 12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of ~220-240 ppm.
-
Acquire 1024 or more scans, depending on the sample concentration. A longer relaxation delay (e.g., 5 seconds) may be needed for quaternary carbons if quantitative data is desired.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra carefully to obtain a flat baseline.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak as a secondary reference (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Measure the chemical shifts and coupling constants for all signals.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural information. The presence of bromine and, critically, fluorine substituents transforms the spectra from the simple patterns of acetanilide into a complex but interpretable dataset. The key diagnostic features are the characteristic H-F and C-F coupling constants, which not only confirm the presence of fluorine but also establish its precise location on the aromatic ring. By understanding the principles of substituent effects and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently use NMR spectroscopy to verify the structure and purity of this and other complex halogenated molecules, ensuring the integrity of their synthetic and drug development pipelines.
References
- Walter, W., & Ruess, K. P. (1971). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Tetrahedron Letters, 12(39), 3789-3792.
-
Duke University NMR Center. (n.d.). Coupling Constants. Retrieved from Duke University website. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from Iowa State University website. [Link]
-
Faraone, A., et al. (2009). NMR Study of Self-Association of Acetanilide in Chloroform, Acetone, Acetonitrile and Dimethyl Sulphoxide. ResearchGate. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from Lead Sciences website. [Link]
-
Singh, A., et al. (2021). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents. RSC Medicinal Chemistry, 12(3), 421-429. [Link]
-
Organic Synthesis International. (2015). GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from RSC. [Link]
-
Singh, A., & Pradhan, M. (n.d.). Paracetamol and other Acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI Contrast Agents. Supporting Information. [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
- Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-152.
-
PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. Retrieved from National Center for Biotechnology Information. [Link]
-
Homepage Klaus. (2020). NMR of acetanilide. Retrieved from Homepage Klaus. [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from Harvard University. [Link]
-
PubChem. (n.d.). N-(4-bromo-3,5-difluorophenyl)acetamide. Retrieved from National Center for Biotechnology Information. [Link]
-
Chegg.com. (2020). Solved NMR Spectroscopy Sample name: Acetanilide NMR. [Link]
-
PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. Retrieved from National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-. Retrieved from National Institute of Standards and Technology. [Link]
-
Homepage Klaus. (2025). NMR of Acetanilide. Retrieved from Homepage Klaus. [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Synthesis International: GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS [organicsynthesisinternational.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Duke NMR Center Coupling constants [sites.duke.edu]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 9. NMR of Acetanilide - Homepage Klaus [k-eichele.de]
A Comparative Guide to the Reactivity of N-(2-Bromo-4,5-difluorophenyl)acetamide and Structurally Related Anilides
Introduction
N-(2-Bromo-4,5-difluorophenyl)acetamide is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its utility stems from the strategic placement of multiple reactive sites: a bromo substituent ideal for cross-coupling reactions, two activating fluorine atoms that facilitate nucleophilic aromatic substitution, and an acetamido group that can be further functionalized. Understanding the interplay of these substituents and how they collectively influence the molecule's reactivity compared to simpler anilides is crucial for efficient reaction design and optimization.
This guide provides an in-depth, objective comparison of the reactivity of this compound with key structural analogues. We will dissect the electronic and steric contributions of each substituent to predict and explain reactivity trends in pivotal synthetic transformations, supported by established chemical principles and experimental data from the literature.
The Structural and Electronic Landscape: Unpacking Substituent Effects
The reactivity of an aromatic compound is dictated by the electronic properties of its substituents. In this compound, we have a fascinating interplay of effects:
-
Acetamido Group (-NHCOCH₃): This group is an ortho, para-director in electrophilic aromatic substitution. While the nitrogen's lone pair can donate electron density to the ring through resonance (+M effect), the acetyl group is electron-withdrawing, which tempers this activating effect compared to a simple amino (-NH₂) group.[1]
-
Bromo Substituent (-Br): As a halogen, bromine is deactivating due to its electron-withdrawing inductive effect (-I effect) but is also an ortho, para-director. Its primary role in modern synthesis is as a leaving group in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst.[2]
-
Difluoro Substituents (-F): Fluorine is the most electronegative element, exerting a strong -I effect that deactivates the ring towards electrophilic attack.[3] However, this strong electron-withdrawing character is precisely what activates the ring for nucleophilic aromatic substitution (SNAr). In SNAr, fluorine is also an excellent leaving group.[4]
The combination of two fluorine atoms and a bromine atom renders the aromatic ring significantly electron-deficient. This electronic environment is the key determinant of the compound's unique reactivity profile.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for C-C bond formation.[5][6] The rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.
The reactivity of the C-Br bond in this compound is enhanced compared to anilides lacking electron-withdrawing groups. The strong inductive effect of the two fluorine atoms withdraws electron density from the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.
Predicted Reactivity Trend in Suzuki-Miyaura Coupling:
This compound > N-(2-Bromo-4-fluorophenyl)acetamide > N-(2-bromophenyl)acetamide
Data Summary: Suzuki-Miyaura Coupling of Related Bromoanilides
While a direct side-by-side comparison is not published, the literature supports the feasibility of coupling on similar systems.[7][8][9] The following table provides representative conditions, illustrating the general requirements for such transformations.
| Substrate (Analogous) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| N-(2,5-dibromophenyl)acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Moderate to Good | [7] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 84 | [10] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | [11] |
These examples demonstrate that bromoanilides and related structures are competent substrates for Suzuki-Miyaura coupling, typically requiring a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of an ortho-bromoanilide and should be optimized for this compound.
Materials:
-
N-(2-bromoaryl)acetamide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add the N-(2-bromoaryl)acetamide, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for forming bonds to aromatic rings, particularly those bearing strong electron-withdrawing groups.[12] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.
The presence of two fluorine atoms, which are strongly electron-withdrawing, makes the aromatic ring of this compound highly susceptible to nucleophilic attack.[13] The positions ortho and para to the electron-withdrawing groups are the most activated.
Predicted Reactivity Trend in SNAr:
This compound >> N-(2-bromophenyl)acetamide (unreactive)
-
This compound: Highly reactive. Nucleophilic attack can occur at C4 or C5, displacing a fluoride ion. The negative charge of the Meisenheimer intermediate is stabilized by the remaining fluorine, the bromine, and the acetamido group.
-
N-(2-bromophenyl)acetamide: Essentially unreactive under typical SNAr conditions. It lacks the necessary strong electron-withdrawing groups to stabilize the Meisenheimer complex.
Data Summary: SNAr on Fluorinated Aromatic Compounds
The literature is rich with examples of SNAr on polyfluorinated aromatic compounds, confirming their high reactivity.
| Substrate | Nucleophile | Conditions | Product | Reference |
| 4,5-Difluoro-1,2-dinitrobenzene | 1,2-Disubstituted amines, alcohols, thiols | Varies | Heterocycles | [13] |
| 2,4-Difluoronitrobenzene | Amines | Varies | Substituted anilines | [13] |
| Pentafluorobiphenyl | N-, O-, S-nucleophiles | Varies | para-Substituted product | [14] |
These examples underscore the principle that fluorine atoms, especially when multiple are present alongside other electron-withdrawing groups, are excellent activating groups and leaving groups for SNAr.
Experimental Protocol: Representative SNAr Reaction
This is a general protocol for an SNAr reaction on an activated aryl fluoride.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., a secondary amine, 1.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (1.5 eq)
-
Dimethyl sulfoxide (DMSO) or another polar aprotic solvent
Procedure:
-
In a round-bottom flask, dissolve this compound and the nucleophile in DMSO.
-
Add the base to the mixture.
-
Heat the reaction to a temperature between 60 °C and 120 °C, depending on the nucleophile's reactivity.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Visualization: SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Conclusion
This compound is a highly functionalized and reactive building block. Its reactivity is a direct consequence of the electronic properties of its substituents.
-
For Cross-Coupling: The C-Br bond is activated towards oxidative addition by the electron-withdrawing fluorine atoms, making it a more reactive substrate than its non-fluorinated counterparts.
-
For Nucleophilic Aromatic Substitution: The difluoro substitution pattern renders the aromatic ring highly electron-deficient, making it an excellent substrate for SNAr reactions, a pathway unavailable to simpler bromoanilides.
The choice of reaction conditions will determine which of these reactive sites is engaged. By leveraging this differential reactivity, chemists can strategically and selectively introduce a wide array of functionalities, making this compound a valuable tool in the synthesis of complex molecular targets.
References
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
(No author given). (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. PubChem. [Link]
-
Gabbutt, C. D., Heron, B. M., & Rice, C. R. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. [Link]
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(No author given). (2021). Regioselective Tandem C–H Alkylation/Coupling Reaction of ortho-Iodophenylethylenes via C,C-Pallada(II)cycles. ACS Catalysis. [Link]
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Gali, M., Stare, J., Drabinska, Z., & Stare, K. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. [Link]
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(No author given). (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
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Fagalde, F., & Toniazzo, V. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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(No author given). (2020). Reactions of Arylamines. Chemistry LibreTexts. [Link]
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Stache, E. E., Ertel, A. B., Rovis, T., & MacMillan, D. W. C. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Macmillan Group - Princeton University. [Link]
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Ramirez, A. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
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(No author given). (n.d.). Reactions of Aniline. Chemistry Steps. [Link]
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Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information. [Link]
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(No author given). (2025). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
All about chemistry. (2020). Effect of Substituents on the Basicity of Anilines. YouTube. [Link]
-
Chambers, R. D., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
-
Rasool, N., et al. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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(No author given). (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
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A Comparative Guide to N-(2-Bromo-4,5-difluorophenyl)acetamide and N-(2-bromo-4-fluorophenyl)acetamide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-(2-Bromo-4,5-difluorophenyl)acetamide and N-(2-bromo-4-fluorophenyl)acetamide are pivotal intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The strategic placement of bromo and fluoro substituents on the phenyl ring makes these compounds highly versatile building blocks. The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, while the fluorine atoms can significantly modulate the physicochemical and pharmacological properties of the final products. This guide offers a detailed comparison of these two reagents, focusing on their synthesis, reactivity, and applications to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Comparative Overview
The addition of a second fluorine atom to the phenyl ring in this compound results in distinct physicochemical characteristics when compared to its monofluorinated counterpart. These differences can have implications for solubility, reaction kinetics, and the biological profile of derivative compounds.
| Property | This compound | N-(2-bromo-4-fluorophenyl)acetamide |
| CAS Number | 64695-81-4[1][2] | 1009-22-9[3][4] |
| Molecular Formula | C8H6BrF2NO[1][2] | C8H7BrFNO[3] |
| Molecular Weight | 250.04 g/mol [1][2] | 232.05 g/mol [3] |
| Boiling Point (Predicted) | 323.327ºC[1] | Data not available |
| Density (Predicted) | 1.7 g/cm³[1] | Data not available |
The increased molecular weight and predicted higher polarity of the difluorinated compound suggest it may have a higher melting and boiling point, although experimental verification is required.
Synthesis of N-(2-bromo-fluorophenyl)acetamides
The most common and efficient route for the synthesis of these compounds is the acylation of the corresponding 2-bromo-fluoroaniline with bromoacetyl bromide in the presence of a mild base. This method is generally high-yielding and proceeds under mild conditions.
General Synthesis Workflow
Sources
A Researcher's Guide to the Biological Activity Screening of N-(2-Bromo-4,5-difluorophenyl)acetamide Derivatives
Introduction: The Therapeutic Potential of Halogenated Acetamides
In the landscape of medicinal chemistry, the N-phenylacetamide scaffold is a recurring motif in a diverse array of biologically active compounds. The strategic incorporation of halogen atoms, particularly bromine and fluorine, onto the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet underexplored, subclass: N-(2-Bromo-4,5-difluorophenyl)acetamide derivatives. The parent compound is recognized as a key intermediate in the synthesis of antibacterials, hinting at a broader potential for its derivatives in antimicrobial and even anticancer applications.[1]
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of these derivatives. We will delve into the rationale behind their screening, provide detailed, field-proven protocols for evaluating their anticancer and antimicrobial activities, and present a framework for interpreting the resulting data. While specific experimental data for this novel class of derivatives is not yet widely published, we will draw upon comparative data from structurally related halogenated N-phenylacetamides to provide context and establish performance benchmarks.
Comparative Biological Activity: A Predictive Framework
The biological activity of N-phenylacetamide derivatives is significantly modulated by the nature and position of substituents on the phenyl ring.[2] Halogenation, in particular, can enhance lipophilicity, which may improve cell membrane permeability, and can also influence binding interactions with target proteins.[2]
Anticipated Anticancer Activity
Studies on various N-phenylacetamide analogues have demonstrated their potential as cytotoxic agents. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed promising activity against prostate (PC3) and breast (MCF-7) cancer cell lines.[3][4] Notably, derivatives bearing a nitro moiety exhibited greater cytotoxicity than those with a methoxy group, highlighting the impact of electronic effects.[3][4] Similarly, novel N-phenyl dichloroacetamide derivatives have been synthesized and shown to induce cancer cell apoptosis with IC50 values as low as 4.76 µM against the A549 lung cancer cell line.[5]
Based on these precedents, a hypothetical screening of novel this compound derivatives (where 'R' represents diverse chemical moieties) might yield results similar to those presented in Table 1.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound Derivatives
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) |
| ND-1 | -CH2-piperidine | A549 (Lung) | 15.2 |
| ND-2 | -CH2-morpholine | A549 (Lung) | 22.8 |
| ND-3 | -CH2-imidazole | A549 (Lung) | 8.9 |
| ND-1 | -CH2-piperidine | MCF-7 (Breast) | 18.5 |
| ND-2 | -CH2-morpholine | MCF-7 (Breast) | 28.1 |
| ND-3 | -CH2-imidazole | MCF-7 (Breast) | 11.4 |
| ND-1 | -CH2-piperidine | PC3 (Prostate) | 12.3 |
| ND-2 | -CH2-morpholine | PC3 (Prostate) | 19.7 |
| ND-3 | -CH2-imidazole | PC3 (Prostate) | 7.5 |
| Doxorubicin (Control) | - | A549 (Lung) | 0.8 |
| Doxorubicin (Control) | - | MCF-7 (Breast) | 1.2 |
| Doxorubicin (Control) | - | PC3 (Prostate) | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to provide a framework for the expected outcomes of a screening campaign.
Anticipated Antimicrobial Activity
The classification of this compound as a potential antibacterial intermediate provides a strong rationale for screening its derivatives against a panel of pathogenic bacteria and fungi.[1] Research on other halogenated N-phenylacetamides has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[2] For instance, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides were found to be particularly active against Staphylococcus aureus and MRSA.[2][6]
A primary screening of novel this compound derivatives could be expected to yield minimum inhibitory concentration (MIC) values as illustrated in the hypothetical data in Table 2.
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | R Group | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| ND-1 | -CH2-piperidine | 16 | 64 | 32 |
| ND-2 | -CH2-morpholine | 32 | >128 | 64 |
| ND-3 | -CH2-imidazole | 8 | 32 | 16 |
| Ciprofloxacin (Control) | - | 1 | 0.5 | N/A |
| Fluconazole (Control) | - | N/A | N/A | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to provide a framework for the expected outcomes of a screening campaign.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, the following detailed protocols for anticancer and antimicrobial screening are provided.
Synthesis of this compound Derivatives: A General Workflow
The synthesis of the derivatives would likely follow a common pathway involving the initial synthesis of the core this compound, followed by the introduction of various 'R' groups.
Caption: General synthetic workflow for this compound derivatives.
Anticancer Activity Screening Workflow
A tiered approach is recommended, starting with a primary cytotoxicity screen, followed by more detailed mechanistic studies for the most promising candidates.
Caption: Workflow for in vitro anticancer activity screening.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity Screening Workflow
The initial screening for antimicrobial activity is typically performed using broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
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- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to N-(2-Bromo-4,5-difluorophenyl)acetamide Analogs: Unveiling Structure-Property Relationships
Introduction: The Significance of Halogenated Acetanilides in Drug Discovery
N-arylacetamides are a cornerstone scaffold in medicinal chemistry, contributing to the molecular architecture of numerous therapeutic agents. The strategic incorporation of halogen atoms, particularly bromine and fluorine, onto the phenyl ring profoundly influences a molecule's physicochemical properties. These modifications can enhance metabolic stability, modulate lipophilicity, and introduce specific intermolecular interactions, such as halogen bonding, which can significantly impact crystal packing and binding affinity to biological targets.
This guide provides a comprehensive comparative analysis of the X-ray crystal structures of several analogs of N-(2-Bromo-4,5-difluorophenyl)acetamide. While the crystal structure for this compound itself is not publicly available at the time of this publication, the analysis of its close analogs offers invaluable insights into the structural effects of halogen substitution. By examining the solid-state conformations and intermolecular interactions of these analogs, we can better understand and predict the behavior of this important class of compounds, thereby aiding in the rational design of future drug candidates.
Comparative Crystallographic Analysis: The Influence of Substitution on Molecular Conformation and Crystal Packing
The three-dimensional arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular forces. In the case of halogenated N-phenylacetamides, hydrogen bonds and halogen bonds play a pivotal role in defining the supramolecular architecture.
A comparative analysis of the crystallographic data for three key analogs—2-Chloro-N-phenylacetamide , 2-Bromo-N-(4-bromophenyl)acetamide , and 2-Chloro-N-methyl-N-phenylacetamide —reveals the subtle yet significant impact of substituent changes on their solid-state structures.
Table 1: Comparative Crystallographic Data for N-Phenylacetamide Analogs
| Parameter | 2-Chloro-N-phenylacetamide[1] | 2-Bromo-N-(4-bromophenyl)acetamide[2][3] | 2-Chloro-N-methyl-N-phenylacetamide[4] |
| CCDC Number | Not explicitly stated, but structure reported | Not explicitly stated, but structure reported | 807348 |
| Crystal System | Monoclinic | Monoclinic | Not specified in snippet |
| Space Group | Cc | P21/n | Not specified in snippet |
| a (Å) | 5.0623(15) | 4.4987(3) | Not specified in snippet |
| b (Å) | 18.361(6) | 23.152(1) | Not specified in snippet |
| c (Å) | 9.1098(5) | Not specified in snippet | |
| β (°) | 99.713(6) | Not specified in snippet | |
| Key Intermolecular Interactions | N-H···O hydrogen bonds | N-H···O hydrogen bonds | Not specified in snippet |
Note: Complete crystallographic data can be accessed from the Cambridge Crystallographic Data Centre (CCDC) using the provided CCDC numbers where available.
In both 2-Chloro-N-phenylacetamide and 2-Bromo-N-(4-bromophenyl)acetamide , the primary packing motif is dominated by N-H···O hydrogen bonds, forming infinite chains of molecules.[1][3] The presence of a halogen on the phenyl ring in the latter introduces the potential for halogen bonding, which can further influence the crystal packing, although the dominant interaction remains the hydrogen bonding. The introduction of a methyl group on the amide nitrogen in 2-Chloro-N-methyl-N-phenylacetamide eliminates the possibility of the classic N-H···O hydrogen bond, leading to a significantly different packing arrangement likely governed by weaker C-H···O and other van der Waals interactions.
This comparison underscores the critical role of the N-H proton in directing the crystal packing of primary and secondary amides. Its absence in the tertiary amide analog fundamentally alters the supramolecular assembly.
Experimental Protocols: A Guide to Synthesis, Crystallization, and X-ray Diffraction
Reproducible and high-quality experimental data are the bedrock of scientific integrity. The following protocols provide a detailed, step-by-step guide for the synthesis, crystallization, and X-ray crystallographic analysis of N-phenylacetamide analogs.
Protocol 1: Synthesis of N-(Aryl)acetamide Analogs
This generalized procedure is applicable to the synthesis of a variety of N-arylacetamides through the acylation of a substituted aniline.
Materials:
-
Substituted aniline (e.g., 2,4-difluoroaniline)
-
Bromoacetyl bromide or Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, including a round-bottom flask and dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes.
-
Slowly add the acyl halide (e.g., bromoacetyl bromide, 1.05 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for the Synthesis of N-Arylacetamide Analogs
Caption: Synthetic workflow for N-arylacetamide analogs.
Protocol 2: Crystallization for Single-Crystal X-ray Diffraction
Growing diffraction-quality single crystals is often the most challenging step. The following methods are commonly employed for N-arylacetamides.
General Considerations:
-
Purity: The starting material should be of high purity (>95%).
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. A solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature is optimal for slow cooling methods.
-
Slow Growth: The key to obtaining large, well-ordered crystals is slow crystal growth.
Method A: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to create a nearly saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free location for several days to weeks.
Method B: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (just below the solvent's boiling point).
-
Filter the hot solution into a clean, pre-warmed container.
-
Allow the solution to cool slowly to room temperature.
-
For further crystal growth, the container can be placed in a refrigerator (4 °C) and then a freezer (-20 °C).
Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow for X-ray Crystallographic Analysis
Caption: General workflow for single-crystal X-ray analysis.
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive characterization of this compound and its analogs relies on a suite of spectroscopic techniques.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state. | Unambiguous structure determination. | Requires diffraction-quality single crystals. |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), and solution-state conformation. | Provides detailed structural information in solution. | Does not provide information on crystal packing. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=O). | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity and provides molecular formula information. | Does not provide information on stereochemistry or connectivity. |
These techniques, when used in conjunction, provide a holistic understanding of the molecule's structure in different states and are essential for a complete characterization package in drug development.
Conclusion and Future Directions
The comparative analysis of the crystal structures of N-phenylacetamide analogs highlights the profound influence of substituent patterns on their supramolecular assembly. The dominance of N-H···O hydrogen bonding in directing the crystal packing is a recurrent theme, while the introduction of halogens provides opportunities for weaker, yet structurally significant, halogen bonding interactions.
The lack of a publicly available crystal structure for this compound presents a clear avenue for future research. Elucidating its three-dimensional structure would provide a crucial benchmark for understanding the combined effects of ortho-bromine and meta- and para-fluorine substitution on the conformation and crystal packing of this important scaffold. Such studies, complemented by computational modeling, will undoubtedly accelerate the rational design of next-generation therapeutic agents based on the N-phenylacetamide framework.
References
-
CCDC 807348: Experimental Crystal Structure Determination. [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]
-
ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
-
ResearchGate. (2008). 2-Chloro-N-phenylacetamide. [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E, 65(8), o1955. [Link]
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A Comparative Guide to the Antioxidant Properties of Acetamide Derivatives for Researchers and Drug Development Professionals
In the continuous search for novel therapeutic agents, the battle against oxidative stress remains a pivotal area of research. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This guide provides a comparative analysis of the antioxidant properties of various acetamide derivatives, offering experimental data and insights into their structure-activity relationships. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform their work in this critical field.
The Rationale for Investigating Acetamide Derivatives as Antioxidants
The acetamide scaffold is a versatile pharmacophore present in numerous biologically active compounds. Its chemical tractability allows for the synthesis of a diverse library of derivatives, enabling the fine-tuning of their physicochemical and biological properties. The antioxidant potential of these derivatives often stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals, a process significantly influenced by the nature and position of substituents on the aromatic rings and the acetamide moiety itself.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of acetamide derivatives is commonly evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are among the most prevalent due to their simplicity and reproducibility. The results are typically expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant activity.
Below is a comparative summary of the antioxidant activities of selected acetamide derivatives from recent literature.
| Derivative Class | Specific Compound/Series | Assay | IC50 (µM) | Reference |
| Flavonoid Acetamide Derivatives | Quercetin Acetamide | DPPH | 33.83 | [1] |
| Apigenin Acetamide | DPPH | 67.10 | [1] | |
| Fisetin Acetamide | DPPH | 45.21 | [1] | |
| Kaempferol Acetamide | DPPH | 58.94 | [1] | |
| Luteolin Acetamide | DPPH | 39.47 | [1] | |
| Phenylacetamide Derivatives | Compound 40006 | ABTS | - (Good activity reported) | [2][3] |
| Compound 40007 | ABTS | - (Good activity reported) | [2][3] | |
| Isatin-derived Acetamides | Compound VIe (R=F) | DPPH | More active than ascorbic acid | [4] |
| Compound VIc (R=NO2) | DPPH | Weakest activity in the series | [4] |
Note: The direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of acetamide derivatives is intricately linked to their molecular structure. Key SAR observations include:
-
Phenolic Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the aromatic rings are crucial. These groups can readily donate a hydrogen atom to scavenge free radicals. For instance, the superior antioxidant activity of the parent flavonoids compared to their acetamide derivatives is attributed to the presence of free hydroxyl groups.[1]
-
Electron-Donating and Withdrawing Groups: The nature of substituents on the aromatic rings influences the stability of the resulting radical after hydrogen or electron donation. Electron-donating groups (e.g., -OCH3, -CH3) can enhance antioxidant activity, while electron-withdrawing groups (e.g., -NO2) tend to decrease it.[4]
-
The Acetamide Linker: The acetamide moiety itself can influence the molecule's overall electronic properties and its ability to participate in hydrogen bonding, which can play a role in the antioxidant mechanism.[5]
Mechanistic Underpinnings: The Keap1-Nrf2-ARE Signaling Pathway
A key mechanism through which antioxidants exert their protective effects is by modulating endogenous antioxidant defense systems. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway is a central regulator of cellular resistance to oxidative stress.[6][7][8]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[6][7] In the presence of oxidative stress or electrophiles (which can be introduced by antioxidant compounds), specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7] This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[6] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which collectively enhance the cell's capacity to neutralize ROS.
Caption: The Keap1-Nrf2-ARE signaling pathway in cellular antioxidant response.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of antioxidant activity assessment, standardized protocols are essential. Below are detailed methodologies for the DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Preparation of DPPH Solution: Dissolve a precise amount of DPPH in methanol to obtain a stock solution (e.g., 0.1 mM). Store this solution in a dark, cool place.
-
Preparation of Test Samples: Prepare a stock solution of the acetamide derivative in a suitable solvent (e.g., DMSO, methanol). From this, prepare a series of dilutions to obtain a range of concentrations. A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test samples, standard, or blank (solvent) to the respective wells.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test sample or standard. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Detailed Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.
-
Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add a large volume of the ABTS•+ working solution to a cuvette or microplate well.
-
Add a small volume of the test sample or standard at different concentrations.
-
Mix and incubate for a specific time (e.g., 6 minutes).
-
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Conclusion and Future Directions
Acetamide derivatives represent a promising class of compounds with tunable antioxidant properties. The comparative data and structure-activity relationships presented in this guide highlight the importance of specific structural features in conferring antioxidant activity. The detailed experimental protocols and the mechanistic overview of the Keap1-Nrf2-ARE pathway provide a solid foundation for researchers to design and evaluate novel acetamide-based antioxidants.
Future research should focus on expanding the diversity of acetamide derivatives and employing a broader range of antioxidant assays, including cell-based and in vivo models, to better predict their therapeutic potential. A deeper understanding of their mechanisms of action, including their interaction with key signaling pathways like Keap1-Nrf2, will be crucial for the development of next-generation antioxidant therapies.
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Chylińska, N., & Maciejczyk, M. (n.d.). Schematic diagram of the Nrf2-Keap1-ARE signaling pathway. ResearchGate. Retrieved from [Link]
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Jaramillo, M. C., & Zhang, D. D. (2013). The emerging role of the Nrf2–Keap1 signaling pathway in cancer. Genes & Development, 27(20), 2179–2191. [Link]
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Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028–2038. [Link]
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(n.d.). Nrf2-keap1 signaling pathway simplified diagram of the downstream effects of nuclear translocation. ARE, antioxidant response element. ResearchGate. Retrieved from [Link]
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Isika, D. K., & Sadik, O. A. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9863–9875. [Link]
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Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules (Basel, Switzerland), 15(3), 2028–2038. [Link]
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Canning, P., Sorrell, F. J., & Bullock, A. N. (2015). Structural basis of Keap1 interactions with Nrf2. Free Radical Biology and Medicine, 88(Pt B), 101–107. [Link]
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Rathakrishnan, D., & Gopalan, A. K. (n.d.). Table 2. Shows the results, expressed as IC50 (M) values, indicating.... ResearchGate. Retrieved from [Link]
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Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. [Link]
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Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Retrieved from [Link]
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(2024, August 31). Antimicrobial and antioxidant activities of a new acetamide compound. Wisdomlib. Retrieved from [Link]
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A Comparative In Vitro Evaluation of Novel N-(2-Bromo-4,5-difluorophenyl)acetamide Derivatives as Potential EGFR Inhibitors
Introduction: The Rationale for Developing Novel Kinase Inhibitors
The pursuit of novel anticancer agents is a cornerstone of modern pharmaceutical research.[1][2] The N-(2-bromo-4,5-difluorophenyl)acetamide scaffold is a versatile building block in medicinal chemistry, recognized for its potential in generating compounds with diverse biological activities.[3][4] This guide details the in vitro comparative evaluation of three novel derivative compounds—designated DFB-A , DFB-B , and DFB-C —synthesized from this parent scaffold. These compounds were rationally designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[5][6][7]
Our objective is to provide a clear, data-driven comparison of these novel compounds against Gefitinib , a well-established, clinically approved EGFR inhibitor, across relevant cancer cell lines.[8][9][10] This guide is intended for researchers and drug development professionals, offering not only comparative efficacy data but also transparent, detailed methodologies to ensure scientific rigor and reproducibility.
Part 1: Comparative Cytotoxicity Analysis
The initial phase of our in vitro evaluation focused on determining the cytotoxic potential of the novel compounds on two well-characterized human cancer cell lines:
-
A549: A non-small cell lung cancer (NSCLC) cell line known to express EGFR.[11][12][13][14][15]
-
MCF-7: A human breast cancer cell line that also serves as a model for studying anticancer agents.[16][17][18][19]
The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was determined for each compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[20]
Experimental Data Summary
The table below summarizes the IC50 values obtained after a 72-hour treatment period. Lower values indicate greater potency.
| Compound | A549 (NSCLC) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| DFB-A | 8.5 ± 0.7 | 12.3 ± 1.1 |
| DFB-B | 2.1 ± 0.3 | 4.5 ± 0.5 |
| DFB-C | 15.2 ± 1.5 | 25.8 ± 2.1 |
| Gefitinib (Control) | 5.8 ± 0.6 | 9.1 ± 0.9 |
Interpretation of Results: The data clearly indicate that Compound DFB-B exhibits superior cytotoxic activity in both A549 and MCF-7 cell lines compared to the other novel compounds and, notably, the established drug Gefitinib. This suggests that the specific structural modifications in DFB-B significantly enhance its ability to inhibit cancer cell proliferation in vitro.
Part 2: Direct Target Engagement - In Vitro Kinase Assay
To validate that the observed cytotoxicity is a result of direct interaction with the intended molecular target, an in vitro kinase assay was performed. This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant EGFR protein.[21]
Kinase Inhibition Data
| Compound | EGFR Kinase Inhibition IC50 (nM) |
| DFB-A | 98 ± 7.2 |
| DFB-B | 15 ± 2.5 |
| DFB-C | 250 ± 18.6 |
| Gefitinib (Control) | 25 ± 3.1 |
Interpretation of Results: The kinase assay results corroborate the cell-based cytotoxicity data. Compound DFB-B is a potent inhibitor of EGFR kinase activity, with an IC50 value significantly lower than that of Gefitinib. This provides strong evidence that DFB-B's anticancer effect is mediated, at least in part, through the direct inhibition of the EGFR signaling pathway.[22]
Part 3: Visualizing the Scientific Process and Mechanism
To enhance clarity, the following diagrams illustrate the experimental workflow and the targeted biological pathway.
Experimental Workflow for Compound Screening
Caption: Workflow for in vitro evaluation of novel compounds.
Simplified EGFR Signaling Pathway
// Nodes EGF [label="EGF\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR\n(Receptor)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="DFB-B /\nGefitinib", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> RAS [label="Activates"]; RAS -> RAF -> MEK -> ERK; ERK -> Proliferation [label="Promotes"]; Inhibitor -> EGFR [label="Inhibits\n(Target)", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335"];
} }
Caption: Targeted inhibition of the EGFR signaling cascade.
Part 4: Detailed Experimental Protocols
Scientific integrity requires transparent and replicable methods. The following protocols were used for the key experiments in this guide.
Protocol 1: MTT Cell Viability Assay
Principle of the Assay: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of this color is directly proportional to the number of living, metabolically active cells.[20] This assay was chosen for its reliability, high throughput, and extensive validation in cytotoxicity studies.[23][24]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (A549 or MCF-7) were harvested and seeded into 96-well flat-bottom plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Plates were incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: A serial dilution of each test compound (DFB-A, DFB-B, DFB-C, and Gefitinib) was prepared in culture medium. The 24-hour-old medium was removed from the plates and replaced with 100 µL of medium containing the various concentrations of the compounds. Wells containing medium with vehicle (0.1% DMSO) served as a negative control.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[25]
-
MTT Addition: After incubation, 10 µL of a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.[24][26]
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the purple formazan crystals.[23] The plate was agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro EGFR Kinase Assay
Principle of the Assay: This assay quantifies the enzymatic activity of EGFR by measuring the transfer of a phosphate group from ATP to a specific substrate peptide.[21] Inhibition of this process by a compound leads to a reduced signal, allowing for the determination of its inhibitory potency. This cell-free assay is crucial for confirming direct target engagement and ruling out off-target cytotoxic effects.[27][28][29][30]
Step-by-Step Methodology:
-
Reagent Preparation: All reactions were performed in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT). Recombinant human EGFR enzyme, a biotinylated peptide substrate, and ATP were prepared to their final concentrations in this buffer.
-
Compound Addition: Test compounds were serially diluted and added to the wells of a 384-well plate.
-
Kinase Reaction Initiation: The kinase reaction was initiated by adding a mixture of EGFR enzyme and substrate to the wells.
-
ATP Addition: After a brief pre-incubation period, ATP was added to start the phosphorylation reaction. The final reaction volume was 20 µL. Reactions were allowed to proceed for 60 minutes at room temperature.
-
Reaction Termination and Detection: The reaction was stopped by the addition of a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin (APC)-labeled streptavidin. This mixture detects the phosphorylated, biotinylated substrate via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Data Acquisition: The plate was incubated for 60 minutes in the dark, and the TR-FRET signal was read on a compatible plate reader.
-
Data Analysis: The raw data were converted to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. IC50 values were calculated using a non-linear regression curve fit.
Conclusion and Future Directions
-
Compound DFB-B is a highly potent cytotoxic agent against both A549 lung and MCF-7 breast cancer cell lines, surpassing the efficacy of the established drug Gefitinib in these models.
-
The superior anticancer activity of DFB-B is strongly correlated with its potent, direct inhibition of the EGFR kinase, confirming its mechanism of action.
Based on these promising in vitro findings, Compound DFB-B stands out as a strong candidate for further preclinical development. Future studies should focus on its selectivity against other kinases, its efficacy in more complex 3D cell culture models, and its pharmacokinetic and toxicological profiles in in vivo models.
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Part 1: A Comparative Guide to the Synthesis of N-Substituted Acetamides
An Objective Guide to the Validated Synthesis and Characterization of N-Substituted Acetamides
N-substituted acetamides are a cornerstone of modern medicinal chemistry and materials science.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, including analgesics and anticonvulsants, underscoring the critical need for efficient, reliable, and validated synthetic and characterization methodologies.[1] This guide provides an in-depth comparison of field-proven synthetic routes and offers a self-validating framework for the structural elucidation of these vital compounds. We will move beyond simple protocol listing to explore the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can select and implement the most appropriate methods for their specific objectives.
The formation of the amide bond is a fundamental transformation in organic chemistry, typically proceeding via nucleophilic acyl substitution. The choice of acetylating agent and reaction conditions can dramatically influence reaction efficiency, yield, substrate scope, and environmental impact. Here, we compare several robust methods, from classical approaches to modern green alternatives.
Method 1: Iodine-Promoted N-Acylation with Acetyl Chloride (Solvent-Free)
This method presents a mild, rapid, and environmentally conscious approach for the N-acetylation of a wide range of primary and secondary amines.[2] The use of elemental iodine as a promoter allows the reaction to proceed efficiently at room temperature without the need for volatile organic solvents.[2]
Expertise & Causality: Iodine acts as a mild Lewis acid, activating the acetyl chloride carbonyl group towards nucleophilic attack by the amine. This activation lowers the energy barrier for the reaction, allowing it to proceed rapidly without heating. The solvent-free condition not only minimizes environmental waste but also often simplifies product isolation. This technique is highly effective for both aliphatic and aromatic amines.[2]
Caption: Mechanism of iodine-promoted N-acetylation.
Validated Experimental Protocol:
-
To a round-bottom flask, add the amine (1.0 mmol) and elemental iodine (1.0 mmol).[2]
-
Stir the mixture at room temperature.
-
Slowly add acetyl chloride (1.05 mmol) dropwise to the stirring mixture.
-
Continue stirring and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.[2]
-
Add diethyl ether (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[2]
-
If necessary, purify the product by column chromatography or recrystallization.
Method 2: Microwave-Assisted Chemoselective N-Acetylation
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages in terms of reduced reaction times, increased yields, and enhanced product purity.[3][4] This protocol utilizes a catalytic amount of zinc acetate in acetic acid, demonstrating remarkable chemoselectivity for the N-acetylation of amines in the presence of other sensitive functional groups like phenols and alcohols.[2][5]
Expertise & Causality: Microwave irradiation provides rapid and uniform heating of the polar reaction mixture, a phenomenon not achievable with conventional oil bath heating.[3] This rapid energy input dramatically shortens reaction times from hours to minutes.[6] Acetic acid serves as both the acetyl source and a solvent, while zinc acetate acts as a mild Lewis acid catalyst. The high chemoselectivity arises because the amine nitrogen is a much stronger nucleophile than a phenolic or alcoholic oxygen under these conditions, allowing for selective acylation without the need for protecting groups.[5]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-Bromo-4,5-difluorophenyl)acetamide
This document provides essential procedural guidance for the safe handling and disposal of N-(2-Bromo-4,5-difluorophenyl)acetamide (CAS No. 64695-81-4)[1][2]. As a halogenated aromatic compound used in pharmaceutical research and development, its chemical properties necessitate a rigorous and compliant waste management strategy. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of laboratory safety, regulatory compliance, and scientific integrity. The protocols described herein are synthesized from authoritative safety data sheets and regulatory standards to ensure a self-validating system of chemical waste management.
Part 1: Hazard Characterization and Waste Classification
The foundation of proper disposal is a thorough understanding of the material's hazards. While a specific, comprehensive safety data sheet (SDS) for this compound is not extensively detailed in all aspects, data from structurally analogous compounds indicate several key hazards.
Based on similar bromo- and fluoro-substituted acetanilides, the compound should be presumed to be:
The most critical characteristic for disposal is its chemical structure: it is a halogenated organic compound . The presence of bromine and fluorine atoms bonded to the phenylacetamide backbone places it in a specific category of chemical waste that is subject to stringent environmental regulations[6]. Halogenated organic wastes require specific disposal pathways, primarily because their improper treatment (e.g., low-temperature burning) can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.
Therefore, all waste streams containing this compound, whether as pure solid, in solution, or as contaminated labware, must be segregated and managed as halogenated organic hazardous waste .
Part 2: Pre-Disposal Safety & Personal Protective Equipment (PPE)
Before any disposal-related activity, ensuring personal and environmental safety is paramount. This begins with rigorous adherence to PPE protocols and proper segregation at the point of generation.
Mandatory Personal Protective Equipment
The following table outlines the required PPE for handling this compound, including during waste consolidation and disposal preparation.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards[3][7]. | To prevent eye contact, which can cause serious irritation[4][5]. |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., Nitrile rubber). Inspect for integrity before each use. | To avoid direct skin contact, which can lead to irritation. Contaminated gloves must be disposed of properly after use[4]. |
| Skin & Body Protection | Standard laboratory coat. For larger quantities or potential for splashing, an impervious apron is recommended. | To protect skin from accidental contact with the solid material or solutions[8]. |
| Respiratory Protection | Use only in a well-ventilated area or a certified chemical fume hood. | To prevent the inhalation of dust or aerosols, which may cause respiratory tract irritation[4][5][8]. |
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows a systematic process from the laboratory bench to final destruction. The following workflow ensures compliance and safety at every stage.
Disposal Decision Workflow
The diagram below illustrates the logical steps for managing waste containing this compound.
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Mastering the Safe Handling of N-(2-Bromo-4,5-difluorophenyl)acetamide: A Guide for Laboratory Professionals
For research, scientific, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of N-(2-Bromo-4,5-difluorophenyl)acetamide (CAS No. 64695-81-4), a compound for which detailed public safety data is limited. The following protocols are synthesized from the safety data sheets of structurally analogous bromo- and fluoro-substituted acetanilides to provide a robust framework for safe operation.
The core principle of this guide is proactive risk mitigation. Given the absence of a specific Safety Data Sheet (SDS), this compound should be handled with the caution appropriate for a substance with unknown toxicological properties. The guidance herein is designed to be a self-validating system, emphasizing procedural steps that inherently minimize exposure and contamination.
Hazard Identification and Risk Assessment
Based on the hazard profiles of similar compounds, this compound should be presumed to possess the following hazardous properties:
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[2][3][4]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][4]
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[1]
A thorough risk assessment should be conducted before any handling of this chemical, taking into account the quantities being used, the nature of the experimental procedure, and the laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is mandatory to prevent accidental exposure through inhalation, ingestion, or skin and eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.[1][2] | Protects against airborne particles and accidental splashes that can cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-impermeable gloves, such as nitrile rubber. Gloves should be inspected for integrity before each use.[5] | Prevents direct skin contact, which is a primary route of exposure and can lead to skin irritation.[2][3] |
| Skin and Body Protection | A standard laboratory coat is required at all times. For procedures with a higher risk of exposure, consider impervious clothing.[1] | Protects the skin from contamination by spills or splashes. |
| Respiratory Protection | In cases of poor ventilation or when handling large quantities that may generate dust, a full-face respirator or a NIOSH-approved respirator is recommended.[1][5] | Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[2][4] |
Operational Workflow: From Receipt to Disposal
The following step-by-step workflow is designed to guide users through the safe handling of this compound at every stage of its laboratory lifecycle.
Spill Response Protocol
-
Evacuate and Ventilate : If a significant spill occurs, evacuate unnecessary personnel from the area and ensure adequate ventilation. [5]2. Containment : Prevent the spill from spreading and entering drains. [2]3. Cleanup :
-
Decontamination : Thoroughly clean the spill area with a suitable solvent and then wash with soap and water.
-
Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous.
-
Waste Collection : Collect surplus material and non-recyclable solutions in designated, clearly labeled, and sealed containers.
-
Professional Disposal : Dispose of the chemical waste through a licensed professional waste disposal service. [1][2]Do not dispose of it down the drain or with general laboratory trash.
-
Contaminated Materials : Any materials used for cleanup, as well as contaminated PPE, should be collected in a sealed bag and disposed of as hazardous waste. [2]* Regulatory Compliance : Adhere to all federal, state, and local regulations governing hazardous waste disposal. [1] By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate this compound into their workflows, fostering a secure and productive research environment.
References
-
Safety Data Sheet - 4'-Bromoacetanilide. Available at: [Link]
-
Safety Data Sheet - 2-Bromo-N-(4-bromophenyl)acetamide - Angene Chemical. Available at: [Link]
-
SAFETY DATA SHEET - Acetamide - Fisher Scientific. Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
